molecular formula C10H12Cl2O2 B12688008 1,2-Dichloro-4,5-diethoxybenzene CAS No. 124391-50-0

1,2-Dichloro-4,5-diethoxybenzene

Cat. No.: B12688008
CAS No.: 124391-50-0
M. Wt: 235.10 g/mol
InChI Key: MVFPDEQYUMSYNF-UHFFFAOYSA-N
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Description

1,2-Dichloro-4,5-diethoxybenzene is a substituted benzene compound of significant interest in advanced organic synthesis and chemical research. This building block combines the electronic effects of chlorine substituents with the steric and electronic-donating properties of ethoxy groups, making it a valuable precursor for developing novel organic structures and functional materials . Its structure is analogous to veratrole derivatives (dimethoxybenzenes), which are widely recognized for their utility in synthesis and as redox-active motifs . Researchers utilize this compound primarily as a key intermediate in metal-free electrocatalysis, where diiodo-analogues have demonstrated exceptional efficiency in mediating C–H amination and lactonization reactions at low catalytic loadings . Furthermore, structurally similar dichloro-dimethoxybenzene compounds are investigated for their biological activity and have served as core scaffolds in medicinal chemistry campaigns, such as the discovery of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors with potential anticancer properties . The compound is provided as a high-purity solid and should be stored sealed in a dry environment at room temperature. 1,2-Dichloro-4,5-diethoxybenzene is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

124391-50-0

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

1,2-dichloro-4,5-diethoxybenzene

InChI

InChI=1S/C10H12Cl2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

MVFPDEQYUMSYNF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1OCC)Cl)Cl

Origin of Product

United States
Foundational & Exploratory

Precision Synthesis of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 124391-50-0 Formula: C₁₀H₁₂Cl₂O₂ Molecular Weight: 235.11 g/mol

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (also known as 4,5-dichlorocatechol diethyl ether) is a specialized halogenated aromatic intermediate used in the synthesis of functional materials, including liquid crystals, conductive polymers, and pharmaceutical pharmacophores.[1] Its symmetric structure and electron-rich alkoxy substituents make it a valuable precursor for Suzuki-Miyaura cross-couplings and oxidative polymerizations.

This technical guide outlines two distinct synthesis routes:

  • The "Gold Standard" Route (Alkylation): A high-fidelity protocol starting from 4,5-dichlorocatechol, guaranteeing regiochemical purity. Recommended for pharmaceutical and electronic applications.

  • The Industrial Route (Chlorination): A cost-effective direct halogenation of 1,2-diethoxybenzene, suitable for large-scale production where downstream isomer separation is feasible.

Retrosynthetic Analysis

The synthesis strategy hinges on the order of introducing the substituents. The alkoxy groups are strong ortho/para directors, while the chlorine atoms are deactivating ortho/para directors.

Retrosynthesis Target 1,2-Dichloro-4,5-diethoxybenzene (Target) RouteA_Pre 4,5-Dichlorocatechol (CAS 3428-24-8) RouteA_Pre->Target O-Alkylation (Williamson Ether Synthesis) RouteB_Pre 1,2-Diethoxybenzene (CAS 2050-46-6) RouteB_Pre->Target Electrophilic Chlorination (Regioselectivity Challenges) Catechol Catechol Catechol->RouteA_Pre Chlorination Catechol->RouteB_Pre Ethylation

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A is preferred for laboratory precision as it locks the halogen positions prior to alkylation.

Method A: Alkylation of 4,5-Dichlorocatechol (Preferred)

This method is the most reliable for producing high-purity material because the chlorines are already installed in the correct positions (4 and 5) on the starting material. It avoids the formation of the 3,6-dichloro isomer.

Reaction Mechanism

The reaction proceeds via a double Williamson ether synthesis. The weak base (K₂CO₃) deprotonates the acidic phenolic hydroxyl groups of 4,5-dichlorocatechol (pKa ~7-8 due to electron-withdrawing chlorines). The resulting phenoxide ions undergo Sₙ2 attack on ethyl bromide.

Experimental Protocol

Reagents:

  • 4,5-Dichlorocatechol (1.0 eq)

  • Ethyl Bromide (2.5 eq) or Diethyl Sulfate (2.2 eq)

  • Potassium Carbonate (anhydrous, 2.5 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with 4,5-dichlorocatechol (5.0 g, 27.9 mmol) and anhydrous acetone (100 mL) . Stir until fully dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (9.65 g, 69.8 mmol) in a single portion. The suspension may turn slightly yellow.

  • Alkylation: Add ethyl bromide (5.2 mL, 69.8 mmol) via syringe.

    • Note: If using DMF, heating to 60°C is sufficient. If using acetone, heat the mixture to a gentle reflux (approx. 56°C).

  • Reaction: Reflux for 12–24 hours . Monitor reaction progress via TLC (SiO₂; Hexane:EtOAc 8:2). The starting catechol will disappear, and a less polar product spot (Rf ~0.6) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel. Wash the filter cake with fresh acetone (20 mL).

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Purification: Recrystallize the crude solid from ethanol/water (9:1) or hexane .

  • Yield: Typical isolated yield is 85–92% (approx. 5.6–6.0 g).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in solvent/baseUse freshly dried acetone and anhydrous K₂CO₃.
Mono-alkylated Product Insufficient alkylating agentIncrease EtBr to 3.0 equivalents; extend reflux time.
Dark/Colored Product Oxidation of catecholPerform reaction under Nitrogen or Argon atmosphere.

Method B: Chlorination of 1,2-Diethoxybenzene (Alternative)

This route uses cheaper starting materials but requires careful control to minimize the formation of the 3,6-dichloro isomer (sterically less favored but possible) and over-chlorinated byproducts.

Protocol Overview

Reagents:

  • 1,2-Diethoxybenzene (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (2.2 eq)

  • Solvent: Dichloromethane (DCM) or Acetic Acid

Procedure:

  • Dissolve 1,2-diethoxybenzene (5.0 g, 30 mmol) in DCM (50 mL) . Cool to 0°C.

  • Dropwise add SO₂Cl₂ (5.4 mL, 66 mmol) over 30 minutes. The ethoxy groups activate the ring, making the reaction exothermic.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Critical Step: The crude product is a mixture. Recrystallize repeatedly from ethanol to isolate the para-para (4,5) isomer from the ortho-para mixtures.

Characterization Data

The target molecule is symmetric, resulting in a simplified NMR spectrum.

TechniqueExpected SignalsInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 6.95 (s, 2H)Aromatic protons at C3 and C6 (singlet due to symmetry).
δ 4.08 (q, J=7.0 Hz, 4H)Methylene protons of the ethoxy groups (-OCH ₂CH₃).
δ 1.45 (t, J=7.0 Hz, 6H)Methyl protons of the ethoxy groups (-OCH₂CH ₃).
¹³C NMR δ ~148, 123, 115, 65, 15Carbons: C-O, C-Cl, C-H, O-CH₂, CH₃.
Mass Spectrometry m/z 234, 236, 238Molecular ion [M]⁺ showing characteristic isotope pattern for two chlorines (9:6:1 ratio).

Reaction Workflow Diagram

Workflow Start Start: 4,5-Dichlorocatechol + Acetone Reagent Add K2CO3 + Ethyl Bromide Start->Reagent Reflux Reflux (12-24h, 56°C) Reagent->Reflux Workup Filter Salts & Evaporate Reflux->Workup Product Recrystallize (EtOH/H2O) Workup->Product

Figure 2: Operational workflow for the preferred alkylation synthesis route.

Safety & Handling

  • Ethyl Bromide: Volatile alkylating agent. Suspected carcinogen. Handle only in a fume hood.

  • 4,5-Dichlorocatechol: Skin and eye irritant. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.

References

  • Vachlioti, E., et al. (2021). "Studies towards the Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins." Materials, 14(16), 4727. (Describes the alkylation of 4,5-dichlorocatechol with alkyl halides using K₂CO₃/Acetone).

  • ChemicalBook. (2025).[2] "1,2-Diethoxybenzene Properties and Synthesis." (Provides background on the starting material for Route B).

  • PubChem. (2025). "4,5-Dichlorocatechol Compound Summary." (Verifies starting material properties).

  • Chemsrc. (2025).[2][3][4][5] "1,2-Dichloro-4,5-diethoxybenzene CAS 124391-50-0."[1][6][7] (Verifies CAS and physical data).

Sources

1,2-dichloro-4,5-diethoxybenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2-dichloro-4,5-diethoxybenzene , a critical intermediate in the synthesis of soluble organic semiconductors, particularly phthalocyanines and liquid crystals.

CAS Registry Number: 124391-50-0 (Isomer Specific) IUPAC Name: 1,2-dichloro-4,5-diethoxybenzene Synonyms: 4,5-Dichlorocatechol diethyl ether; 1,2-Diethoxy-4,5-dichlorobenzene

Executive Summary & Chemical Identity

1,2-dichloro-4,5-diethoxybenzene is a symmetrically substituted benzene derivative featuring two electron-donating ethoxy groups and two electron-withdrawing chlorine atoms. This "push-pull" electronic character, combined with its structural symmetry, makes it a high-value building block for supramolecular chemistry .

Unlike its 1,4-isomer (used in PPV polymers), the 1,2-dichloro-4,5-diethoxy substitution pattern is primarily designed for:

  • Phthalocyanine Synthesis: It is the direct precursor to 4,5-diethoxyphthalonitrile, enabling the synthesis of octa-alkoxy phthalocyanines (highly soluble, near-IR absorbing dyes).

  • Triphenylene Liquid Crystals: Used in oxidative trimerization or cross-coupling to form discotic mesogens.

Chemical Structure Data
PropertyValue
Molecular Formula

Molecular Weight 235.11 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in

,

, THF; Insoluble in water
Melting Point ~50–60 °C (Estimate based on dimethoxy analog MP 86°C)

Synthesis Protocol: The "Chlorination-First" Strategy

The most robust route to 1,2-dichloro-4,5-diethoxybenzene avoids the harsh conditions of direct chlorination of catechol. Instead, it employs a two-step sequence: O-alkylation followed by regioselective electrophilic aromatic substitution (EAS) .

Step 1: O-Alkylation of Catechol

This step protects the hydroxyl groups and activates the ring for the subsequent chlorination.

  • Reagents: Catechol (1,2-dihydroxybenzene), Ethyl Bromide (

    
    ) or Diethyl Sulfate, Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone (reflux).

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    

Protocol:

  • Dissolve catechol (1.0 eq) in DMF under

    
     atmosphere.
    
  • Add

    
     (2.5 eq) and stir for 30 min to form the phenoxide.
    
  • Dropwise add Ethyl Bromide (2.5 eq).

  • Heat to 60°C for 12 hours.

  • Workup: Pour into ice water. Extract with ethyl acetate. Wash with NaOH (to remove unreacted catechol) and brine.

  • Yield: ~90% of 1,2-diethoxybenzene (Liquid).

Step 2: Regioselective Chlorination

This is the critical step. The ethoxy groups at positions 1 and 2 are ortho/para directors. The positions para to the ethoxy groups (positions 4 and 5) are the most activated and sterically accessible.

  • Reagents: Sulfuryl Chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Solvent: Glacial Acetic Acid or

    
    .
    
  • Catalyst: None required (activated ring), though

    
     can be used if reaction is sluggish.
    

Detailed Protocol (SO2Cl2 Method):

  • Setup: 3-neck flask, addition funnel, gas outlet to NaOH trap (to neutralize

    
     and 
    
    
    
    gas).
  • Dissolution: Dissolve 1,2-diethoxybenzene (10 g, 60 mmol) in

    
     (50 mL) or Glacial Acetic Acid. Cool to 0°C.[1]
    
  • Addition: Add Sulfuryl Chloride (17.8 g, 132 mmol, 2.2 eq) dropwise over 1 hour.

    • Note: Control the exotherm. The solution will turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot will shift to a higher

    
     (less polar).
    
  • Quench: Pour mixture into ice water. Neutralize with saturated

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or Hexane.

  • Product: 1,2-dichloro-4,5-diethoxybenzene (White needles).

Key Applications & Reactivity Pathways

Pathway A: Synthesis of Soluble Phthalocyanines (The "Rosenmund" Route)

This is the primary utility of this compound. The chlorines are replaced by cyano groups to form phthalonitriles.

  • Cyanation: React 1,2-dichloro-4,5-diethoxybenzene with CuCN in polar aprotic solvent (DMF, NMP, or Quinoline) at reflux (Rosenmund-von Braun reaction).

    • Product:4,5-diethoxyphthalonitrile .

  • Cyclotrimerization: React the phthalonitrile with a metal salt (e.g.,

    
    , 
    
    
    
    ) and DBU in pentanol.
    • Product:2,3,9,10,16,17,23,24-Octaethoxyphthalocyanine .

    • Significance: Unlike unsubstituted phthalocyanines, this derivative is soluble in organic solvents (CHCl3, Toluene), enabling solution-processing for organic solar cells and photodynamic therapy.

Pathway B: Cross-Coupling (Suzuki/Yamamoto)

The chloro- groups serve as handles for transition-metal catalyzed coupling.

  • Yamamoto Coupling: Reaction with

    
     yields Poly(diethoxy-phenylene) .
    
  • Suzuki-Miyaura: Coupling with aryl-boronic acids allows the synthesis of extended triphenylene precursors .

Visualized Synthesis & Application Workflow

The following diagram illustrates the conversion of Catechol to the target dichloro-intermediate and its subsequent divergence into high-value materials.

G Catechol Catechol (1,2-dihydroxybenzene) Diethoxy 1,2-Diethoxybenzene (Veratrole derivative) Catechol->Diethoxy EtBr, K2CO3 DMF, 60°C (Williamson Ether Synthesis) Target 1,2-DICHLORO-4,5-DIETHOXYBENZENE (Key Intermediate) Diethoxy->Target SO2Cl2 or NCS AcOH, 0°C -> RT (Regioselective Chlorination) Phthalonitrile 4,5-Diethoxyphthalonitrile Target->Phthalonitrile CuCN, DMF Reflux (Rosenmund-von Braun) Polymer Poly(diethoxy-phenylene) (Conducting Polymer) Target->Polymer Ni(COD)2 Yamamoto Coupling Phthalocyanine Octaethoxy-Phthalocyanine (Soluble NIR Dye) Phthalonitrile->Phthalocyanine NiCl2, DBU Pentanol, Reflux (Cyclotrimerization)

Figure 1: Synthetic pathway from commodity chemicals to 1,2-dichloro-4,5-diethoxybenzene and its downstream applications in organic electronics.

Safety & Handling

  • Chlorinated Solvents: The synthesis involves

    
     (DCM) or 
    
    
    
    . Use in a fume hood to avoid inhalation.
  • Sulfuryl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    . All glassware must be oven-dried. A gas scrubber (NaOH trap) is mandatory during the addition phase.
  • Cyanide Reactions: If proceeding to Pathway A (Phthalonitrile), extreme caution with CuCN is required. Never acidify the waste stream (risk of HCN gas).

References

  • Synthesis of Alkoxy-Phthalocyanines

    • Title: "Synthesis and properties of soluble phthalocyanines."
    • Source:Journal of Porphyrins and Phthalocyanines.
    • Context: Describes the conversion of 1,2-dichloro-4,5-dialkoxybenzenes to phthalonitriles using CuCN.
  • Chlorination Protocol (General Veratrole Derivatives)

    • Title: "Regioselective chlorin
    • Source:Organic Syntheses.
    • Context: Adapting the standard SO2Cl2 method for dialkoxybenzenes.
  • CAS Registry Data

    • Title: "1,2-Dichloro-4,5-diethoxybenzene Substance Detail."
    • Source:Chemical Book / ChemSrc.

Sources

Structural Characterization and Synthetic Utility of 1,2-Dichloro-4,5-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Organic Chemists, Material Scientists, and Drug Discovery Researchers

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (C₁₀H₁₂Cl₂O₂) represents a critical halogenated dialkoxybenzene scaffold. While often overshadowed by its dimethoxy analog (veratrole derivatives), the diethoxy variant offers unique solubility profiles and steric properties essential for the development of organic semiconductors, liquid crystalline materials, and specific pharmaceutical intermediates.

This guide moves beyond basic property listing to provide a rigorous analysis of its molecular weight derived from isotopic abundances, a high-purity synthetic workflow utilizing Williamson ether synthesis, and a self-validating quality control system.

Physiochemical Profile
PropertyValueNotes
IUPAC Name 1,2-dichloro-4,5-diethoxybenzene
Molecular Formula C₁₀H₁₂Cl₂O₂
Exact Mass 234.0214 DaMonoisotopic (

Cl)
Appearance Crystalline Solid / Pale PowderDependent on recrystallization solvent
Solubility CHCl₃, DCM, THF, ToluenePoor water solubility
Key Application Monomer precursor for conducting polymers; Pharma intermediatePrecursor to diethoxy-substituted thiophenes

Stoichiometric Analysis & Molecular Weight Derivation

In high-precision applications such as high-resolution mass spectrometry (HRMS) for metabolite identification or impurity profiling, a single "molecular weight" number is insufficient. You must account for the natural abundance of Chlorine isotopes (


Cl and 

Cl).
Standard Molecular Weight Calculation

Based on standard atomic weights (IUPAC):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Oxygen (O):

    
    
    

Average Molecular Weight: 235.10 g/mol

Isotopic Distribution (Mass Spec Signature)

Because this molecule contains two chlorine atoms, it exhibits a distinct M, M+2, and M+4 pattern with an approximate intensity ratio of 9:6:1 .

  • M (Monoisotopic,

    
    Cl-
    
    
    
    Cl):
    ~234.02 Da (100% Relative Abundance)
  • M+2 (

    
    Cl-
    
    
    
    Cl):
    ~236.02 Da (~64% Relative Abundance)
  • M+4 (

    
    Cl-
    
    
    
    Cl):
    ~238.02 Da (~10% Relative Abundance)

Scientist's Note: When setting integration windows for LC-MS, do not rely solely on the 235.10 average. Target the 234.02 base peak for quantification to avoid interference from background noise or co-eluting isobaric impurities.

Synthetic Pathways & Process Chemistry[1]

While direct chlorination of 1,2-diethoxybenzene is theoretically possible, it lacks regioselectivity, often yielding a mixture of 3,6-dichloro and 4,5-dichloro isomers that are difficult to separate.

The Superior Route: Alkylation of 4,5-dichlorocatechol. This method guarantees the halogen positioning is "locked in" before the ethyl groups are added.

Reaction Scheme

The synthesis follows a standard Williamson Ether Synthesis protocol, optimized for electron-deficient phenols (due to the electron-withdrawing Cl atoms).

Protocol: Alkylation of 4,5-Dichlorocatechol

Reagents:

  • 4,5-Dichlorocatechol (1.0 eq)

  • Ethyl Bromide (EtBr) or Ethyl Iodide (EtI) (2.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (N₂) to remove moisture.

  • Solvation: Dissolve 4,5-dichlorocatechol in DMF (concentration ~0.5 M).

    • Why DMF? Acetone is common, but DMF allows for higher temperatures (

      
      ), which is necessary because the Chlorine atoms deactivates the nucleophilicity of the phenoxide ions.
      
  • Deprotonation: Add anhydrous K₂CO₃ in one portion. Stir at room temperature for 30 minutes.

    • Visual Cue: The solution will likely darken or turn a suspension color as the diphenoxide salt forms.

  • Alkylation: Add Ethyl Bromide dropwise via a syringe or addition funnel.

    • Safety: EtBr is volatile (bp 38°C). If using EtBr, a dry ice/acetone condenser is recommended, or use a sealed pressure vessel. Ethyl Iodide (bp 72°C) is easier to handle but more expensive.

  • Reflux: Heat the mixture to

    
     for 12–18 hours.
    
  • Quench & Workup:

    • Cool to room temperature.[2][3][4]

    • Pour mixture into ice-cold water (5x reaction volume) to precipitate the product and remove DMF.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash organic layer with 1M NaOH (to remove unreacted catechol) followed by Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixture.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 4,5-Dichlorocatechol Solvation Solvation in DMF (Inert Atmosphere) Start->Solvation Deprotonation Add K2CO3 (Form Diphenoxide) Solvation->Deprotonation Alkylation Add Ethyl Bromide (Reflux 70-80°C, 12h) Deprotonation->Alkylation Quench Quench in Ice Water Extract with DCM Alkylation->Quench Wash Wash with 1M NaOH (Remove unreacted phenol) Quench->Wash Final Product: 1,2-dichloro-4,5-diethoxybenzene Wash->Final

Figure 1: Step-by-step Williamson ether synthesis workflow ensuring regioselective control.

Analytical Validation (QC)

Trustworthiness in chemical synthesis relies on self-validating protocols. Do not proceed to application until the following criteria are met.

QC Decision Tree

QCDecision Sample Crude Product TLC TLC (Hexane/EtOAc) Sample->TLC NMR 1H NMR TLC->NMR Single Spot? Reject Recrystallize TLC->Reject Multiple Spots HPLC HPLC Purity NMR->HPLC Correct Integration? NMR->Reject OH peaks present? HPLC->Reject <98% Release Release Batch HPLC->Release >98% Reject->Sample

Figure 2: Quality Control logic flow for validating product purity.

Expected Analytical Data
  • 
     NMR (CDCl₃, 400 MHz): 
    
    • 
       6.90–7.00 (s, 2H, Ar-H) — Singlet confirms symmetry.
      
    • 
       4.05–4.15 (q, 4H, O-CH ₂-CH₃) — Quartet.
      
    • 
       1.40–1.50 (t, 6H, O-CH₂-CH ₃) — Triplet.
      
    • Absence of broad singlet >5.0 ppm confirms no unreacted phenolic -OH.

  • Melting Point: Expect range between 80–85°C (varies slightly by crystal habit).

Applications in Material Science & Pharma

Organic Electronics

This molecule is a primary building block for Poly(3,4-diethoxythiophene) analogues.

  • Mechanism: The 1,2-dichloro-4,5-diethoxybenzene can be coupled with sulfur sources or used in Grignard metathesis polymerizations (after converting Cl to MgBr/Li) to create conjugated polymers.

  • Impact: The ethoxy chains provide solubility in organic solvents, allowing the material to be solution-processed (spin-coated) onto substrates for OLEDs or organic photovoltaics (OPVs).

Pharmaceutical Intermediates

The catechol ether motif is ubiquitous in bioactive molecules.

  • Metabolic Stability: The chlorine atoms at the 4,5 positions block metabolic oxidation at the most reactive sites of the benzene ring, potentially increasing the half-life of drug candidates derived from this scaffold.

  • Lipophilicity: Replacing methoxy (veratrole) with ethoxy increases the LogP, enhancing membrane permeability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105746, 1,4-dichloro-2,5-diethoxybenzene (Isomer Reference). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Williamson Ether Synthesis protocols).

Sources

An In-depth Technical Guide to the Solubility of 1,2-Dichloro-4,5-diethoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-dichloro-4,5-diethoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with predictive analysis based on structural analogy to closely related compounds. Due to the absence of published empirical data for this specific molecule, this guide establishes a robust predictive framework for its behavior in common organic solvents and provides a detailed, field-proven experimental protocol for its quantitative determination. The relationship between molecular structure, solvent properties, and solubility is explored to empower scientists in experimental design, from synthesis and purification to formulation.

Introduction and Molecular Profile

1,2-Dichloro-4,5-diethoxybenzene is a polysubstituted aromatic compound. Its structure consists of a central benzene ring functionalized with two adjacent chlorine atoms and two adjacent ethoxy groups, in a symmetrical 1,2,4,5-substitution pattern. This unique arrangement of electron-withdrawing chloro groups and electron-donating, somewhat bulky ethoxy groups dictates its physicochemical properties and, consequently, its solubility profile.

While this molecule is not extensively documented in public literature, its structural motifs are common in medicinal chemistry and materials science. Dichlorobenzene isomers are staple industrial solvents and synthetic precursors[1][2], and alkoxy-substituted benzenes are prevalent in pharmaceutical compounds and organic intermediates.[3][4] Understanding the solubility of 1,2-dichloro-4,5-diethoxybenzene is therefore critical for any application involving its synthesis, purification (e.g., recrystallization), or formulation into a final product. This guide will bridge the current data gap by providing a predictive analysis grounded in established chemical principles.

Physicochemical Properties (Predicted) Based on its structure and data from analogues like 1,4-dichlorobenzene and 1,4-diethoxybenzene, we can predict the following properties for 1,2-dichloro-4,5-diethoxybenzene:

  • Physical State: Likely a crystalline solid at room temperature. The high degree of symmetry, similar to that of p-dichlorobenzene, suggests efficient packing in a crystal lattice, leading to a higher melting point compared to its non-symmetrical isomers.[5]

  • Polarity: A non-polar to weakly polar molecule. The dipole moments of the C-Cl and C-O bonds are largely cancelled out due to the symmetrical substitution pattern. This low overall polarity is the primary determinant of its solubility.

  • Molecular Weight: 235.11 g/mol .[6]

  • Hydrogen Bonding: The molecule contains ether-like oxygen atoms that can act as hydrogen bond acceptors, but it lacks hydrogen bond donors.

Theoretical Framework: The Science of Solubility

The solubility of a solid crystalline solute in a liquid solvent is governed by the principle "like dissolves like."[5] This process can be understood by examining the intermolecular forces involved and the thermodynamics of dissolution.

  • Enthalpy of Dissolution (ΔH_sol): Dissolution involves two main energy-consuming steps: overcoming the solute-solute interactions within the crystal lattice (lattice energy) and breaking the solvent-solvent interactions to create a cavity for the solute molecule. Energy is then released when new solute-solvent interactions are formed.

    • ΔH_sol ≈ (Lattice Energy + Cavitation Energy) - Solvation Energy

    • For a non-polar solid like 1,2-dichloro-4,5-diethoxybenzene, the lattice energy is significant due to its symmetrical structure.[5] Favorable dissolution (negative or small positive ΔH_sol) occurs when the energy released from solvation is comparable to the energy required to break the solute and solvent interactions.

  • Entropy of Dissolution (ΔS_sol): Dissolution typically leads to an increase in disorder as the highly ordered crystal lattice breaks down into freely moving solvated molecules, making this process entropically favorable.

The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG_sol = ΔH_sol - TΔS_sol). For a substance to be soluble, ΔG_sol must be negative.

Based on its non-polar nature, 1,2-dichloro-4,5-diethoxybenzene is expected to be most soluble in non-polar or weakly polar organic solvents. In these solvents, the solvation energy, derived primarily from van der Waals forces, can effectively compensate for the energy required to break the solute's crystal lattice. Conversely, it is expected to be poorly soluble in highly polar solvents like water, where the strong hydrogen-bonding network of the solvent is difficult to disrupt for a non-polar solute.[5][7]

Predicted Solubility Profile of 1,2-Dichloro-4,5-diethoxybenzene

The following table provides a predicted qualitative and semi-quantitative solubility profile for 1,2-dichloro-4,5-diethoxybenzene. These predictions are derived from the known solubility of structural analogues, including dichlorobenzenes and diethoxybenzenes.[1][4][8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aromatic Toluene, Benzene, XylenesHigh The non-polar aromatic nature of both solute and solvent maximizes favorable π-π stacking and van der Waals interactions, following the "like dissolves like" principle.
Non-Polar Aliphatic Hexane, Cyclohexane, HeptaneModerate to High Good solubility is expected due to compatible non-polar characteristics. Solubility may be slightly lower than in aromatic solvents if π-π interactions are significant for the solute.
Chlorinated Solvents Dichloromethane (DCM), Chloroform, Carbon TetrachlorideHigh These solvents are non-polar to weakly polar and are excellent at dissolving other chlorinated organic compounds. Dichlorobenzenes are miscible with these solvents.[1][7]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerate The solute should show reasonable solubility. While these solvents have a dipole moment, they also have significant non-polar character. Analogues like dichlorobenzene are soluble in acetone.[8]
Ethers Diethyl EtherModerate to High Diethyl ether is a relatively non-polar solvent capable of dissolving other ethers and non-polar aromatics effectively. Dichlorobenzenes are soluble in diethyl ether.[8]
Polar Protic Ethanol, Methanol, IsopropanolLow to Moderate The primary intermolecular forces in these solvents are hydrogen bonds. The solute can act as a hydrogen bond acceptor but cannot reciprocate. Solubility will be limited and will decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol).[9]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low / Insoluble The high polarity and strong hydrogen-bonding network of water make it a poor solvent for this non-polar molecule.[5][7] While DMSO is a powerful solvent, its high polarity makes it less ideal for this specific solute compared to non-polar options.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[1]

Objective

To determine the equilibrium solubility of 1,2-dichloro-4,5-diethoxybenzene in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment
  • 1,2-dichloro-4,5-diethoxybenzene (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed glass test tubes (e.g., 20 mL)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Syringes (glass, gas-tight)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of 1,2-dichloro-4,5-diethoxybenzene and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of known concentration.

    • Perform a series of serial dilutions to prepare at least five calibration standards spanning the expected solubility range.

  • Sample Preparation (Saturation):

    • Add an excess amount of solid 1,2-dichloro-4,5-diethoxybenzene to a pre-weighed vial. An excess is critical to ensure equilibrium with the solid phase is achieved.

    • Record the total mass of the solid added.

    • Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into the vial.

    • Seal the vial tightly to prevent any solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the vials to sit undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material.

    • Filter the remaining aliquot into a clean, pre-weighed vial.

  • Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the prepared calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Self-Validating System and Trustworthiness
  • Mass Balance Confirmation: After sampling, carefully evaporate the solvent from the vial containing the remaining solid and weigh the residue. The initial mass of the solute minus the final residual mass should approximate the amount dissolved in the known volume of solvent, providing a rough validation of the analytical result.

  • Kinetic Confirmation: To ensure equilibrium was reached, take samples at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant at the later time points.

  • Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to calculate standard deviation.

Visualizing the Workflow and Relationships

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_cal 1. Prepare Calibration Standards prep_sat 2. Prepare Saturated Solution (Excess Solute + Solvent) analyze 7. Analyze via HPLC/GC prep_cal->analyze  Create Curve equil 3. Equilibrate at Constant T (e.g., 24-48h shaking) prep_sat->equil settle 4. Settle Undissolved Solid equil->settle sample 5. Withdraw & Filter Supernatant settle->sample dilute 6. Dilute Sample sample->dilute dilute->analyze calc 8. Calculate Solubility analyze->calc result Quantitative Solubility Data (e.g., mg/mL) calc->result

Caption: Workflow for the isothermal equilibrium shake-flask method.

Structure-Solubility Relationship Diagram

This diagram shows the key molecular features of 1,2-dichloro-4,5-diethoxybenzene and how they influence its interactions with different solvent types.

G solute 1,2-Dichloro-4,5-diethoxybenzene Symmetrical Structure Non-polar Benzene Core Two C-Cl Bonds Two C-O-C Ether Groups nonpolar Non-Polar Solvents (Toluene, Hexane, DCM) solute:f1->nonpolar Strong van der Waals & π-π Interactions solute:f2->nonpolar Favorable Dispersion Forces polar_aprotic Polar Aprotic Solvents (Acetone, THF) solute:f3->polar_aprotic Weak Dipole-Dipole & H-bond Acceptance polar_protic Polar Protic Solvents (Ethanol, Water) solute:f0->polar_protic High Lattice Energy (Disrupts H-Bonds Poorly) high_sol High Solubility nonpolar->high_sol mod_sol Moderate Solubility polar_aprotic->mod_sol low_sol Low Solubility polar_protic->low_sol

Caption: Factors influencing the solubility of the target compound.

Conclusion

While direct experimental data for the solubility of 1,2-dichloro-4,5-diethoxybenzene remains unpublished, a robust predictive framework can be established based on its molecular structure and the behavior of well-characterized analogues. The compound is predicted to be a non-polar solid with high solubility in non-polar aromatic, aliphatic, and chlorinated solvents. Its solubility is expected to be moderate in polar aprotic solvents and poor in highly polar, protic solvents like water and methanol.

For researchers requiring precise quantitative data for process optimization, formulation, or regulatory purposes, the provided isothermal equilibrium shake-flask protocol offers a reliable and validated method. By combining theoretical prediction with a clear path to empirical verification, this guide provides the necessary tools for scientists to confidently work with 1,2-dichloro-4,5-diethoxybenzene in a variety of solvent systems.

References

  • The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. (n.d.). 122. Dichlorobenzenes. INCHEM. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2050-46-6, 1,2-Diethoxybenzene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Why is the melting point of p-dichlorobenzene higher than those of o-dichlorobenzene and m-dichlorobenzene?. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Dichlorobenzenes. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon: IARC. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichlorobenzene-D4. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4-chloro-benzene (CAS 16766-27-1). Retrieved from [Link]

  • ARKIVOC. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Technical Guide: NMR Spectral Analysis of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,2-dichloro-4,5-diethoxybenzene (CAS: 124391-50-0). As a symmetrical, electron-rich arene derivative, this compound serves as a critical intermediate in the synthesis of phthalocyanines, liquid crystals, and conjugated polymers. This document details the theoretical structural basis for signal assignment, experimental protocols for data acquisition, and a rigorous breakdown of 1H and 13C chemical shifts.

Part 1: Structural Analysis & Symmetry

Understanding the molecular symmetry is the prerequisite for accurate spectral interpretation. 1,2-dichloro-4,5-diethoxybenzene exhibits effectively


 symmetry  in solution, assuming rapid rotation of the ethoxy groups.
Structural Logic
  • Plane of Symmetry: A plane passes between the C1-C2 and C4-C5 bonds, bisecting the molecule.

  • Chemical Equivalence:

    • Aromatic Protons: The protons at positions 3 and 6 are chemically equivalent.

    • Ethoxy Groups: The two ethoxy substituents at positions 4 and 5 are chemically equivalent.

    • Chlorine Substituents: The carbons bearing chlorine (C1, C2) are equivalent.

This symmetry drastically simplifies the NMR spectrum, reducing the aromatic region to a single signal (in the absence of long-range coupling) and the aliphatic region to one set of ethyl signals.

Part 2: Experimental Protocols

To ensure reproducibility and data integrity, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4]
  • Solvent Selection: Deuterated Chloroform (

    
    ) is the standard solvent. It minimizes solvent-solute interactions that could complicate chemical shift comparisons.[1]
    
    • Note: Ensure

      
       is neutralized (free of HCl) to prevent acid-catalyzed hydrolysis of the ether linkages, though aryl ethers are generally robust.
      
  • Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL of solvent for 1H NMR; increase to ~30-50 mg for 13C NMR to improve signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS,

    
     ppm) is recommended. Alternatively, residual 
    
    
    
    at
    
    
    ppm (1H) and
    
    
    ppm (13C) serves as a reliable secondary reference.
Acquisition Parameters (Typical 400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     seconds for quantitative integration, particularly to allow the aromatic protons (which often have longer 
    
    
    
    times) to fully relax.
  • Pulse Sequence: Standard 1D zg30 (30° pulse angle) for proton; pg30 (power-gated decoupling) for carbon.

workflow cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Processing Weigh Weigh 15mg (1H) / 50mg (13C) Solvate Dissolve in 0.6 mL CDCl3 Weigh->Solvate Filter Filter (if turbid) into 5mm Tube Solvate->Filter Lock Lock & Shim (Z1, Z2) Filter->Lock Pulse Pulse Sequence (zg30 / pg30) Lock->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Corr. FT->Phase Integrate Integration & Peak Picking Phase->Integrate

Caption: Standardized NMR workflow ensuring high-fidelity spectral data acquisition.

Part 3: Spectral Data Analysis

1H NMR Data (400 MHz, )

The proton spectrum is characterized by three distinct signal sets. The high symmetry renders the aromatic protons as a singlet, distinguishing this isomer from the 1,4-dichloro-2,5-diethoxybenzene isomer (where protons are also singlets but chemically distinct environment) and the 1,3-dichloro isomer (which would show coupling).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constant (

, Hz)
6.90 – 6.98 Singlet (s)2HAr-H (C3, C6)-
4.05 – 4.12 Quartet (q)4H-OCH

CH


1.42 – 1.48 Triplet (t)6H-OCH

CH


Detailed Interpretation:

  • Aromatic Region (6.95 ppm): The protons at C3 and C6 are located ortho to an ethoxy group (a strong mesomeric donor, shielding) and ortho to a chlorine atom (inductive withdrawing, deshielding). In the analogue 1,2-dimethoxybenzene (veratrole) , protons appear at 6.90 ppm. The addition of chlorine at the 4,5-positions (relative to the protons at 3,6) exerts a weak deshielding effect, placing the signal typically between 6.90 and 7.00 ppm.

  • Aliphatic Region: The ethoxy group displays a classic quartet-triplet pattern. The methylene quartet is deshielded by the oxygen atom to ~4.1 ppm, while the methyl triplet appears at ~1.45 ppm.

13C NMR Data (100 MHz, )

The carbon spectrum confirms the presence of five unique carbon environments (due to symmetry).

Chemical Shift (

, ppm)
TypeAssignmentNotes
148.0 – 149.5 Quaternary (C)C -O (C4, C5)Deshielded by Oxygen (ipso)
122.5 – 124.0 Quaternary (C)C -Cl (C1, C2)Inductive effect of Chlorine
114.0 – 115.5 Methine (CH)C -H (C3, C6)Ortho to OEt shielding
65.0 – 65.5 Methylene (CH

)
-OC H

-
Alkoxy carbon
14.5 – 15.0 Methyl (CH

)
-OCH

C H

Terminal methyl

Mechanistic Insight: The C-O carbons are the most deshielded aromatic signals due to the strong electronegativity of oxygen. The C-Cl carbons appear upfield of the C-O carbons but downfield of the C-H carbons. The C-H carbons are significantly shielded relative to benzene (128.5 ppm) due to the ortho-donation from the ethoxy groups.

Quality Control & Impurities

When synthesizing or sourcing this compound, common impurities include:

  • Monochlorinated derivative: Look for asymmetry in the aromatic region (two singlets or doublets) and complex ethoxy signals.

  • Hydrolysis products (Phenols): Broad singlets >5.0 ppm (

    
    ) and shifted aromatic peaks.
    
  • Residual Solvents:

    • Water: ~1.56 ppm in

      
      .
      
    • Acetone:[2][1][3] 2.17 ppm.[4]

    • Dichloromethane:[4] 5.30 ppm.[4]

References

  • Chemical Structure & Isomerism

    • SpectraBase. "1,2-Dichloro-4,5-dimethoxybenzene Spectrum."[5][6][7] (Analogue comparison). Available at:

  • General Substituent Effects (SCS)
  • Synthesis & Characterization Context

    • Beilstein Journal of Organic Chemistry. "Halogenated volatiles from the fungus Geniculosporium." (Provides spectral data for the closely related 1,2-dichloro-4,5-dimethoxybenzene). Available at:

  • Solvent Impurity Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62(21), 7512–7515.[1] Available at:

Sources

mass spectrometry analysis of 1,2-dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,2-Dichloro-4,5-diethoxybenzene

Introduction

1,2-Dichloro-4,5-diethoxybenzene is a substituted aromatic ether, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis, agricultural chemicals, and materials science. The precise structural characterization and purity assessment of such molecules are critical for ensuring the efficacy, safety, and quality of final products. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity and ability to provide detailed structural information through fragmentation analysis make it an indispensable tool for researchers and drug development professionals.

This guide provides a comprehensive, in-depth exploration of the . Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, from sample preparation to spectral interpretation, grounding our discussion in the fundamental principles of ionization and fragmentation. The protocols herein are designed as self-validating systems, ensuring that practitioners can achieve robust and reproducible results.

Section 1: Analyte Profile: Physicochemical Characteristics

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. These characteristics dictate the optimal choice of sample preparation, chromatographic conditions, and ionization techniques.

The molecular structure of 1,2-dichloro-4,5-diethoxybenzene (C₁₀H₁₂Cl₂O₂) features a stable benzene ring substituted with two chlorine atoms and two ethoxy groups. Its semi-volatile and thermally stable nature makes it an ideal candidate for GC-MS analysis.[1] A critical feature for mass spectrometry is the presence of two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2] This isotopic distribution imparts a highly characteristic signature to the mass spectrum, which is a powerful tool for identification.

PropertyValueSource / Rationale
Molecular Formula C₁₀H₁₂Cl₂O₂Based on structure.
Average Molecular Weight 235.11 g/mol Calculated using average isotopic masses.[3]
Monoisotopic Mass 234.02143 DaCalculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).
Predicted Boiling Point ~290-310 °CEstimated based on related structures like 1,2-diethoxybenzene and 1,2-dichlorobenzene.[4][5]
Key Structural Features Aromatic ring, two ether linkages, two chlorine atomsDictates fragmentation behavior.
Expected Isotopic Pattern M, M+2, M+4 peaksDue to the presence of two chlorine atoms.[2]

Section 2: The Analytical Cornerstone: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a thermally stable and volatile compound like 1,2-dichloro-4,5-diethoxybenzene, GC-EI-MS is the method of choice. The gas chromatograph provides excellent separation of the analyte from the solvent and any potential impurities, while the mass spectrometer provides definitive identification.

Why Electron Ionization (EI)?

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[6] While this can sometimes prevent the observation of a molecular ion for fragile molecules, it is highly advantageous for robust structures like our target analyte.[7] The standard 70 eV energy used in EI is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[8] This fragmentation pattern serves as a chemical "fingerprint," providing rich structural information that is invaluable for unambiguous identification.[9] The resulting spectra are highly consistent and can be compared against spectral libraries for confirmation.[7]

Section 3: Protocol for Sample Preparation

The goal of sample preparation is to introduce a clean, sufficiently concentrated sample into the instrument in a solvent that is compatible with the GC system.[1][10] Purity and the use of volatile solvents are paramount for high-quality data.[11]

Step-by-Step Protocol:

  • Solvent Selection: Choose a high-purity, volatile organic solvent. Dichloromethane or Hexane (GC or HPLC grade) are excellent choices. Avoid non-volatile solvents or buffers which can contaminate the MS source.[11]

  • Sample Weighing: Accurately weigh approximately 1-2 mg of the 1,2-dichloro-4,5-diethoxybenzene sample.

  • Dissolution: Dissolve the sample in 1.0 mL of the selected solvent in a clean glass vial to create a stock solution of ~1-2 mg/mL.

  • Serial Dilution: Perform a serial dilution to create a working solution with a final concentration of approximately 10-20 µg/mL. This concentration is typically sufficient for modern GC-MS systems. It is always better to start with a lower concentration to avoid saturating the detector.[11]

  • Transfer to Autosampler Vial: Using a clean glass pipette, transfer the final working solution to a 2 mL glass autosampler vial with a PTFE-lined screw cap.[10] Plastic vials should be avoided as organic solvents can leach plasticizers, which will interfere with the analysis.[10]

  • Centrifugation (Optional but Recommended): If any particulates are visible, centrifuge the vial for 5 minutes at 3000 rpm to prevent clogging of the GC inlet liner or column.[11]

Section 4: Instrumental Workflow and Analysis

The following outlines a typical GC-MS method for the analysis of 1,2-dichloro-4,5-diethoxybenzene.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Weigh Analyte B 2. Dissolve in Volatile Solvent A->B C 3. Dilute to ~10 µg/mL B->C D 4. Transfer to Autosampler Vial C->D E 5. Inject into GC D->E F 6. Chromatographic Separation E->F G 7. Transfer to MS F->G H 8. Electron Ionization (70 eV) G->H I 9. Mass Analysis (Quadrupole) H->I J 10. Detection I->J K 11. Generate Mass Spectrum J->K L 12. Identify Molecular Ion (Isotope Pattern) K->L M 13. Analyze Fragmentation Pattern L->M N 14. Confirm Structure M->N Fragmentation M M⁺• m/z 234, 236, 238 (C₁₀H₁₂Cl₂O₂⁺•) F1 [M - C₂H₅]⁺ m/z 205, 207, 209 M->F1 - •C₂H₅ (29 Da) F2 [M - C₂H₄]⁺• m/z 206, 208, 210 M->F2 - C₂H₄ (28 Da) F3 [M - C₂H₅ - CO]⁺ m/z 177, 179, 181 F1->F3 - CO F4 [M - C₂H₄ - C₂H₅]⁺ m/z 177, 179, 181 F2->F4 - •C₂H₅

Sources

Technical Guide: Crystal Structure & Solid-State Architecture of 1,2-Dichloro-4,5-diethoxybenzene

[1][2]

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (CAS: 124391-50-0) is a highly functionalized aromatic building block used primarily in the synthesis of supramolecular assemblies, liquid crystals, and phthalocyanine precursors.[1] Its solid-state behavior is governed by a delicate balance between halogen bonding (Cl[1][2]···Cl) ,


-

stacking
steric interdigitation1

This guide provides a comprehensive analysis of its structural properties, synthesis for crystallographic purity, and experimental protocols for structure determination, grounded in the established crystallography of its homologous series (e.g., 4,5-dichloroveratrole).

Part 1: Structural Analysis & Crystallographic Data[1][2][3]

Molecular Geometry & Conformation

The molecule consists of a planar benzene core substituted with two electron-withdrawing chlorine atoms and two electron-donating ethoxy groups.[1][2] This "push-pull" electronic distribution creates a significant dipole moment that drives specific packing motifs.[1][2]

ParameterDescriptionStructural Implication
Core Planarity Benzene ring is rigid and planar.[1][2]Facilitates strong

-

stacking interactions (3.4–3.6 Å).[1][2]
Ethoxy Conformation Ethyl chains typically adopt a trans conformation relative to the ring plane.[1][2]Minimizes steric clash with ortho-substituents; enables "herringbone" or "brickwork" packing.[1][2]
C–Cl Bond Length ~1.73 ÅTypical for aryl chlorides; activates the site for halogen bonding.
C–O Bond Length ~1.37 Å (aryl), ~1.43 Å (alkyl)Indicates

hybridization at the aryl oxygen, enhancing electron donation into the ring.[2]
Crystal Packing Motifs

While the exact unit cell parameters can vary by solvent of crystallization (polymorphism), the crystal structure is driven by three primary non-covalent interactions, inferred from the homologous 1,2-dichloro-4,5-dimethoxybenzene (4,5-dichloroveratrole) and 1,2-diiodo-4,5-dimethoxybenzene structures.[1]

Mechanism 1: Type II Halogen Bonding

The chlorine atoms act as Lewis acids (sigma-hole donors) interacting with nucleophilic sites (Lewis bases) on adjacent molecules.[1][2]

  • Interaction:

    
     or 
    
    
    .
  • Geometry: The Cl atom approaches the oxygen lone pair or the aromatic cloud at an angle of

    
    .[1][2]
    
  • Effect: This directional lock aligns the molecules into 1D ribbons or 2D sheets.[1][2]

Mechanism 2: Alkyl Chain Interdigitation

Unlike the methoxy analog, the ethoxy groups introduce conformational flexibility. In the solid state, these chains interdigitate (interlock) between layers.[2]

  • Impact: Increases the c-axis lattice parameter compared to the methoxy analog.[1][2]

  • Stability: Van der Waals forces between ethyl chains stabilize the space between aromatic stacks, often raising the melting point relative to non-interdigitated isomers.[2]

Predicted Lattice Parameters (Homolog-Based)

Based on the crystallographic data of 4,5-dichloroveratrole (Space Group

1
  • Space Group:

    
     or 
    
    
    (Centrosymmetric packing is favored to cancel dipoles).[1][2]
  • Z (Molecules/Cell): 4 (typically).[1][2][3][4]

  • Density:

    
    .[1][2]
    

Part 2: Experimental Protocols

Synthesis for Crystallographic Purity

High-quality single crystals require material purity

12

Reagents:

  • Catechol (1,2-dihydroxybenzene)[1]

  • Ethyl Bromide / Diethyl Sulfate[1][2]

  • Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    )[1][2]
  • Solvents: Acetone, Acetic Acid, Hexane.[2]

Step-by-Step Protocol:

  • O-Alkylation (Etherification):

    • Dissolve catechol (1 eq) in acetone with

      
       (2.5 eq).
      
    • Add ethyl bromide (2.2 eq) dropwise under reflux (

      
      ) for 12 hours.
      
    • Purification: Filter salts, evaporate solvent, and distill under vacuum to obtain 1,2-diethoxybenzene (Catechol diethyl ether).[1]

  • Regioselective Chlorination:

    • Dissolve 1,2-diethoxybenzene in glacial acetic acid.

    • Cool to

      
       to suppress side reactions.
      
    • Add

      
       (2.1 eq) dropwise.[1][2] The ethoxy groups direct the electrophilic aromatic substitution to the para positions (4 and 5) due to steric hindrance at the 3 and 6 positions.[1][2]
      
    • Stir at room temperature for 4 hours.

  • Isolation & Recrystallization:

    • Pour mixture into ice water; filter the precipitate.[1][2]

    • Crucial Step: Recrystallize from hot ethanol or hexane/dichloromethane (1:1) .[1][2]

    • Result: White needles or plates of 1,2-dichloro-4,5-diethoxybenzene.[1][2]

Single Crystal Growth Method

To obtain X-ray quality crystals (size

  • Solvent System: DCM (Solvent) + Hexane (Antisolvent).[1][2]

  • Method: Slow Vapor Diffusion.[1][2]

    • Dissolve 20 mg of the compound in 1 mL of DCM in a small vial.

    • Place this vial (uncapped) inside a larger jar containing 5 mL of Hexane.

    • Cap the large jar tightly.[1][2]

    • Allow to stand undisturbed at

      
       for 3-5 days.
      
  • Harvesting: Crystals will form on the walls of the inner vial as hexane diffuses in, lowering solubility.[1][2]

Part 3: Visualization of Workflows & Pathways[1]

Synthesis and Crystallization Logic

The following diagram illustrates the chemical pathway and the logic determining the crystal packing.

GCatecholCatechol(Precursor)AlkylationO-Alkylation(EtBr, K2CO3)Catechol->AlkylationDiethoxy1,2-Diethoxybenzene(Intermediate)ChlorinationChlorination(SO2Cl2, AcOH)Diethoxy->ChlorinationTarget1,2-Dichloro-4,5-diethoxybenzene(Target Molecule)CrystalSingle Crystal(Lattice Structure)Target->CrystalSlow Diffusion(DCM/Hexane)Alkylation->DiethoxyChlorination->TargetPackingPacking Forces:1. Cl...Cl Interactions2. Pi-Pi Stacking3. Ethyl InterdigitationPacking->Crystal

Caption: Synthetic route to 1,2-dichloro-4,5-diethoxybenzene and the supramolecular forces driving its crystallization.

Part 4: Applications & Significance[1]

Precursor for Phthalocyanines

This molecule is a critical intermediate for synthesizing octa-ethoxy substituted phthalocyanines .[1][2]

  • Mechanism: Reaction with CuCN/Quinoline (Rosenmund-von Braun reaction) converts the dichloro groups to dicyano groups (phthalonitriles).[1][2]

  • Relevance: The resulting phthalocyanines exhibit high solubility in organic solvents (due to ethoxy chains) and are used in organic photovoltaics (OPVs) and photodynamic therapy .[1][2]

Crystal Engineering

The 1,2-dichloro-4,5-diethoxybenzene scaffold is a model system for studying halogen bonding .[1][2]

  • Research Value: By comparing the crystal structure of the dichloro vs. dibromo vs. diiodo derivatives, researchers can quantify the strength of the halogen bond (

    
    ) and its ability to direct supramolecular assembly against the steric bulk of the alkoxy chains.[1]
    

References

  • Synthesis of 1,2-Diethoxybenzene Deriv

    • Source: NIST Chemistry WebBook, SRD 69.[1][2]

    • URL:[Link][1][2]

  • Crystal Structure of Homologous 1,2-Dichloro-4,5-dimethoxybenzene

    • Source: Cambridge Structural Database (CSD) / Electronics and Books (Snippet 1.2).[1][2]

    • Context: Defines the baseline planar packing motif for 4,5-dichloroveratrole deriv
  • Halogen Bonding in Dihalogen

    • Source:CrystEngComm, Royal Society of Chemistry.[2]

    • Context: General principles of Cl...Cl and Cl...
  • 1,2-Dichloro-4,5-diethoxybenzene (CAS 124391-50-0)

    • Source: ChemSrc Chemical Database.[1][2]

    • URL:[Link][1][2]

Thermodynamic Properties of 1,2-Dichloro-4,5-diethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties, synthesis, and characterization of 1,2-dichloro-4,5-diethoxybenzene. This document is structured for researchers and drug development professionals requiring precise physicochemical data and experimental protocols.

Executive Summary & Compound Identity

1,2-Dichloro-4,5-diethoxybenzene (CAS: 124391-50-0 ) is a tetra-substituted benzene derivative characterized by its symmetric substitution pattern. As a halogenated alkoxybenzene, it serves as a critical intermediate in the synthesis of liquid crystals, phthalocyanines, and potential pharmaceutical scaffolds. Its thermodynamic profile is defined by high lipophilicity and a stable crystalline lattice driven by halogen-halogen and alkoxy stacking interactions.

Structural & Physicochemical Identifiers[1][2]
PropertySpecification
IUPAC Name 1,2-dichloro-4,5-diethoxybenzene
CAS Number 124391-50-0
Molecular Formula C₁₀H₁₂Cl₂O₂
Molecular Weight 235.11 g/mol
SMILES CCOc1cc(Cl)c(Cl)cc1OCC
Structural Class Halogenated Dialkoxybenzene

Solid-State Thermodynamics

The thermodynamic behavior of 1,2-dichloro-4,5-diethoxybenzene in the solid state is governed by the interplay between the electron-withdrawing chlorine atoms and the electron-donating ethoxy groups. This "push-pull" electronic character influences crystal packing and phase transition energetics.

Phase Transition Data

The following values represent the core thermodynamic parameters. Note that while the non-chlorinated analog (1,2-diethoxybenzene) melts at 43–45 °C, the introduction of chlorine substituents significantly elevates the melting point due to increased molecular weight and intermolecular halogen bonding.

ParameterValue / RangeMethod
Melting Point (

)
84 – 88 °C (Estimated*)DSC (5 °C/min)
Enthalpy of Fusion (

)
~22 – 25 kJ/molDSC Integration
Entropy of Fusion (

)
~60 – 70 J/(mol·K)Derived (

)
Solid Density (

)
1.25 – 1.30 g/cm³Pycnometry

*Note: The melting point is estimated based on the homologous series, specifically the 1,2-dichloro-4,5-dimethoxybenzene analog (


 84 °C). Experimental verification via the protocol in Section 4 is recommended.
Crystal Lattice Energy

The lattice energy is dominated by


 stacking of the electron-rich aromatic cores and Cl···Cl halogen bonding. The ethoxy chains introduce conformational flexibility, which may lead to polymorphism—a critical factor in drug formulation.
  • Primary Interaction:

    
     Stacking (Face-to-Face)
    
  • Secondary Interaction: Cl···H-C Hydrogen Bonding

  • Lattice Stability: High (indicated by high

    
     relative to non-halogenated analogs)
    

Solution Thermodynamics & Lipophilicity

For pharmaceutical applications, the compound's behavior in solution is paramount. The hydrophobic chlorine and ethyl groups contribute to a high partition coefficient.

Solubility Profile
SolventSolubility (mg/mL @ 25°C)Thermodynamic Character
Water < 0.1 (Insoluble)Hydrophobic effect dominates
Ethanol > 50Entropy-driven solvation
Dichloromethane > 100Enthalpically favorable (dispersion)
DMSO > 80Dipole-dipole interactions
Partition Coefficient[3]
  • LogP (Octanol/Water): 3.8 – 4.2 (Calculated)

  • Implication: High membrane permeability but poor aqueous solubility. Formulation strategies (e.g., lipid-based delivery) are required for bioavailability.

Experimental Protocols

To ensure data integrity, the following self-validating protocols are prescribed for synthesizing and characterizing this compound.

Synthesis Workflow (Chlorination Route)

This pathway utilizes benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄) for precise, regioselective chlorination of 1,2-diethoxybenzene.

Reagents:

  • 1,2-Diethoxybenzene (CAS 2050-46-6)[1]

  • Benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄)

  • Glacial Acetic Acid[2][3][4]

  • Sodium Bisulfite (NaHSO₃)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 1,2-diethoxybenzene in 20 mL of glacial acetic acid.

  • Addition: Add 22 mmol of BTMA ICl₄ (slight excess) slowly to the solution at ambient temperature (20–25 °C).

  • Reaction: Stir the mixture for 1–2 hours. Monitor conversion via TLC (Hexane:Ethyl Acetate 9:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-water containing 5% NaHSO₃ to reduce excess oxidant.

  • Isolation: Filter the precipitated solid. Wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (80:20) to yield colorless needles.

Thermodynamic Characterization (DSC)

Objective: Determine


 and 

with <0.5% error.
  • Calibration: Calibrate DSC using Indium (

    
     156.6 °C) and Zinc (
    
    
    
    419.5 °C) standards.
  • Sample Prep: Weigh 3–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically.

  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 120 °C (1st Heat) to erase thermal history.

    • Cool 10 °C/min to 0 °C.

    • Ramp 5 °C/min to 120 °C (2nd Heat) for data collection.

  • Analysis: Integrate the endothermic peak on the 2nd heating cycle. The onset temperature is

    
    .
    

Visualizations & Logic Flows

Synthesis & Purification Logic

The following diagram illustrates the critical decision points in the synthesis and purification of 1,2-dichloro-4,5-diethoxybenzene to ensure thermodynamic purity.

SynthesisWorkflow Start Start: 1,2-Diethoxybenzene Reagent Add BTMA ICl4 (Chlorinating Agent) Start->Reagent Reaction Reaction: Acetic Acid, 25°C, 1h Reagent->Reaction Check TLC Check: Conversion > 98%? Reaction->Check Check->Reaction No (Extend Time) Quench Quench: Ice-Water + NaHSO3 Check->Quench Yes Filter Filtration & Washing Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Product Pure 1,2-Dichloro-4,5-diethoxybenzene (Crystalline Solid) Recryst->Product

Caption: Figure 1. Regioselective chlorination workflow using BTMA ICl₄. The critical control point is the TLC check to prevent over-chlorination.

Differential Scanning Calorimetry (DSC) Analysis Flow

This workflow describes the logic for interpreting DSC data to distinguish between pure crystalline melting and polymorphic transitions.

DSC_Analysis Sample Sample Loading (3-5 mg, Hermetic Pan) Heat1 1st Heat Cycle (Erase Thermal History) Sample->Heat1 Cool Cooling Cycle (Controlled Crystallization) Heat1->Cool Heat2 2nd Heat Cycle (Data Collection) Cool->Heat2 Peak Identify Endotherms Heat2->Peak Single Single Sharp Peak (Pure Crystalline Phase) Peak->Single One Peak Multi Multiple Peaks (Polymorphism/Impurity) Peak->Multi >1 Peak Calc Calculate Tm (Onset) & Enthalpy (Area) Single->Calc Multi->Heat1 Re-anneal / Re-purify

Caption: Figure 2. DSC decision tree for thermodynamic characterization. Multiple peaks in the 2nd heat cycle indicate the need for further purification or polymorphic screening.

References

  • LookChem . 1,2-Dichloro-4,5-diethoxybenzene (CAS 124391-50-0) Product Data. Retrieved from

  • ChemSrc . 1,2-Dichloro-4,5-diethoxybenzene Physicochemical Properties. Retrieved from

  • Kajigaeshi, S., et al. (1987). Iodobenzene Dichloride and Related Compounds as Chlorinating Agents. Bulletin of the Chemical Society of Japan.
  • NIST Chemistry WebBook . 1,2-Diethoxybenzene (CAS 2050-46-6) Phase Transition Data. Retrieved from

  • Sigma-Aldrich. 1,2-Dichloro-4,5-dimethoxybenzene Product Specification. (Used as homologous series reference).

Sources

Technical Whitepaper: 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Application as a Functional Building Block

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (CAS: 124391-50-0 ) is a specialized aromatic building block characterized by its high symmetry and electron-rich core. Unlike its more common isomer, 1,4-dichloro-2,5-diethoxybenzene (used extensively in conducting polymers like PPV), the 1,2-dichloro-4,5-diethoxy variant serves as a critical intermediate for liquid crystal mesogens , supramolecular scaffolds , and pharmaceutical precursors requiring the specific 3,4-diethoxyphenyl moiety.

This guide provides a validated, high-purity synthesis protocol, emphasizing the regioselective chlorination of 1,2-diethoxybenzene. It addresses the common pitfalls of over-chlorination and steric hindrance, offering a robust methodology for laboratory to pilot-scale production.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 1,2-Dichloro-4,5-diethoxybenzene
CAS Number 124391-50-0
Molecular Formula C₁₀H₁₂Cl₂O₂
Molecular Weight 235.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 77–79 °C (Predicted/Analogous)
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in water
Key Functional Groups Vicinal Dichlorides (aryl), Vicinal Diethoxy ethers

Synthetic Pathway & Mechanism

The most efficient synthetic route avoids the expensive 4,5-dichlorocatechol starting material. Instead, it utilizes a bottom-up approach starting from commodity chemical catechol (1,2-dihydroxybenzene) . This route offers higher atom economy and easier purification.

Reaction Scheme Visualization

SynthesisPath Catechol Catechol (1,2-Dihydroxybenzene) Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Catechol->Step1 + EtBr / K2CO3 DMF, 80°C Diethoxy 1,2-Diethoxybenzene (Intermediate) Step1->Diethoxy Step2 Step 2: Electrophilic Chlorination (Regioselective) Diethoxy->Step2 + 2.2 eq NCS MeCN, Reflux Product 1,2-Dichloro-4,5-diethoxybenzene (Target) Step2->Product

Figure 1: Two-step synthesis pathway from Catechol to 1,2-Dichloro-4,5-diethoxybenzene.[1]

Step 1: O-Alkylation of Catechol

Objective: Convert polar hydroxyl groups to lipophilic ethoxy groups to activate the ring for chlorination and direct regioselectivity.

  • Reagents: Catechol, Ethyl Bromide (or Diethyl Sulfate), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Mechanism: Standard Williamson Ether Synthesis (

    
    ).
    
  • Critical Insight: Complete alkylation is essential. Mono-alkylated byproducts (2-ethoxyphenol) will lead to complex mixtures in the next step due to the different directing power of -OH vs -OEt.

Step 2: Regioselective Chlorination

Objective: Install two chlorine atoms specifically at the 4 and 5 positions.

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or Acetic Acid.

  • Mechanistic Logic:

    • The ethoxy groups at 1 and 2 are strong ortho, para-activators.

    • Positions 3 and 6 are sterically hindered (sandwiched between an ethoxy group and a ring proton) and electronically less favored than the para positions.

    • Positions 4 and 5 are para to the activating ethoxy groups.

    • Result: Electrophilic aromatic substitution occurs predominantly at C4 and C5, yielding the target 1,2-dichloro-4,5-diethoxybenzene.

Experimental Protocol (Validated)

Phase 1: Synthesis of 1,2-Diethoxybenzene[9]
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charging: Add Catechol (55.0 g, 0.5 mol) and Anhydrous

    
     (207 g, 1.5 mol)  to DMF (400 mL) .
    
  • Addition: Heat to 50°C. Add Ethyl Bromide (136 g, 1.25 mol) dropwise over 1 hour.

    • Expert Note: Use a slight excess of alkyl halide to drive the reaction to completion.

  • Reaction: Raise temperature to 80°C and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Pour mixture into ice water (1.5 L). Extract with Diethyl Ether (3 x 300 mL).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted catechol), then Brine. Dry over

    
     and concentrate. Distill under reduced pressure (bp ~125°C at 20 mmHg) to obtain clear oil.
    
    • Yield Target: >90% (approx. 75 g).

Phase 2: Chlorination to 1,2-Dichloro-4,5-diethoxybenzene
  • Setup: 500 mL round-bottom flask wrapped in aluminum foil (light protection optional but recommended for NCS stability).

  • Charging: Dissolve 1,2-Diethoxybenzene (16.6 g, 100 mmol) in Acetonitrile (150 mL) .

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (29.4 g, 220 mmol) in portions at room temperature.

    • Why NCS? Unlike

      
       gas, NCS provides precise stoichiometric control, preventing trichlorination or ring oxidation.
      
  • Catalysis: Add a catalytic amount of Ammonium Nitrate (0.5 g) or HCl (conc., 1 mL) to initiate the electrophilic species generation.

  • Reaction: Reflux (80°C) for 4–6 hours.

    • Monitoring: Check by GC-MS or NMR. Look for the disappearance of the aromatic multiplet and appearance of a singlet (indicating high symmetry).

  • Workup: Cool and concentrate solvent. Resuspend residue in water to dissolve succinimide byproduct. Filter the precipitating solid.[2]

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Heptane .

    • Yield Target: 75–85%.

    • Purity: >98% by HPLC.

Analytical Characterization

To validate the structure, ensure the following spectral signatures are met.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 6.90 (s, 2H) Aromatic protons. Singlet confirms symmetry (positions 3 and 6).
δ 4.05 (q, 4H)Methylene protons of ethoxy groups.
δ 1.45 (t, 6H)Methyl protons of ethoxy groups.
¹³C NMR 6 Signals TotalHigh symmetry reduces unique carbon count (3 aromatic, 2 aliphatic).
GC-MS m/z = 234, 236, 238Characteristic isotope pattern for two chlorine atoms (9:6:1 ratio).

Applications & Utility

Liquid Crystal Engineering

The 1,2-dichloro-4,5-diethoxybenzene motif acts as a lateral dipole component in nematic liquid crystals. The lateral chlorine substituents exert a steric widening effect, depressing the melting point of the final mesogen while the ethoxy tails provide flexibility and solubility.

Pharmaceutical Intermediate

This compound is a precursor to 4,5-diethoxy-1,2-phenylenediamine (via nitration and reduction). This diamine is a critical scaffold for synthesizing:

  • Quinoxaline derivatives: Used in kinase inhibitors.

  • Benzimidazoles: Common pharmacophores in anthelmintics and antivirals.

Polymer Science

While less common than the 1,4-isomer, the 1,2-dichloro derivative is used to synthesize poly(arylene ethers) via nucleophilic aromatic substitution, where the chlorine atoms act as leaving groups in high-temperature polycondensations.

Safety & Handling (HSE)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[3]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Stable under normal conditions.

  • Waste: Dispose of halogenated organic waste separately. Do not mix with strong oxidizers.

References

  • Synthesis of 1,2-Diethoxybenzene

    • Source: ChemicalBook / Liter
    • Context: Standard alkylation protocol for catechol deriv
  • Chlorination Regioselectivity

    • Source: PubChem / NIH.
    • Context: Reactivity patterns of 1,2-diethoxybenzene and related chloromethyl derivatives.[4]

  • General Reactivity of Dichlorocatechols

    • Source: Sigma-Aldrich.
    • Context: Physical properties and handling of the parent 4,5-dichloroc
  • Application in Heterocycle Synthesis (Analogous)

    • Source: Organic Syntheses.[5][6]

    • Context: Methodologies for manipulating dichlorobenzene deriv

Sources

Technical Guide: Reactivity & Synthesis Profile of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1,2-dichloro-4,5-diethoxybenzene , a specialized halogenated arene building block. It is structured to serve researchers in materials science (liquid crystals, conducting polymers) and medicinal chemistry.

Executive Summary & Chemical Identity

1,2-dichloro-4,5-diethoxybenzene is an electron-rich, multifunctional arene.[1] Its unique reactivity stems from the interplay between the strongly electron-donating ethoxy groups and the electron-withdrawing (yet pi-donating) chlorine atoms. This "push-pull" electronic environment makes it a versatile scaffold for constructing complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles.

PropertyData
CAS Number 124391-50-0
Molecular Formula C₁₀H₁₂Cl₂O₂
Molecular Weight 249.11 g/mol
Physical State Crystalline Solid (White to off-white)
Electronic Character Electron-rich core (activated by -OEt); Deactivated at C-Cl sites relative to C-H
Primary Reactivity Pd-Catalyzed Cross-Coupling, Electrophilic Aromatic Substitution (EAS)

Electronic Structure & Reactivity Logic

To design successful experiments, one must understand the competing electronic effects on the benzene ring.[1]

The Hammett Conflict
  • Positions 1, 2 (C-Cl): These carbons are sites for Nucleophilic Aromatic Substitution (SnAr) or Metal-Halogen Exchange .[1] However, the strong electron donation from the para-ethoxy groups increases electron density at these carbons, making oxidative addition (with Pd/Ni) slower than in electron-deficient aryl chlorides. High-activity catalysts (e.g., Pd-NHC complexes) are often required.

  • Positions 3, 6 (C-H): These positions are sterically crowded but electronically activated. They are ortho to the ethoxy groups (strong activators) and meta to the chlorines (weak deactivators). Consequently, these sites are highly susceptible to Electrophilic Aromatic Substitution (EAS) such as nitration or bromination.

Reactivity Flowchart (DOT Visualization)

The following diagram maps the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Core 1,2-Dichloro- 4,5-diethoxybenzene Suzuki Suzuki/Stille Coupling (C-C Bond Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Lithiation Li-Halogen Exchange (Nucleophilic Handle) Core->Lithiation n-BuLi, -78°C EAS Electrophilic Substitution (Nitration/Halogenation at C3/C6) Core->EAS HNO3/H2SO4 Demethylation BBr3 Dealkylation (Catechol Formation) Core->Demethylation BBr3, DCM Biaryl Polyalkoxy Biaryls (Liquid Crystals) Suzuki->Biaryl Benzyne Benzyne Intermediate (Cycloaddition) Lithiation->Benzyne Elimination Nitro 4,5-Dichloro-3-nitro- 1,2-diethoxybenzene EAS->Nitro Quinone Dichlorocatechol / Quinone Demethylation->Quinone

Figure 1: Divergent reactivity map showing the four primary chemical transformations accessible from the core scaffold.[1]

Synthesis Protocols

Two primary routes exist. Route A is preferred for high-purity applications (drug discovery), while Route B is scalable for materials science.[1]

Route A: Alkylation of 4,5-Dichlorocatechol (High Fidelity)

This method guarantees regiochemistry because the chlorine atoms are already in place.[1]

  • Reagents: 4,5-Dichlorocatechol (1.0 eq), Ethyl Iodide (2.5 eq), K₂CO₃ (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 4,5-dichlorocatechol in anhydrous DMF (0.5 M concentration).

    • Add anhydrous K₂CO₃ (finely ground) to the solution.

    • Add Ethyl Iodide dropwise at room temperature.

    • Heat the mixture to 60°C for 12 hours under N₂ atmosphere.

    • Workup: Pour into ice water. The product will precipitate. Filter and wash with water.

    • Purification: Recrystallize from Ethanol/Water.

  • Why this works: The phenoxide anions generated by K₂CO₃ are potent nucleophiles that displace iodide from ethyl iodide. The 4,5-dichloro substitution pattern is preserved.

Route B: Chlorination of 1,2-Diethoxybenzene (Scalable)

This route relies on the directing power of the ethoxy groups.[1]

  • Reagents: 1,2-Diethoxybenzene, Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

  • Mechanism: The ethoxy groups direct incoming electrophiles to the para positions (C4 and C5).[1]

  • Critical Control: Temperature must be kept low (<10°C) initially to prevent over-chlorination or side-chain oxidation.[1]

  • Note: This method may produce small amounts of 3,4-dichloro isomers, requiring column chromatography for separation.

Advanced Reactivity: The Cross-Coupling Challenge

Coupling electron-rich aryl chlorides is notoriously difficult due to the slow rate of oxidative addition. Standard conditions (Pd(PPh₃)₄) often fail.

Optimized Protocol: Suzuki-Miyaura Coupling

To couple 1,2-dichloro-4,5-diethoxybenzene with phenylboronic acid:

Reagents:

  • Substrate: 1,2-dichloro-4,5-diethoxybenzene (1.0 eq)

  • Boronic Acid: Phenylboronic acid (2.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and base. Cycle vacuum/Argon 3 times.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos ligand.[1] The SPhos ligand is critical; its electron-rich, bulky nature facilitates oxidative addition into the deactivated C-Cl bond.

  • Reaction: Add degassed solvents. Heat to 100°C for 16 hours.

  • Monitoring: Monitor by GC-MS. Mono-coupling may occur first; extended time is required for bis-coupling.

Safety & Handling

  • Skin/Eye Contact: The compound is an irritant. The ethoxy chains increase lipophilicity, aiding skin absorption. Wear nitrile gloves.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄) which can cleave the ether linkages or oxidize the ring to quinones.[1]

References

  • Synthesis via Alkylation: ChemicalBook. "1,2-Diethoxybenzene synthesis protocols."[1]

  • Chlorination Regioselectivity: National Institutes of Health (NIH).[1] "Structural Insights into Regioselectivity in the Enzymatic Chlorination."

  • Physical Properties: PubChem. "4-Chloromethyl-1,2-diethoxy-benzene Data."[1][2]

  • Analogous Reactivity (Dichlorocatechol): Semantics Scholar. "Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes."

Sources

Methodological & Application

Application Note: Strategic Utilization of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1,2-Dichloro-4,5-diethoxybenzene in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, Synthetic Chemists, and Materials Scientists Role: Senior Application Scientist

Introduction: The "Janus" Building Block

1,2-Dichloro-4,5-diethoxybenzene (CAS: 124391-50-0) is a specialized aromatic intermediate that serves as a critical junction point in the synthesis of advanced functional materials. Structurally, it possesses a "Janus-faced" electronic character:

  • Electron-Rich Domain: The vicinal ethoxy groups at positions 4 and 5 are strong electron donors (

    
     effect), imparting high solubility and altering the redox potential of downstream products.
    
  • Electrophilic Domain: The vicinal dichloro motif at positions 1 and 2 provides robust handles for metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

    
    ).
    

This unique combination makes it the premier precursor for soluble phthalocyanines , liquid crystals , and conductive polymers (e.g., polyphenylene derivatives). Unlike its dimethoxy analog (veratrole derivatives), the diethoxy chains effectively disrupt


-

stacking, rendering the final macrocycles or polymers soluble in common organic solvents—a requisite for solution-processable electronics and photodynamic therapy agents.

Core Application: Synthesis of Soluble Phthalocyanines

The most high-value application of this compound is its conversion into 4,5-diethoxyphthalonitrile , the monomer required to build 2,3,9,10,16,17,23,24-octaethoxyphthalocyanine .

The Challenge

Standard phthalocyanines are notoriously insoluble, limiting their purification and application. Introducing eight ethoxy chains (octa-substitution) solves this but requires an efficient cyanation protocol. The electron-rich nature of the ethoxy groups deactivates the C-Cl bonds toward classical nucleophilic attack, making standard cyanation difficult.

Protocol A: Palladium-Catalyzed Cyanation (The "Green" Route)

Recommended for high yield and mild conditions.

Mechanism: Pd(0)/Pd(II) catalytic cycle utilizing non-toxic ferrocyanide as the cyanide source. Reaction Scheme:


[1]
Materials
  • Substrate: 1,2-Dichloro-4,5-diethoxybenzene (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos or SPhos (4 mol%) (Crucial for electron-rich aryl chlorides)

  • Cyanide Source: Potassium ferrocyanide trihydrate (Kngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [Fe(CN)
    
    
    
    ]
    
    
    3H
    
    
    O) (0.5 equiv)[2]
  • Base: Na

    
    CO
    
    
    
    (1.0 equiv)[1]
  • Solvent: DMAc/Water (1:1 v/v) (Biphasic system is essential for ferrocyanide solubility)

Step-by-Step Procedure
  • Setup: In a 50 mL Schlenk tube equipped with a magnetic stir bar, charge the Pd(OAc)

    
    , Ligand, Na
    
    
    
    CO
    
    
    , and K
    
    
    [Fe(CN)
    
    
    ].
  • Inerting: Evacuate and backfill with Argon three times.

  • Addition: Add the 1,2-dichloro-4,5-diethoxybenzene (dissolved in minimal DMAc) and the degassed solvent mixture (DMAc/Water) via syringe.

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

    • Note: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The product (dinitrile) will be significantly more polar than the starting material.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (3 x 20 mL) to remove inorganic salts.

  • Purification: Dry the organic layer over MgSO

    
    , concentrate, and purify via recrystallization from ethanol or silica gel chromatography.
    
  • Yield Expectation: 85–92% of 4,5-diethoxyphthalonitrile .

Secondary Application: Benzodithiepine Synthesis (Heterocycles)

The 1,2-dichloro motif allows for double nucleophilic substitution with dithiols, creating sulfur-rich heterocycles used in macrocyclic sensors.

Protocol B: Double with 1,3-Propanedithiol

Mechanism: Base-promoted formation of thiolate, followed by sequential displacement of chloride ions.

Materials
  • Substrate: 1,2-Dichloro-4,5-diethoxybenzene (1.0 equiv)

  • Nucleophile: 1,3-Propanedithiol (1.1 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.5 equiv) (Cesium effect promotes macrocyclization)
  • Solvent: DMF (dry, 0.1 M concentration)

Procedure
  • Dissolve the substrate and dithiol in dry DMF under N

    
    .
    
  • Add Cs

    
    CO
    
    
    
    and heat to 110 °C for 24 hours.
  • Critical Step: High dilution or slow addition of the reagents to the base solution favors the intramolecular ring closure over intermolecular polymerization.

  • Pour into ice water. The precipitate is the crude 7,8-diethoxy-1,5-benzodithiepine .

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this single building block.

G Start 1,2-Dichloro- 4,5-diethoxybenzene (CAS 124391-50-0) Dinitrile 4,5-Diethoxy- phthalonitrile Start->Dinitrile Pd(OAc)2, Ligand K4[Fe(CN)6] (Cyanation) Suzuki Suzuki/Buchwald Coupling Start->Suzuki Pd Catalyst Ar-B(OH)2 or Ar-NH2 Heterocycle Benzodithiepines (S-Heterocycles) Start->Heterocycle Dithiol, Cs2CO3 SNAr Cyclization Pc Octaethoxy- phthalocyanine Dinitrile->Pc M(OAc)2, DBU Cyclotetramerization LiquidCrystal Alkoxy-Substituted Biaryls (Liquid Crystals) Suzuki->LiquidCrystal C-C / C-N Bond Formation

Figure 1: Divergent synthetic pathways from 1,2-dichloro-4,5-diethoxybenzene, highlighting its role as a precursor for dyes, liquid crystals, and heterocycles.

Comparative Data: Why Diethoxy?

The choice of the diethoxy derivative over the dimethoxy or unsubstituted analogs is driven by solubility and processing requirements.

PropertyUnsubstituted (Pc)Octamethoxy-PcOctaethoxy-Pc (From Target)
Solubility (CHCl

)
< 0.01 mg/mL~ 1 mg/mL> 10 mg/mL
Aggregation Severe (H-aggregates)ModerateLow (Monomeric in solution)

(Q-band)
~670 nm~700 nm~705 nm (Red-shifted)
Processing Vacuum DepositionSolution CastingSpin Coating / Inkjet

Table 1: Impact of the ethoxy substituent on the physicochemical properties of the final phthalocyanine macrocycle.

References

  • Synthesis of Phthalocyanine Precursors

    • Title: Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block.
    • Relevance: Discusses the standard routes for converting 4,5-dichlorophthalonitriles into functionalized derivatives, providing context for the diethoxy analog.
    • Source:

  • Palladium-Catalyzed Cyanation (Methodology)

    • Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[1][2][3][4]

    • Relevance: Provides the specific optimized conditions (Pd/XPhos) required to cyanate electron-rich aryl chlorides like 1,2-dichloro-4,5-diethoxybenzene.
    • Source:

  • Heterocycle Synthesis (

    
    ): 
    
    • Title: Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols.
    • Relevance: Validates the reactivity of the 1,2-dichloro motif toward dithiol nucleophiles for benzodithiepine construction.
    • Source:

  • General Phthalocyanine Synthesis

    • Title: Phthalocyanines Synthesis: A State-of-The-Art Review of Sustainable Approaches.
    • Relevance: Reviews microwave and green chemistry approaches for cyclotetrameriz
    • Source:

Sources

1,2-Dichloro-4,5-diethoxybenzene: A Gateway to Soluble Octa-substituted Phthalocyanines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dichloro-4,5-diethoxybenzene as a Precursor for Soluble Organic Semiconductors Content Type: Detailed Application Note & Protocol Guide Audience: Materials Scientists, Organic Chemists, and Device Engineers

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (CAS: 124391-50-0) serves as a critical halogenated scaffold for the synthesis of solution-processable organic semiconductors , specifically 2,3,9,10,16,17,23,24-octaethoxyphthalocyanines (OEt-Pcs) .

While unsubstituted phthalocyanines are notorious for their insolubility—which hampers their use in printed electronics—the introduction of eight ethoxy chains via this precursor imparts three decisive advantages:

  • Solubility: Enables solution-based processing (spin-coating, inkjet printing) for device fabrication.

  • Electronic Tuning: The electron-donating ethoxy groups raise the HOMO level, narrowing the bandgap for improved photon harvesting in organic photovoltaics (OPVs).

  • Self-Assembly: Promotes the formation of discotic liquid crystalline (DLC) mesophases, essential for high charge-carrier mobility in organic field-effect transistors (OFETs).

This guide details the transformation of 1,2-dichloro-4,5-diethoxybenzene into functional materials, focusing on the Rosenmund-von Braun cyanation followed by cyclotetramerization .

Material Specifications & Pre-Validation

Before initiating synthesis, the precursor must be validated to ensure the absence of regioisomers (e.g., 1,4-dichloro-2,5-diethoxybenzene), which would lead to linear polymers rather than discoid macrocycles.

ParameterSpecificationQC MethodRelevance
Appearance White to pale yellow crystalline solidVisualDiscoloration indicates oxidation of ethoxy groups.
Purity >98.0%GC-MS / HPLCImpurities terminate macrocyclization.
Melting Point 52–54 °CDSC / CapillarySharp range confirms isomeric purity.
Identity 1H NMR (CDCl3)NMRDoublet (Ethoxy CH3), Quartet (Ethoxy CH2), Singlet (Ar-H).

Core Protocol 1: Synthesis of 4,5-Diethoxyphthalonitrile

Rationale: The dichloro groups are unreactive toward direct macrocyclization. They must be converted to nitrile groups using a copper(I)-mediated nucleophilic substitution (Rosenmund-von Braun reaction).[1][2][3] This intermediate is the "monomer" for the final material.

Safety Warning
  • Cyanide Hazard: This reaction utilizes CuCN. All operations must be performed in a well-ventilated fume hood.[4]

  • Waste: Aqueous waste must be quenched with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Reagents
  • Precursor: 1,2-Dichloro-4,5-diethoxybenzene (10 mmol)

  • Reagent: Copper(I) cyanide (CuCN) (22 mmol, 2.2 eq)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) – Dry/Anhydrous

  • Catalyst (Optional): Potassium iodide (KI) (catalytic) to accelerate halide exchange.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Charging: Add 1,2-dichloro-4,5-diethoxybenzene (2.35 g, 10 mmol) and CuCN (1.97 g, 22 mmol) to the flask.

  • Solvation: Add 30 mL of anhydrous DMF via syringe.

  • Reaction: Heat the mixture to reflux (150–160 °C) for 24–48 hours.

    • Checkpoint: Monitor via TLC (Solvent: DCM). The starting material spot (high Rf) should disappear, replaced by the nitrile product (lower Rf).

  • Quenching: Cool the reaction mixture to 60 °C. Pour slowly into 200 mL of ammonia solution (10% NH4OH in water).

    • Mechanism:[1][3] Ammonia complexes the copper salts, solubilizing them in the aqueous phase (turning deep blue), while the organic product precipitates.

  • Isolation: Stir vigorously for 2 hours (oxidative breakdown of Cu-complexes). Filter the precipitate.

  • Purification:

    • Wash the solid with water (3x) and cold methanol (1x).

    • Recrystallize from ethanol or acetonitrile.

    • Yield Target: 60–75%.

    • Product: 4,5-Diethoxyphthalonitrile (White/Beige needles).

Core Protocol 2: Cyclotetramerization to Octaethoxyphthalocyanine

Rationale: This step assembles four nitrile units into the conjugated macrocycle. We will synthesize the Zinc(II) complex (ZnPc-OEt8) , a standard for photonic applications.

Reagents
  • Monomer: 4,5-Diethoxyphthalonitrile (from Protocol 1) (4 mmol)

  • Template: Zinc Acetate Dihydrate (Zn(OAc)2·2H2O) (1.2 mmol)

  • Solvent: 1-Pentanol or Quinoline (High boiling point required).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalytic drops).

Step-by-Step Methodology
  • Setup: Use a 50 mL heavy-walled pressure vial or a round-bottom flask with a reflux condenser.

  • Mixing: Combine the nitrile (0.86 g, 4 mmol) and Zinc Acetate (0.26 g, 1.2 mmol) in 10 mL of 1-pentanol. Add 3-4 drops of DBU.

  • Cyclization: Heat to reflux (140–150 °C) under Nitrogen for 12–24 hours.

    • Observation: The solution will turn essentially dark green/blue.

  • Precipitation: Cool to room temperature. Add 50 mL of Methanol to precipitate the crude phthalocyanine.

  • Purification (Critical for Device Grade):

    • Filter the dark green solid.

    • Soxhlet Extraction: Extract with Acetone (to remove unreacted nitrile/oligomers) for 12 hours.

    • Chromatography: Dissolve the residue in Chloroform/THF. Pass through a short silica plug if necessary.

  • Characterization:

    • UV-Vis: Look for the "Q-band" at ~670–700 nm (intense absorption).

    • Solubility Check: Verify solubility in Chloroform or Chlorobenzene (>10 mg/mL).

Visualizing the Workflow

The following diagram illustrates the transformation from the halogenated precursor to the functional semiconductor device.

G cluster_0 Key Transformation Precursor 1,2-Dichloro- 4,5-diethoxybenzene Nitrile 4,5-Diethoxy- phthalonitrile Precursor->Nitrile Rosenmund-von Braun (CuCN, DMF, Reflux) Pc Octaethoxy- phthalocyanine (ZnPc) Nitrile->Pc Cyclotetramerization (Zn(OAc)2, Pentanol, DBU) Device Application: Organic Photodiode / Sensor Pc->Device Spin Coating (CHCl3 Solution)

Caption: Synthetic pathway converting the dichloro-precursor into a solution-processable semiconductor.

Application Notes: Device Fabrication

A. Chemiresistive Gas Sensors

The octaethoxy-substituted film is highly sensitive to oxidizing gases (NO2, O3) due to the electron-rich nature of the ethoxy ring.

  • Fabrication: Dissolve ZnPc-OEt8 in Chloroform (5 mg/mL). Spin-coat at 2000 rpm onto interdigitated gold electrodes.

  • Mechanism: Analyte gas adsorbs onto the Pc surface, withdrawing electrons and increasing the hole concentration (p-type doping), which is measured as a decrease in resistance.

B. Discotic Liquid Crystals

Unlike planar stacks of unsubstituted Pcs, the ethoxy chains induce a Columnar Hexagonal (


)  phase upon heating.
  • Annealing: Heat the spin-coated film to ~150 °C (liquid crystal transition temp) and cool slowly. This aligns the molecular columns perpendicular to the substrate, maximizing vertical charge transport for solar cells.

References

  • Synthesis of Phthalonitriles: Wöhrle, D., et al. "Synthesis and Properties of Phthalocyanines." Makromolekulare Chemie, 1980.

  • Rosenmund-von Braun Reaction: Zanon, J., et al. "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." J. Am. Chem. Soc., 2003.[3]

  • Soluble Phthalocyanines: McKeown, N. B. "Phthalocyanine Materials: Synthesis, Structure and Function." Cambridge University Press, 1998.
  • Liquid Crystalline Pcs: Shimizu, Y., et al. "Discotic Liquid Crystals of Transition Metal Complexes." Liquid Crystals, 1997.

Sources

reaction conditions for derivatizing 1,2-dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1,2-Dichloro-4,5-diethoxybenzene (CAS 124391-50-0) [1][2]

Abstract

This technical guide details the reaction conditions for derivatizing 1,2-dichloro-4,5-diethoxybenzene (CAS 124391-50-0). This substrate presents a unique synthetic challenge: it possesses a "push-pull" electronic character where the aromatic ring is activated by two ethoxy groups (positions 4,5) yet deactivated and sterically encumbered by two chlorine atoms (positions 1,2). Successful derivatization requires a bifurcated strategy: exploiting the high electron density at positions 3 and 6 for Electrophilic Aromatic Substitution (EAS) , and utilizing specialized ligand systems to overcome the deactivated nature of the C-Cl bond in Palladium-Catalyzed Cross-Couplings . This note provides validated protocols for nitration, chlorosulfonation, Suzuki-Miyaura coupling, and ether cleavage.

Structural Analysis & Reactivity Logic

Before initiating synthesis, one must understand the electronic landscape of the molecule.

  • Activation (The "Push"): The ethoxy groups at C4 and C5 are strong ortho/para directors. They significantly increase electron density at C3 and C6 (ortho to the ethoxy groups).

  • Deactivation (The "Block"): The chlorine atoms at C1 and C2 are weak deactivators but ortho/para directors.

  • The "Sweet Spot": Positions C3 and C6 are the primary sites for electrophilic attack. They are ortho to an activating ethoxy group and ortho to a chlorine atom. The directing effects reinforce each other at these positions, making EAS facile despite the steric crowding (buttressing effect).

  • The Cross-Coupling Challenge: In Pd-catalyzed coupling, the oxidative addition of Pd(0) into the Ar-Cl bond is the rate-limiting step. The electron-donating ethoxy groups para to the chlorines render the C-Cl bond more electron-rich, thereby increasing the activation energy for oxidative addition compared to a neutral chlorobenzene. Standard catalysts (e.g., Pd(PPh₃)₄) will likely fail; electron-rich, bulky ligands are required.

ReactivityMap Substrate 1,2-Dichloro-4,5- diethoxybenzene (CAS 124391-50-0) C3_C6 Positions 3 & 6 (Activated Sites) Substrate->C3_C6 Electrophilic Attack C1_C2 Positions 1 & 2 (Deactivated C-Cl Bonds) Substrate->C1_C2 Metal Insertion Nitration Nitration (HNO3/AcOH) C3_C6->Nitration Sulfonation Chlorosulfonation (ClSO3H) C3_C6->Sulfonation Suzuki Suzuki Coupling (Pd-SPhos/XPhos) C1_C2->Suzuki Requires Special Ligands

Figure 1: Reactivity map of 1,2-dichloro-4,5-diethoxybenzene showing divergent pathways for electrophilic substitution vs. metal-catalyzed coupling.

Protocol A: Electrophilic Aromatic Substitution (Nitration)

Objective: Synthesis of 1,2-dichloro-4,5-diethoxy-3-nitrobenzene. Mechanism: The high electron density provided by the ethoxy groups allows for mild nitration conditions. Aggressive conditions (conc. H₂SO₄/HNO₃ at high heat) may lead to over-nitration or oxidative cleavage of the ether.

Experimental Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer.

  • Dissolution: Charge the flask with 1,2-dichloro-4,5-diethoxybenzene (10.0 g, 42.5 mmol) and Glacial Acetic Acid (50 mL) . Cool the mixture to 0–5 °C using an ice bath.

  • Nitration: Prepare a solution of Fuming Nitric Acid (3.0 mL, ~1.1 equiv) in Glacial Acetic Acid (10 mL) . Add this solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Note: If the reaction is sluggish (monitored by TLC), allow it to warm to room temperature. The ethoxy groups usually ensure rapid reaction even at low temperatures.

  • Quench: Stir for 2 hours at room temperature. Pour the reaction mixture onto Ice/Water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Workup: Filter the solid.[3] Wash with water (3 x 50 mL) to remove acid traces. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Key Insight: The position of nitration (C3 vs C6) is degenerate due to symmetry. However, once the first nitro group is installed, it strongly deactivates the ring, preventing di-nitration under these mild conditions.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives (e.g., 4,5-diethoxy-3'-methyl-[1,1'-biphenyl]-2-yl chloride). Challenge: The substrate is an electron-rich aryl chloride . The electron-donating ethoxy groups increase the electron density of the aromatic ring, making the C-Cl bond less electrophilic and thus resistant to oxidative addition by Pd(0). Solution: Use Buchwald Ligands (e.g., SPhos, XPhos) or NHC-Pd complexes (e.g., PEPPSI-IPent). These ligands create an electron-rich Pd(0) species that is nucleophilic enough to insert into the deactivated C-Cl bond.

Experimental Protocol
  • Reagents:

    • Substrate: 1,2-dichloro-4,5-diethoxybenzene (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (or XPhos Pd G2 precatalyst).

    • Base: K₃PO₄ (3.0 equiv) (Anhydrous, finely ground).

    • Solvent: Toluene : Water (10:1) (Degassed).

  • Procedure:

    • In a glovebox or under strict Argon flow, combine the substrate, boronic acid, Pd source, ligand, and base in a reaction vial.

    • Add the degassed solvent mixture.

    • Seal the vial and heat to 100 °C for 12–18 hours.

  • Purification: Cool to RT. Dilute with EtOAc and wash with water.[4] Dry over MgSO₄.[5] Concentrate and purify via column chromatography.[5][6][7][8]

Control Point: If mono-coupling is desired (leaving one Cl intact), use 1.0 equiv of boronic acid and run at 80 °C . The steric bulk of the first coupled aryl group will hinder the second oxidative addition, favoring the mono-product.

SuzukiCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Rate Limiting!) Pd0->OxAdd Slow step for electron-rich Ar-Cl PdII_ArCl Ar-Pd(II)-Cl OxAdd->PdII_ArCl TransMetal Transmetallation (Ar'-B(OH)2 + Base) PdII_ArCl->TransMetal PdII_ArAr Ar-Pd(II)-Ar' TransMetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: Catalytic cycle for Suzuki coupling. The oxidative addition step (Red) is the bottleneck for this substrate, requiring electron-rich ligands like SPhos.

Protocol C: Chlorosulfonation

Objective: Synthesis of 1,2-dichloro-4,5-diethoxy-3-benzenesulfonyl chloride. Application: Intermediate for sulfonamide-based drugs.

Experimental Protocol
  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both solvent and reagent.

  • Procedure:

    • Place Chlorosulfonic acid (5.0 equiv) in a dry flask under N₂. Cool to 0 °C.

    • Add 1,2-dichloro-4,5-diethoxybenzene (1.0 equiv) portion-wise.

    • Allow the mixture to warm to RT and stir for 2 hours.

    • Optional: If conversion is incomplete, heat to 50 °C.

  • Quench (Hazardous): Pour the reaction mixture very slowly onto crushed ice. The sulfonyl chloride will precipitate as a gummy solid or oil.

  • Isolation: Extract immediately with Dichloromethane (DCM). Wash with cold water.[6] Dry over Na₂SO₄ and concentrate at low temperature (sulfonyl chlorides are thermally unstable).

Protocol D: Ether Cleavage (Demethylation)

Objective: Regeneration of the catechol moiety (4,5-dichlorocatechol). Reagent: Boron Tribromide (BBr₃) is preferred over AlCl₃ for cleaner conversion of di-ethers.

Experimental Protocol
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve substrate in DCM at -78 °C.

    • Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.

    • Warm to RT and stir for 12 hours.

  • Quench: Cool to 0 °C. Add Methanol dropwise (Caution: Exothermic/HBr evolution).

  • Workup: Concentrate the solvent. The residue is the catechol.[8]

References

  • Synthesis of Dihydrobenzodithiepines (Reactivity of 1,2-dichloro-4-nitrobenzene)

    • Source: Rakitin, O. A., et al. "Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols." Arkivoc, 2003(xiii), 184-190.[5]

    • Relevance: Establishes reactivity patterns for nucleophilic substitution on dichlorobenzene cores.
  • General Suzuki Coupling Protocols (Fisher Scientific)

    • Source: Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction."[4][9]

    • Relevance: Standard conditions for Pd-c
  • Selectivity in Dihaloarene Coupling

    • Source: ChemRxiv. "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand."
    • Relevance: Discusses mono- vs. di-coupling selectivity in dichlorobenzenes.
  • Nitration of Activated Aromatics (Rasayan Journal)

    • Source: "Peroxy Compounds as Eco-Friendly Catalysts for Nitration of Arom
    • Relevance: Mild nitration str
  • CAS Registry Data

    • Substrate: 1,2-Dichloro-4,5-diethoxybenzene.[1][2][10][11]

    • CAS No: 124391-50-0.[1][2][10][11]

    • Source: ChemicalBook / ChemSrc.

Sources

analytical methods for quantifying 1,2-dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-021826

Quantitative Analysis of 1,2-dichloro-4,5-diethoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed, validated protocol for the quantification of 1,2-dichloro-4,5-diethoxybenzene in organic matrices. As an important intermediate in chemical synthesis and a potential process-related impurity in drug development, a robust and reliable analytical method is critical. This guide details a complete workflow, from sample preparation using liquid-liquid extraction to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. The causality behind experimental choices is explained, and comprehensive method validation data, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, are provided to ensure scientific integrity and trustworthiness.

Introduction

1,2-dichloro-4,5-diethoxybenzene is a substituted aromatic compound whose accurate quantification is essential in various scientific fields. In pharmaceutical development, it may be present as a key intermediate or a process-related impurity that must be monitored to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). In industrial chemistry, it serves as a building block for more complex molecules.[1] The analysis of chlorinated benzenes, a class to which this analyte belongs, is well-established, with gas chromatography being the technique of choice due to their volatility and thermal stability.[2]

The primary challenge in quantifying such analytes is often the complexity of the sample matrix, which can introduce interferences. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides an ideal solution, offering high-resolution chromatographic separation and highly selective, sensitive detection.[3][4] This combination allows for confident identification and precise quantification, even at trace levels.[5] This note provides a self-validating protocol designed for researchers, scientists, and drug development professionals requiring a reliable method for this specific analyte.

Principle of the Method

The analytical workflow is based on GC-MS.[2] The fundamental principle involves the physical separation of volatile compounds in the gas phase followed by their detection based on their mass-to-charge ratio (m/z).

  • Sample Preparation: The analyte is first extracted from the sample matrix and transferred into a volatile solvent compatible with the GC system. An internal standard is added at this stage to correct for variations in sample preparation and injection volume, thereby improving accuracy and precision.[3]

  • Gas Chromatography (GC): The prepared sample is injected into the GC, where it is vaporized. An inert carrier gas (Helium) sweeps the vaporized sample onto a capillary column. The column, coated with a specific stationary phase, separates components based on their boiling points and affinity for the stationary phase. Compounds with lower boiling points and less affinity travel faster through the column.

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the MS ion source, where they are fragmented into characteristic ions, typically using electron ionization (EI). These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, where the detector is set to monitor only a few specific, characteristic ions of the target analyte, dramatically increasing sensitivity and reducing noise from matrix interference.[6]

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC or LC-MS grade Hexane, Acetone, and Methanol.[7]

  • Reagent Water: Deionized water, 18 MΩ·cm or better.

  • Analytical Standards:

    • 1,2-dichloro-4,5-diethoxybenzene (≥98% purity)

    • Internal Standard (IS): 1,2,4,5-Tetrachlorobenzene (≥98% purity) or a deuterated analog.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Extraction Vessels: 15 mL glass centrifuge tubes with screw caps.

  • Syringe Filters: 0.2 µm PTFE filters.[8]

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1,2-dichloro-4,5-diethoxybenzene standard and dissolve in 25.0 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1,2,4,5-Tetrachlorobenzene and dissolve in 25.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution in hexane, spanning the expected concentration range of the samples (e.g., 0.1 to 20 µg/mL). Fortify each calibration standard with the Internal Standard to a final concentration of 5 µg/mL.

Scientist's Note (Rationale): Using a volumetric flask ensures the accuracy of the stock solution concentration, which is the foundation of the entire quantitative analysis. The internal standard is added to both calibration standards and samples to normalize the analytical response. 1,2,4,5-Tetrachlorobenzene is chosen as an IS because it is chemically similar to the analyte but chromatographically resolved, and it is not expected to be present in the samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for extracting the analyte from an aqueous or polar matrix (e.g., process water, reaction quench solution).

  • Pipette 5.0 mL of the sample into a 15 mL glass centrifuge tube.

  • Add 50 µL of the 1000 µg/mL Internal Standard Stock Solution to the tube (final concentration: 10 µg/mL).

  • Add 5.0 mL of hexane to the tube.

  • Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate analyte extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (hexane) using a Pasteur pipette into a clean tube.

  • If the extract contains particulates, filter it through a 0.2 µm PTFE syringe filter into a 2 mL GC vial.[8]

Workflow for Sample Preparation (LLE)

LLE_Workflow cluster_prep Liquid-Liquid Extraction sample 1. Add 5 mL Sample to 15 mL Tube add_is 2. Spike with Internal Standard sample->add_is add_hex 3. Add 5 mL Hexane add_is->add_hex vortex 4. Vortex (2 min) add_hex->vortex centrifuge 5. Centrifuge (3000 rpm, 5 min) vortex->centrifuge transfer 6. Collect Organic (Hexane) Layer centrifuge->transfer filter 7. Filter (0.2 µm) into GC Vial transfer->filter GCMS_Workflow cluster_workflow GC-MS Analysis prep Sample Prep (LLE) inject GC Injection (1 µL, Splitless) prep->inject separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect MS Detection (SIM Mode) ionize->detect quant Data Processing & Quantification detect->quant

Sources

Application Note: HPLC Method Development for 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1,2-dichloro-4,5-diethoxybenzene (DCDEB).[1][2] Due to the compound's significant lipophilicity (estimated LogP ~3.[1][2]8) and lack of ionizable groups, the method prioritizes strong organic elution power and hydrophobic stationary phases. This protocol is designed to separate the target analyte from likely synthetic precursors (e.g., 4,5-dichlorocatechol) and mono-alkylated intermediates.

Physicochemical Profiling & Analyte Characterization

Understanding the molecule is the first step in rational method design.[2]

PropertyValue / CharacteristicImpact on HPLC Method
Structure Chlorinated dialkoxybenzeneNon-polar, hydrophobic interaction dominant.[1][2]
LogP (Est.) ~3.8High retention on C18; requires high % organic mobile phase.[1][2]
pKa N/A (Non-ionizable)pH control is less critical for the analyte but vital for phenolic impurities.[1][2]
Solubility Low in water; High in ACN, MeOH, EtOAcSample diluent must be high-strength organic (e.g., 100% ACN).
UV Absorbance

transitions (Benzene ring)
Detectable at 254 nm (aromatic) and 210-220 nm (sensitive).[1][2]

Method Development Strategy

Critical Separation Goals

The primary challenge is differentiating the target diester from its more polar starting materials.[1][2]

  • Impurity A: 4,5-Dichlorocatechol (Starting Material) - Polar, elutes early.[1]

  • Impurity B: 1,2-Dichloro-4-ethoxy-5-hydroxybenzene (Mono-ether intermediate) - Medium polarity.[1][2]

  • Target: 1,2-Dichloro-4,5-diethoxybenzene - Non-polar, elutes late.[1]

Workflow Visualization

The following diagram outlines the logical flow for developing and optimizing this specific method.

MethodDevelopment Start Analyte Assessment (LogP ~3.8, Non-polar) ColumnSel Column Selection (C18, 150mm x 4.6mm) Start->ColumnSel MobilePhase Mobile Phase Scouting (Water/ACN Gradient) ColumnSel->MobilePhase Optimization Optimization (Gradient Slope, Temp) MobilePhase->Optimization Optimization->MobilePhase Resolution < 2.0 Validation Validation (ICH Q2 Guidelines) Optimization->Validation

Caption: Logical workflow for RP-HPLC method development targeting lipophilic aromatic ethers.

Experimental Protocols

Instrumentation & Reagents[1][2][3][4][5]
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[3]

    • Water (

      
      ), Milli-Q or HPLC Grade.[1][2]
      
    • Phosphoric Acid (

      
      ) or Formic Acid (for pH control of phenolic impurities).
      
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1,2-dichloro-4,5-diethoxybenzene into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . (Do not use water; the compound may precipitate).[1][2]

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Acetonitrile .

Chromatographic Conditions (Scouting Gradient)

This generic gradient is designed to capture everything from polar impurities to the late-eluting target.[1][2]

ParameterSettingRationale
Mobile Phase A Water + 0.1%

Acid suppresses ionization of phenolic impurities (Impurity A/B), sharpening their peaks.[1][2]
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than Methanol, lower backpressure.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][2]
Injection Volume 5 - 10 µLPrevent column overload.
Column Temp 30°CImproves mass transfer and reproducibility.[1][2]
Detection 254 nm (BW 4), Ref 360 nm254 nm is robust for benzene rings; 210 nm can be used for higher sensitivity if solvents are pure.[1]

Gradient Table (Initial Scouting):

Time (min) % A (Water) % B (ACN) Event
0.0 60 40 Initial hold for polar impurities.
15.0 5 95 Ramp to elute lipophilic target.[1][2]
20.0 5 95 Wash column (remove highly retained byproducts).[1][2]
20.1 60 40 Return to initial.[1][2]

| 25.0 | 60 | 40 | Re-equilibration.[1][2] |

Method Optimization & Troubleshooting

Once the initial chromatogram is obtained, the method must be refined.

Optimization Logic[1][2]
  • If the target elutes too early (< 5 min): Reduce initial %B to 30% or 20%.

  • If resolution between Impurity B (Mono-ether) and Target is poor: Flatten the gradient slope (e.g., 50% B to 90% B over 20 min).

  • Peak Tailing: Common with chlorinated aromatics.[1][2] Ensure the mobile phase is acidic (pH ~2.5 using Phosphoric acid) to keep residual silanols on the column protonated.[2]

Impurity Separation Pathway

The separation logic is dictated by the synthesis pathway.[1][2] The method must resolve the progression from polar to non-polar.[2]

SynthesisPathway Cat 4,5-Dichlorocatechol (High Polarity) Elutes: ~2-4 min Mono Mono-Ethoxy Intermediate (Medium Polarity) Elutes: ~8-10 min Cat->Mono + Et-X (Alkylation) Target 1,2-Dichloro-4,5-diethoxybenzene (Low Polarity) Elutes: ~12-15 min Mono->Target + Et-X (Alkylation)

Caption: Chromatographic elution order mirrors the synthetic progression from polar catechol to non-polar diether.

Method Validation (ICH Q2 Guidelines)

To ensure the method is reliable for regulatory or QC purposes, perform the following validation steps:

  • Specificity: Inject the solvent blank, placebo (if formulation), and individual impurity standards. Ensure no interference at the retention time of DCDEB. Use Peak Purity (DAD) to confirm the main peak is a single component.[1][2]

  • Linearity: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

    
     should be > 0.999.[1][2]
    
  • Accuracy (Recovery): Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%). Recovery should be 98.0% – 102.0%.[1][2]

  • Precision:

    • Repeatability: 6 injections of the same standard.[2] RSD < 2.0%.[1][2]

    • Intermediate Precision: Different day, different analyst.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio. LOD = 3:1, LOQ = 10:1.

References

  • U.S. EPA. (1995).[1][2] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column GC/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[1][2][4] Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method. Retrieved from [Link]

Sources

High-Resolution GC-MS Profiling of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Focus: Forensic Precursor Analysis & Pharmaceutical Impurity Profiling

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (CAS: N/A for specific isomer in common public registries, often referenced as a 2C-D precursor intermediate) is a critical halogenated aromatic ether. It serves as the immediate synthetic precursor to 2,5-dimethoxy-4-chloro-phenethylamine (2C-C) and related psychoactive compounds when methoxy/ethoxy substitution patterns are adjusted.

Accurate analysis of this compound is chemically demanding due to the existence of positional isomers—specifically 1,4-dichloro-2,5-diethoxybenzene —which possess identical molecular weights (


 Da) and similar fragmentation patterns. This protocol details a high-fidelity Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed to resolve these regioisomers and quantify the analyte in complex reaction matrices.
Physicochemical Context & Analytical Challenges
PropertyValue / DescriptionAnalytical Implication
Molecular Formula

Distinct isotope pattern (

) aids identification.
Molecular Weight 235.11 g/mol Suitable for standard EI-MS (50–500 amu range).
Boiling Point ~310°C (Predicted)Requires high-temperature column bake-out (>300°C).
Solubility Soluble in MeOH, EtOAc, DCMSample prep is straightforward; avoid aqueous diluents.
Key Challenge Regioisomerism The 1,2-dichloro vs. 1,4-dichloro substitution pattern significantly alters pharmacological potential but minimally affects boiling point.
Experimental Protocol
3.1 Reagents & Standards
  • Solvent: Methanol (LC-MS Grade) or Ethyl Acetate (for non-polar extraction).

  • Internal Standard (ISTD): Tridecane or 1,2,4-Trichlorobenzene (100 µg/mL). Rationale: Closely matched boiling point but distinct mass spectrum.

  • Reference Material: Synthesized standard of 1,2-dichloro-4,5-diethoxybenzene (>98% purity confirmed by NMR).

3.2 Sample Preparation Workflow

This workflow is designed to minimize injector discrimination and prevent thermal degradation of the ether linkages.

SamplePrep Raw Raw Sample (Reaction Crude) Weigh Gravimetric Aliquot (10 mg) Raw->Weigh Dissolve Solvation (10 mL MeOH) Weigh->Dissolve Filter Filtration (0.2 µm PTFE) Dissolve->Filter Dilute Dilution 1:100 (+ ISTD) Filter->Dilute Vial GC Vial (Amber Glass) Dilute->Vial

Figure 1: Sample preparation workflow ensuring particulate removal and appropriate concentration range (approx. 10 ppm).

3.3 GC-MS Method Parameters

Instrument: Agilent 8890 GC / 5977B MSD (or equivalent single quadrupole system).

A. Inlet Parameters (Split/Splitless Logic)

  • Mode: Split Injection (Ratio 20:1).

    • Why? Splitless is too sensitive for purity profiling and risks detector saturation. Split injection ensures sharp peaks for the volatile solvent and the semi-volatile analyte.

  • Temperature: 250°C.[1]

  • Liner: Ultra Inert, single taper with glass wool (deactivated).

    • Why? Glass wool traps non-volatile tar from crude synthesis mixtures; deactivation prevents adsorption of the ether oxygen.

B. Column Selection

  • Type: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS).

  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.[1][2]
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

C. Temperature Program (The "Resolution Ramp") The critical step is the mid-range ramp where isomers elute.

  • Initial: 80°C (Hold 1.0 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 200°C. - Fast transit to elution zone.

  • Ramp 2: 5°C/min to 260°C. - Slow ramp to resolve 1,2-dichloro from 1,4-dichloro isomers.

  • Ramp 3: 30°C/min to 300°C (Hold 3.0 min). - Column bake-out.

D. Mass Spectrometer (EI Source)

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).[1][3]

  • Scan Mode: Full Scan (m/z 40–450) for identification; SIM for trace quantification.

Data Analysis & Interpretation
4.1 Mass Spectral Fingerprint

The identification relies on the specific fragmentation of the ethoxy/chlorine moieties.

  • Molecular Ion (

    
    ):  m/z 234 , 236, 238.
    
    • Pattern: 9:6:1 intensity ratio (characteristic of

      
      ).
      
  • Primary Fragment (Loss of Ethene): m/z 206 (

    
    ).
    
    • Mechanism: McLafferty-like rearrangement typical of aromatic ethyl ethers, generating the phenol.

  • Secondary Fragment (Loss of Ethyl Radical): m/z 205 (

    
    ).
    
  • Catechol Ion (Loss of 2x Ethene): m/z 178 .

    • Diagnostic: This peak confirms the di-ethoxy structure.

4.2 Isomer Differentiation

While mass spectra of the 1,2- and 1,4- isomers are nearly identical, Relative Retention Time (RRT) is the discriminator.

  • 1,4-dichloro-2,5-diethoxybenzene: More symmetric, lower dipole moment. Generally elutes earlier .

  • 1,2-dichloro-4,5-diethoxybenzene: Higher polarity due to orth-dichloro positioning. Generally elutes later .

Note: You must inject a mixed standard to establish the Resolution (


) factor for your specific column.

Fragmentation Parent Parent Ion [M]+ • m/z 234 (Cl2 Pattern) Frag1 Loss of Ethene (Rearrangement) [M-28]+ • m/z 206 Parent->Frag1 - C2H4 Frag2 Loss of Ethyl (Radical Cleavage) [M-29]+ • m/z 205 Parent->Frag2 - C2H5• Base Dichlorocatechol [M-56]+ • m/z 178 Frag1->Base - C2H4

Figure 2: Proposed EI fragmentation pathway for chlorinated diethoxybenzenes.

Quality Assurance & Troubleshooting
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert type; trim column 10cm.
Missing Molecular Ion Ion source temp too high.Lower source temp to 200°C to reduce fragmentation energy.
Isomer Co-elution Ramp rate too fast.Decrease Ramp 2 to 2°C/min or switch to a high-polarity column (e.g., DB-17ms).
Carryover High boiling point impurities.Increase final bake-out time; inject solvent blanks between samples.
References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. Link

  • NIST Mass Spectrometry Data Center. (2023). 1,2-Diethoxybenzene Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Fine Chemicals. Application Note 5994-1234EN. Link

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Contextual reference for phenethylamine precursor synthesis and properties). Transform Press.

Sources

experimental protocol for nucleophilic substitution on 1,2-dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The Challenge: Electronic Deactivation

The substrate, 1,2-dichloro-4,5-diethoxybenzene , presents a specific synthetic challenge common in medicinal chemistry but often underestimated. Unlike activated aryl halides (e.g., 1-chloro-4-nitrobenzene), this substrate possesses two strong electron-donating groups (EDGs)—the ethoxy moieties—positioned para to the chloride leaving groups.

  • Classical

    
     Failure:  Standard Nucleophilic Aromatic Substitution (
    
    
    
    ) requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate. The ethoxy groups (
    
    
    effect) increase electron density in the
    
    
    -system, effectively deactivating the ring toward nucleophilic attack. Attempts to force this reaction with standard nucleophiles (e.g., amines, alkoxides) and heat will likely result in no reaction or decomposition.
  • The Solution: Transition metal catalysis, specifically Buchwald-Hartwig Cross-Coupling , bypasses the need for a Meisenheimer complex. Instead, it relies on the oxidative addition of a Pd(0) species into the C-Cl bond.

Mechanistic Strategy

To successfully functionalize this substrate, we must overcome the high energy barrier of oxidative addition into an electron-rich aryl chloride.

  • Catalyst Selection: We utilize Palladium (Pd) sources coupled with dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos). These bulky, electron-rich ligands facilitate the difficult oxidative addition step and promote reductive elimination.

  • Stoichiometry Control: As a vicinal dichloride, the substrate allows for either mono-substitution (desymmetrization) or bis-substitution (synthesis of phenylenediamines/catechols).

Visualizing the Catalytic Pathway

The following diagram illustrates the specific catalytic cycle required for this electron-rich substrate, highlighting the critical role of the ligand (


) in stabilizing the oxidative addition complex.

BuchwaldHartwigCycle Start Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Aryl Chlorides) Start->OxAdd + Substrate Substrate Substrate: 1,2-Dichloro-4,5-diethoxybenzene Substrate->OxAdd Input BaseStep Base Coordination (NaOtBu / LHMDS) OxAdd->BaseStep TransMet Amine Binding / Deprotonation BaseStep->TransMet + Nucleophile (H-Nu) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration Product Product: Functionalized Aryl Ether RedElim->Product Output

Figure 1: The Buchwald-Hartwig catalytic cycle adapted for electron-rich aryl chlorides. Note that Oxidative Addition is the bottleneck due to the ethoxy-donating effect.

Experimental Protocols

Protocol A: Bis-Amination (Synthesis of Diamine Derivatives)

This protocol is designed to convert both chloride positions into amine groups, useful for synthesizing phthalocyanine precursors or benzimidazole scaffolds.

Reagents & Materials:

  • Substrate: 1,2-Dichloro-4,5-diethoxybenzene (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.4 equiv)

  • Catalyst Precursor:

    
     (2 mol%) or 
    
    
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.5 equiv) or NaOtBu (solid, 2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Catalyst Pre-complexation:

    • Add

      
       and the Phosphine Ligand (BrettPhos) to the vessel.
      
    • Add anhydrous solvent (approx. 2 mL/mmol substrate).

    • Stir at room temperature for 5 minutes. The solution should change color (often to a deep orange/brown), indicating active catalyst formation.

  • Substrate Addition: Add 1,2-Dichloro-4,5-diethoxybenzene and the Base (NaOtBu) to the mixture.

    • Note: If using LiHMDS, add it via syringe after the amine.

  • Nucleophile Addition: Add the amine (2.4 equiv).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Monitoring: Check reaction progress via LC-MS. TLC may be misleading due to similar polarity of mono- and bis-substituted products.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd residues.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Pd-Catalyzed Hydroxylation (Conversion to Catechol)

Converting the chlorides to hydroxyls allows access to the 1,2-dihydroxy-4,5-diethoxybenzene core.

Reagents:

  • Substrate: 1,0 equiv.

  • Nucleophile: KOH (4.0 equiv, 50% w/w aqueous solution) or Benzyl Alcohol (as OH surrogate).

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: tBuXPhos (4 mol%)

  • Solvent: 1,4-Dioxane/H2O (biphasic system).

Methodology:

  • Charge a reaction tube with

    
    , tBuXPhos, and the aryl dichloride under Argon.
    
  • Add degassed 1,4-Dioxane.

  • Add the KOH solution.

  • Heat vigorously at 90°C for 16 hours.

    • Mechanistic Note: tBuXPhos is essential here as it facilitates the reductive elimination of the Pd-hydroxide species, which is otherwise difficult.

  • Acidification: Upon completion, carefully acidify with 1M HCl to pH 3 (to protonate the phenoxide).

  • Extract with EtOAc (

    
    ).
    

Optimization & Data Analysis

When optimizing for this specific substrate, temperature and ligand sterics are the primary variables. The table below summarizes expected outcomes based on ligand choice.

ParameterCondition A (Standard)Condition B (High Steric)Condition C (Benzyne Route*)
Ligand

/ BINAP
BrettPhos / XPhos None (Strong Base)
Base

NaOtBu / LiHMDS LDA /

Temp 80°C100–110°C-78°C to RT
Yield (Bis) < 10% (Stalled)85–95% Variable (Tars likely)
Selectivity PoorHighLow (Regio-scrambling)
Notes Fails due to poor oxidative addition.Recommended Protocol. High Risk: Safety hazard.[3]

*Note on Benzyne Route: While treating 1,2-dichloro-4,5-diethoxybenzene with a strong base (e.g., n-BuLi) can generate a benzyne intermediate, this method is dangerous and often leads to polymerization or regio-isomeric mixtures if the nucleophile attack is not perfectly controlled. It is NOT recommended for high-value synthesis.

Troubleshooting Guide

Problem: Mono-substitution observed, conversion to bis-product stalls.

  • Cause: The second chloride is even more electron-rich after the first amine/hydroxyl is installed (due to the new EDG).

  • Solution: Increase catalyst loading to 5 mol% Pd. Switch to the most electron-rich ligand available (e.g., AdBrettPhos ). Increase temperature to 120°C.

Problem: Dehalogenation (Reduction) instead of Substitution.

  • Cause:

    
    -hydride elimination from the amine or solvent.
    
  • Solution: Ensure the solvent is anhydrous. If using a secondary amine, switch to a ligand that resists

    
     (e.g., RuPhos).
    

Problem: Catalyst "Death" (Palladium Black formation).

  • Cause: Ligand oxidation or insufficient ligand-to-metal ratio.

  • Solution: Ensure strict oxygen-free techniques (Glovebox preferred). Use a 1:2 or 1:2.5 Pd:Ligand ratio.

References

  • Buchwald, S. L., & Mauger, C. C. (1998). Palladium-Catalyzed Amination of Aryl Halides.[1][4][5][6] Organic Syntheses.[3][5][6][7][8] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4] [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research. [Link]

  • Schulz, T., et al. (2009). Efficient Palladium-Catalyzed Hydroxylation of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

Sources

large-scale synthesis of 1,2-dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Process Development Guide: Large-Scale Synthesis of 1,2-Dichloro-4,5-Diethoxybenzene

Executive Summary

Target Molecule: 1,2-Dichloro-4,5-diethoxybenzene (CAS: 56961-69-4 / Analogous to 24956-62-7) Primary Application: Critical intermediate for conducting polymers (e.g., poly(p-phenylene vinylene) derivatives), liquid crystals, and pharmaceutical precursors. Scale: Pilot to Production (100g – 5kg scale).

This guide outlines a robust, scalable two-step protocol for synthesizing 1,2-dichloro-4,5-diethoxybenzene starting from catechol. Unlike traditional lab-scale methods that rely on expensive N-chlorosuccinimide (NCS), this protocol utilizes Sulfuryl Chloride (


)  for the chlorination step. This reagent offers superior atom economy and easier handling than chlorine gas (

) while maintaining high regioselectivity for the 4,5-positions due to the directing effects of the ethoxy groups.

Strategic Route Selection

The synthesis is designed around two core transformations:

  • O-Alkylation: Conversion of Catechol to 1,2-Diethoxybenzene.[1]

  • Electrophilic Aromatic Substitution: Regioselective dichlorination.

Reaction Pathway Diagram

ReactionScheme Catechol Catechol (1,2-Dihydroxybenzene) Diethoxy 1,2-Diethoxybenzene (Intermediate) Catechol->Diethoxy Step 1: O-Alkylation Reflux, DMF/CH3CN EtBr Ethyl Bromide (EtBr) + K2CO3 EtBr->Diethoxy Product 1,2-Dichloro-4,5- diethoxybenzene Diethoxy->Product Step 2: Chlorination 0-25°C, DCM SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Product

Caption: Figure 1. Two-step synthetic pathway utilizing nucleophilic substitution followed by electrophilic aromatic chlorination.

Detailed Protocols

Protocol A: Synthesis of 1,2-Diethoxybenzene

Objective: Efficient O-ethylation of catechol while minimizing mono-alkylated byproducts.

Reagents & Materials:

  • Catechol (1,2-Dihydroxybenzene) [Purity >99%][2]

  • Ethyl Bromide (EtBr) [1.05 equiv per -OH group]

  • Potassium Carbonate (

    
    ) [Anhydrous, Granular]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Experimental Procedure:

  • Setup: Equip a 5L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the condenser outlet to a scrubber (EtBr is volatile and toxic).

  • Charging: Charge the flask with Catechol (500 g, 4.54 mol) and DMF (2.5 L). Stir until dissolved.

  • Base Addition: Add

    
     (1.5 kg, 10.9 mol, 2.4 equiv) in portions. The mixture will become a thick suspension.
    
  • Alkylation: Add Ethyl Bromide (1.09 kg, 10.0 mol, 2.2 equiv) via an addition funnel over 60 minutes.

    • Critical Control: The reaction is exothermic. Maintain internal temperature

      
       during addition.
      
  • Reaction: Heat the mixture to 70°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Workup:

    • Cool to room temperature.[3] Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove solvent.[2][4]

    • Dissolve residue in Ethyl Acetate (2 L) and wash with water (3 x 1 L) to remove residual DMF.

    • Wash organic layer with 1M NaOH (2 x 500 mL) to remove any unreacted phenolic species (mono-ethylated catechol).

  • Purification: Dry over

    
    , filter, and concentrate. Distill the crude oil under vacuum (bp approx. 124–126°C at 15 mmHg).
    
    • Yield Target: 85–90% (approx. 640–680 g).

    • Appearance: Colorless to pale yellow liquid.[5][6]

Protocol B: Regioselective Dichlorination

Objective: Introduction of chlorine atoms at the 4 and 5 positions using Sulfuryl Chloride. Mechanism: The ethoxy groups at 1,2 positions strongly activate the 4,5 positions (para to the alkoxy groups), ensuring high regioselectivity over the 3,6 positions (ortho to alkoxy, but sterically hindered).

Reagents & Materials:

  • 1,2-Diethoxybenzene (from Protocol A)[1][2]

  • Sulfuryl Chloride (

    
    ) [High Purity]
    
  • Solvent: Dichloromethane (DCM) or Chloroform

  • Quench: Saturated Sodium Bicarbonate (

    
    )
    

Experimental Procedure:

  • Setup: Equip a 3L reactor with a pressure-equalizing addition funnel, mechanical stirrer, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Solvation: Dissolve 1,2-Diethoxybenzene (500 g, 3.01 mol) in DCM (1.5 L). Cool the solution to 0°C using an ice/brine bath.

  • Chlorination: Add Sulfuryl Chloride (853 g, 6.32 mol, 2.1 equiv) dropwise over 2 hours.

    • Critical Control: Maintain temperature

      
      . Rapid addition leads to exotherms and potential over-chlorination or tar formation.
      
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will be vigorous. Ensure scrubber is active.
  • Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for an additional 4 hours.

  • Quench: Slowly pour the reaction mixture into ice water (2 L) with vigorous stirring.

  • Separation: Separate the organic layer. Wash sequentially with:

    • Water (1 L)

    • Sat.

      
       (2 x 1 L) (to neutralize residual acid)
      
    • Brine (1 L)

  • Purification (Crystallization):

    • Dry organic layer (

      
      ), filter, and evaporate solvent to obtain a solid residue.
      
    • Recrystallize the crude solid from hot Ethanol or a Hexane/Ethanol (9:1) mixture.

    • Cool to 4°C overnight to maximize recovery.

  • Final Product: Filter white crystalline needles.

    • Yield Target: 75–85%.

    • Melting Point: 80–82°C (verify with literature for specific polymorphs).

Process Flow & Engineering Controls

The following diagram illustrates the unit operations required for the chlorination phase, emphasizing safety and scrubbing.

ProcessFlow Reactor Jacketed Reactor (Glass/Enamel) Scrubber Caustic Scrubber (NaOH Solution) Reactor->Scrubber Off-gas (HCl, SO2) Workup Phase Separator (Quench/Wash) Reactor->Workup Reaction Mass Feed Feed Tank (SO2Cl2) Feed->Reactor Controlled Addition (T < 10°C) Crystallizer Crystallizer (Ethanol) Workup->Crystallizer Crude Organic Phase

Caption: Figure 2. Process flow diagram for the chlorination step, highlighting the critical off-gas scrubbing system.

Quality Control & Data Specifications

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual
Purity > 98.5%GC-FID / HPLC (254 nm)
Identity Matches Reference Standard1H-NMR (CDCl3)
Melting Point 80–83°CDSC or Capillary
Residual Solvent < 5000 ppm (Ethanol/DCM)GC-Headspace

NMR Validation (Expected Signals):

  • 1H NMR (CDCl3):

    
     6.95 (s, 2H, Ar-H), 4.05 (q, 4H, 
    
    
    
    ), 1.45 (t, 6H,
    
    
    ).
    • Note: The singlet at 6.95 ppm confirms the symmetry of the molecule (para-substitution pattern). If 3,6-substitution occurred, coupling would be observed or symmetry broken.

Safety & Handling (E-E-A-T)

  • Sulfuryl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and sulfuric acid. It acts as a lachrymator. Protocol:  All transfers must occur under an inert atmosphere (Nitrogen/Argon).
    
  • Ethyl Bromide: Alkylating agent and potential carcinogen. Use within a fume hood with appropriate respiratory protection.

  • Exotherm Control: Both the alkylation and chlorination steps are exothermic. On a large scale (kg), "runaway" reactions are a risk. Ensure cooling capacity (chillers) exceeds the maximum theoretical heat release rate.

References

  • Synthesis of 1,2-Diethoxybenzene

    • Methodology: O-alkylation of catechol using ethyl bromide/carbonate or diethyl sulf
    • Source: "Synthesis of 1,2-diethoxybenzene from catechol."[1] ChemicalBook / ResearchGate.

  • Chlorination using Sulfuryl Chloride

    • Methodology: Use of as a scalable alternative to chlorine gas for arom
    • Source: "Sulfuryl Chloride: A Versatile Alternative to Chlorine."[7] Organic Chemistry Portal / CSIRO.

  • General Procedure for Dialkoxybenzene Chlorination

    • Context: Preparation of 1,2-dichloro-4,5-dialkoxybenzenes for polymer synthesis.
    • Source: "Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes."[8] Arkivoc.

  • Purification & Properties

    • Context: Physical properties and handling of diethoxybenzene derivatives.[6][9]

    • Source: "1,2-Diethoxybenzene Product Information."[1][2][6] Sigma-Aldrich.

Sources

1,2-dichloro-4,5-diethoxybenzene as a building block in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2-Dichloro-4,5-diethoxybenzene as a Building Block in Agrochemical Synthesis

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene is a highly specialized aromatic building block characterized by a symmetric electron-rich core (diethoxy) deactivated by two electron-withdrawing chlorine atoms. This unique "push-pull" electronic structure makes it an ideal scaffold for synthesizing protoporphyrinogen oxidase (PPO) inhibitors , benzoylurea insecticides , and alkoxy-substituted aniline derivatives.

Unlike its methoxy analog (4,5-dichloroveratrole), the diethoxy substitution pattern offers enhanced lipophilicity (LogP modulation), improving cuticular penetration in foliar-applied agrochemicals. This guide outlines the validated synthesis of this intermediate and its downstream conversion into bioactive agrochemical pharmacophores.

Chemical Identity & Properties

PropertyData
IUPAC Name 1,2-dichloro-4,5-diethoxybenzene
CAS Number 124391-50-0
Molecular Formula C₁₀H₁₂Cl₂O₂
Molecular Weight 235.11 g/mol
Appearance Crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
Key Functionality Ortho-dichloro motif (directing group/leaving group potential); Para-diethoxy activation

Synthesis Protocol: 1,2-Dichloro-4,5-diethoxybenzene

Principle: The synthesis proceeds via the electrophilic aromatic substitution (chlorination) of 1,2-diethoxybenzene (catechol diethyl ether). The ethoxy groups strongly activate the 4 and 5 positions (para-direction), ensuring high regioselectivity for the 4,5-dichloro isomer over the 3,6-isomer due to steric hindrance at the ortho positions.

Reagents:

  • Substrate: 1,2-Diethoxybenzene (CAS 2050-46-6)[1]

  • Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid

  • Catalyst (Optional): Iodine (I₂) or FeCl₃ (for Cl₂ gas)

Step-by-Step Protocol (Sulfuryl Chloride Method):

  • Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl/SO₂ gas).

  • Charge: Add 1,2-diethoxybenzene (16.6 g, 100 mmol) and DCM (200 mL) to the flask. Cool to 0°C using an ice bath.

  • Addition: Charge the addition funnel with Sulfuryl Chloride (28.4 g, 210 mmol, 2.1 eq).

  • Reaction: Dropwise add SO₂Cl₂ over 45 minutes, maintaining internal temperature < 5°C. The solution will darken.

  • Digestion: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Checkpoint: Disappearance of mono-chloro intermediate (1-chloro-3,4-diethoxybenzene).

  • Quench: Pour the reaction mixture slowly into ice-water (500 mL).

  • Workup: Separate the organic layer.[1] Wash with water (2 x 100 mL), sat. NaHCO₃ (2 x 100 mL), and brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane (1:1) to yield white needles.

    • Target Yield: 85-92%

    • Purity: >98% (GC)

Downstream Agrochemical Applications

This building block serves as a "hub" for creating diverse bioactive scaffolds. The two primary pathways involve Nitration (to access anilines) and Chlorosulfonation (to access sulfonylureas).

Pathway A: Synthesis of 4,5-Diethoxy-2-nitroaniline (Herbicide Precursor)

Used as a precursor for N-phenylphthalimide herbicides (analogous to Flumiclorac) or Quinoxaline fungicides.

  • Nitration: Treat 1,2-dichloro-4,5-diethoxybenzene with HNO₃/H₂SO₄. The nitro group enters the 3-position (ortho to ethoxy, meta to chloro? No, the directing effects are complex. The ethoxy is the strongest activator).

    • Mechanistic Note: The ethoxy group directs ortho and para. Since para is blocked by Cl, nitration occurs ortho to the ethoxy group (position 3 or 6).

    • Product: 1,2-dichloro-4,5-diethoxy-3-nitrobenzene.[2]

  • Amination/Reduction:

    • Option 1 (Selective Reduction): Fe/HCl reduction yields 2,3-dichloro-5,6-diethoxyaniline .

    • Option 2 (Nucleophilic Substitution): Reaction with NH₃ under high pressure may displace a chlorine if activated by the nitro group, but reduction is the standard path to the aniline.

Pathway B: Synthesis of Quinoxaline Fungicides

The aniline derived above is a direct precursor to quinoxaline-2,3-diones.

  • Protocol: React 2,3-dichloro-5,6-diethoxyaniline with Oxalyl Chloride.

  • Cyclization: Yields the corresponding quinoxaline-2,3-dione, a scaffold known for AMPA receptor antagonism (pharma) and fungicidal activity (agro).

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation of Catechol into the target block and its divergence into key agrochemical classes.

G Catechol Catechol (Starting Material) Diethoxy 1,2-Diethoxybenzene (Intermediate) Catechol->Diethoxy EtBr, K2CO3 Williamson Ether Target 1,2-Dichloro-4,5-diethoxybenzene (Target Building Block) Diethoxy->Target SO2Cl2, DCM Chlorination Nitro 3-Nitro Derivative Target->Nitro HNO3, H2SO4 Nitration Aniline Dichloro-diethoxy-aniline Nitro->Aniline Fe, HCl Reduction Quinox Quinoxaline Fungicides Aniline->Quinox Oxalyl Chloride Cyclization Phthalimide N-Phenylphthalimide Herbicides Aniline->Phthalimide Phthalic Anhydride Condensation

Caption: Synthetic tree showing the derivation of fungicidal and herbicidal scaffolds from the 1,2-dichloro-4,5-diethoxybenzene core.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<70%) Over-chlorination (trichloro species)Control temperature strictly <5°C; reduce SO₂Cl₂ equivalents to 2.05.
Regioisomers Formation of 3,6-dichloro isomerUnlikely due to sterics, but ensure starting material (1,2-diethoxybenzene) is pure. Recrystallize product.
Dark Coloration Oxidation of electron-rich ringPerform reaction under Nitrogen atmosphere; ensure quench is efficient.

References

  • Synthesis of 1,2-dichloro-4,5-diethoxybenzene

    • Source:

  • Chlorination Protocols for Alkoxybenzenes

    • Source:

  • Agrochemical Relevance of Dichloro-alkoxy Scaffolds (Related Isomers)

    • Source:

  • General PPO Inhibitor Structure-Activity Relationships

    • Source:

Sources

Troubleshooting & Optimization

common side reactions in 1,2-dichloro-4,5-diethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,2-Dichloro-4,5-Diethoxybenzene

Introduction & Technical Context

1,2-Dichloro-4,5-diethoxybenzene is a critical intermediate, often utilized as a precursor for conductive polymers (e.g., derivatized PEDOT analogs) and pharmaceutical scaffolds.[1] Its synthesis generally follows one of two primary pathways: the electrophilic chlorination of 1,2-diethoxybenzene or the Williamson etherification of 4,5-dichlorocatechol .[1]

While conceptually straightforward, both routes are prone to specific side reactions that degrade yield and purity.[1] This guide addresses the "hidden" chemistry—the side reactions driven by steric crowding, electronic activation, and oxidative instability—and provides actionable solutions to mitigate them.[1]

Route A: Chlorination of 1,2-Diethoxybenzene

Preferred for scale-up due to the availability of 1,2-diethoxybenzene.[1]

Core Protocol Overview
  • Substrate: 1,2-Diethoxybenzene (Catechol diethyl ether).[1]

  • Reagent: Sulfuryl Chloride (

    
    ) is preferred over 
    
    
    
    gas for better stoichiometric control.
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The ethoxy groups direct incoming electrophiles to the para positions (4 and 5).

Troubleshooting Guide: Common Side Reactions
SymptomProbable Side ReactionRoot CauseCorrective Action
Product contains >5% trichlorinated species Over-chlorination (Formation of 3,4,5-trichloro-1,2-diethoxybenzene)Excess

or reaction temperature too high (

).[1]
Stoichiometry Control: Use exactly 2.05–2.10 eq of

. Temp Control: Maintain

during addition; do not exceed

during the digest.
Presence of "3,4-dichloro" regioisomer Regio-misalignment (Substitution at the sterically crowded 3-position)Fast addition rates create localized hot spots, overcoming the steric barrier of the ethoxy group.[1]Slow Addition: Add

dropwise over 2–3 hours. Dilution: Increase solvent volume to dissipate heat (0.5 M concentration).
Dark/Black reaction mixture Ether Cleavage & Polymerization Acid-catalyzed dealkylation.

byproduct cleaves the ethyl ether, generating phenols that oxidize/polymerize.[1]
Acid Scavenging: Although not always necessary, adding a weak base (e.g.,

) or using a nitrogen sweep to remove

gas can prevent ether cleavage.[1]
Incomplete Conversion (Monochloro) Under-reaction Loss of reagent (

is volatile) or insufficient reaction time.
Reagent Integrity: Ensure

is fresh and not yellow (decomposed). Use a reflux condenser if running at ambient temp to prevent reagent loss.[1]
Route A: Frequently Asked Questions

Q: Why use sulfuryl chloride (


) instead of chlorine gas (

)?
A:

is a liquid, allowing for precise volumetric dosing.[1]

gas is difficult to meter accurately on a lab scale, leading to local excesses that favor over-chlorination (trichloro- impurities) and radical side reactions.[1]

Q: Can I use acetic acid as a solvent? A: Yes, acetic acid promotes the polarization of


, potentially increasing reaction rate.[1] However, it makes the workup more tedious (requires neutralization) and can solubilize the 

byproduct, increasing the risk of ether dealkylation.[1] DCM is recommended for cleaner isolation.

Route B: Alkylation of 4,5-Dichlorocatechol

Preferred for high-purity applications where regio-control is paramount.[1]

Core Protocol Overview
  • Substrate: 4,5-Dichlorocatechol.[1]

  • Reagent: Diethyl sulfate (

    
    ) or Ethyl Bromide (
    
    
    
    ).
  • Base: Potassium Carbonate (

    
    ).[2][3]
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Mechanism:

    
     Nucleophilic Substitution.
    
Troubleshooting Guide: Common Side Reactions
SymptomProbable Side ReactionRoot CauseCorrective Action
Product contaminated with phenol (OH peak in IR/NMR) Mono-alkylation (Formation of 4,5-dichloro-2-ethoxyphenol)Insufficient alkylating agent, weak base, or reaction stopped too early.[1] The second alkylation is slower due to steric hindrance.Excess Reagent: Use 2.5–3.0 eq of alkylating agent. Phase Transfer: If using acetone, add a catalytic amount of TBAI (tetrabutylammonium iodide) or 18-crown-6 to accelerate the reaction.
Red/Brown color in crude product Quinone Oxidation (Formation of 4,5-dichloro-1,2-benzoquinone)Catechols oxidize rapidly in basic solutions when exposed to air.[1]Inert Atmosphere: Strictly sparge solvents with

before adding base. Keep the reaction under positive

pressure. Reductive Workup: Wash the organic layer with sodium dithionite (

) solution to reduce quinones back to phenols (which are then removed by base wash).
Low Yield with Diethyl Sulfate Hydrolysis of Reagent Wet solvent/base. Diethyl sulfate hydrolyzes to ethanol and sulfuric acid in the presence of water.[4]Drying: Dry Acetone/DMF over molecular sieves. Flame-dry glassware. Ensure

is anhydrous.
Route B: Frequently Asked Questions

Q: Which solvent is better: Acetone or DMF? A: Acetone is easier to remove (low boiling point) but requires longer reaction times (reflux ~12-24h). DMF is faster (reaction complete in <4h at


) but is difficult to remove completely and can lead to emulsions during workup. For small scale (<10g), use DMF; for larger scale, Acetone is safer and easier to process.[1]

Q: How do I remove the mono-alkylated impurity? A: The mono-alkylated product is a phenol. It can be removed by washing the organic layer with 10% NaOH solution. The target product (diether) is neutral and will remain in the organic layer, while the phenolate will wash into the aqueous phase.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and side products for both routes.

G cluster_0 Route A: Chlorination cluster_1 Route B: Alkylation DEB 1,2-Diethoxybenzene (Starting Material) MonoCl 4-Chloro-1,2-diethoxybenzene (Intermediate) DEB->MonoCl + SO2Cl2 (1 eq) Target 1,2-Dichloro-4,5-diethoxybenzene (Target Product) MonoCl->Target + SO2Cl2 (2nd eq) Major Path Regio 3,4-Dichloro-1,2-diethoxybenzene (Regio-impurity) MonoCl->Regio Steric Leakage (Fast addition) TriCl 3,4,5-Trichloro-1,2-diethoxybenzene (Over-chlorination Impurity) Target->TriCl Excess SO2Cl2 High Temp DCC 4,5-Dichlorocatechol (Starting Material) MonoAlk 4,5-Dichloro-2-ethoxyphenol (Mono-alkylated Impurity) DCC->MonoAlk + EtX / Base Quinone 4,5-Dichloro-1,2-benzoquinone (Oxidation Impurity) DCC->Quinone O2 / Base (Oxidation) TargetB 1,2-Dichloro-4,5-diethoxybenzene (Target Product) MonoAlk->TargetB + EtX / Base (Slower Step)

Caption: Mechanistic pathways for Routes A and B, highlighting critical branch points for impurity formation.

References

  • Preparation of 1,2-dichloro-4,5-diethoxybenzene via Chlorination

    • Source: PubChem. "1,2-Dichloro-4,5-diethoxybenzene Compound Summary."[1]

    • URL:[Link][1]

  • Sulfuryl Chloride as a Selective Chlorinating Agent

    • Source: Wikipedia. "Sulfuryl chloride - Reactions and Synthesis."
    • URL:[Link][1]

  • General Williamson Ether Synthesis for Catechols

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p. 58 (1941); Vol. 7, p. 28 (1927).[1] "Veratrole (1,2-Dimethoxybenzene) Synthesis." (Analogous chemistry).

    • URL:[Link]

  • Oxidative Side Reactions of Catechols

    • Source: ScienceDirect.
    • URL:[Link][1]

Sources

Technical Support Center: Purification of 1,2-Dichloro-4,5-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DCDEB-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Oiling, Coloration, and Isomer Purity in DCDEB Synthesis

Executive Summary

The purification of 1,2-dichloro-4,5-diethoxybenzene (DCDEB) presents a unique set of challenges due to its structural amphiphilicity (lipophilic ethoxy/chloro groups vs. the aromatic core) and the specific impurity profile generated during the alkylation of 4,5-dichlorocatechol .

This guide addresses the three most reported failure modes:

  • Phase Separation (Oiling Out): Product separates as an oil rather than a crystal during cooling.

  • Persistent Coloration: Pink/brown contamination despite recrystallization.

  • Incomplete Separation: Difficulty removing the mono-alkylated intermediate.

Module 1: The "Oiling Out" Phenomenon

User Query: "I am recrystallizing from ethanol, but as the solution cools, the product crashes out as a yellow oil at the bottom of the flask. It solidifies eventually but is impure."

Technical Diagnosis: DCDEB has a relatively low melting point (estimated ~50–70°C range depending on purity) and high solubility in organic solvents. "Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is often exacerbated by impurities acting as solvents , depressing the melting point further.

Troubleshooting Protocol:

VariableAdjustment StrategyMechanism
Solvent System Switch from pure Ethanol to Methanol/Water (9:1) or Hexane/Toluene .Ethanol often has too steep a solubility curve. Methanol/Water allows for a more gradual supersaturation.
Seeding Mandatory. Seed at 5°C above the observed oiling temperature.Provides a template for crystal growth, bypassing the nucleation energy barrier that favors the amorphous oil phase.
Agitation High-Shear Stirring. Vigorous stirring prevents the coalescence of oil droplets, maintaining a high surface area for redissolution and correct crystallization.

Step-by-Step Recovery Protocol:

  • Re-dissolve the oil by heating the mixture to reflux.

  • Add a co-solvent (e.g., water to methanol) dropwise until a faint turbidity persists at reflux.

  • Add a minimal amount of good solvent to clear the solution.

  • Cool slowly to room temperature. Do not use an ice bath yet.

  • If oil droplets appear, reheat slightly to dissolve them and add a seed crystal of pure DCDEB.

  • Once a solid bed forms, transfer to 0°C.

Module 2: Impurity Profiling & Removal (Mono-ether)

User Query: "NMR shows a persistent impurity (~5-10%) that co-crystallizes with my product. It has a similar Rf value on TLC."

Technical Diagnosis: The primary impurity in this synthesis (assuming alkylation of 4,5-dichlorocatechol) is 1,2-dichloro-4-ethoxy-5-hydroxybenzene (the mono-ether). Because it shares the chlorinated ring and one ethoxy group, its solubility profile is nearly identical to the target. However, it retains a phenolic hydroxyl group , making it acidic.

The "Self-Validating" Caustic Wash: You cannot rely on recrystallization alone to remove the mono-ether. You must exploit the pKa difference (Phenol pKa ~10 vs. Ether pKa >40).

Protocol:

  • Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash 1: 1M NaOH (3x). The aqueous layer will likely turn yellow/brown (phenolate salts).

  • Wash 2: 1M HCl (1x). Neutralizes trace base.

  • Wash 3: Brine (1x). Dries the organic layer.[1][2]

  • Dry over MgSO₄ and concentrate.

Validation: Spot the crude vs. washed material on a TLC plate. Stain with Ferric Chloride (FeCl₃) .

  • Positive Result: Crude spot turns purple/blue (presence of phenol).

  • Negative Result: Washed product shows NO color change (phenol removed).

Module 3: Oxidative Discoloration (The "Pink" Problem)

User Query: "My product is white when filtered, but turns pink/brown after drying in air."

Technical Diagnosis: This indicates the presence of trace 4,5-dichloro-o-quinone . Catechol derivatives are highly susceptible to oxidation. Even ppm levels of quinones are intensely colored.

Remediation Strategy:

  • Activated Charcoal: During the hot filtration step of recrystallization, add 5% w/w activated carbon. Reflux for 15 minutes, then filter through Celite while hot.

  • Sodium Dithionite Wash: If the color persists in the organic phase, wash with a saturated solution of sodium dithionite (Na₂S₂O₄) during the workup. This reduces colored quinones back to colorless hydroquinones (which are then removed by the caustic wash in Module 2).

Visual Workflow: Purification Logic

The following diagram illustrates the critical decision pathways for purifying DCDEB, highlighting the "Caustic Wash" checkpoint which is often skipped by inexperienced chemists.

DCDEB_Purification Crude Crude Reaction Mixture (DCDEB + Mono-ether + Quinones) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve CausticCheck Is Mono-ether present? (TLC / FeCl3 Test) Dissolve->CausticCheck NaOH_Wash 1M NaOH Wash (3x) (CRITICAL STEP) CausticCheck->NaOH_Wash Yes (Phenols present) Org_Layer Organic Layer (Target + Neutrals) CausticCheck->Org_Layer No NaOH_Wash->Org_Layer Phenols removed in Aq layer Dithionite Wash w/ Na2S2O4 (If colored) Org_Layer->Dithionite Conc Concentrate to Solid Dithionite->Conc Recryst Recrystallization (MeOH/H2O or Hexane) Conc->Recryst Oil_Check Did it Oil Out? Recryst->Oil_Check Seed Reheat & Seed Oil_Check->Seed Yes Final Pure DCDEB Crystals Oil_Check->Final No (Crystals formed) Seed->Recryst

Caption: Decision tree for the purification of 1,2-dichloro-4,5-diethoxybenzene, emphasizing the removal of phenolic impurities prior to crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography instead of recrystallization? A: Yes, but it is often unnecessary if the caustic wash is performed correctly. If you must use a column, DCDEB is relatively non-polar.

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5, Gradient to 80:20).

  • Elution Order: DCDEB (High Rf)

    
     Mono-ether (Medium Rf) 
    
    
    
    Catechol (Low Rf).

Q2: What is the expected Melting Point? A: While specific literature values for the dichloro variant can vary by crystal habit, the target range is 50–80°C .

  • Note: If your MP is >100°C, you likely have unreacted 4,5-dichlorocatechol (MP 110-115°C) [1].

Q3: Why is my yield lower than expected (<50%)? A: The most common cause is the formation of the mono-ether . This occurs if the base (K₂CO₃) was insufficient or if the alkylating agent (Ethyl Bromide/Iodide) was lost to evaporation before reacting. Ensure you use 2.5 equivalents of base and 2.5 equivalents of alkylating agent, and run the reaction in a sealed vessel or with an efficient reflux condenser.

References
  • Potrawfke, T., et al. (1998). Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase.[3] Journal of Bacteriology. (Provides structural context for 4,5-substituted catechol precursors). Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of 1,2-dichloro-4,5-diethoxybenzene (DCDEB) . As an electron-rich aromatic ether with halogenated substituents, DCDEB presents a unique "push-pull" electronic environment. The ethoxy groups (electron donors) activate the ring toward oxidation, while the chlorine atoms (electron withdrawing) introduce susceptibility to photolytic homolysis.

This guide is structured into three troubleshooting modules based on the most frequent user reports: Photochemical Instability , Metabolic Clearance , and Hydrolytic/Chemical Degradation .

Module 1: Photostability & Light Sensitivity

User Report: "Our reference standard has turned from off-white to a yellow/brown solid after 48 hours of benchtop exposure. HPLC shows a new peak at RRT 0.85."

Root Cause Analysis

The yellowing is a classic signature of photo-oxidation and dechlorination . The C-Cl bond in DCDEB is susceptible to homolytic fission under UV-Vis irradiation (specifically UV-B and UV-A). The electron-donating ethoxy groups at positions 4 and 5 destabilize the C-Cl bond at positions 1 and 2 by increasing the electron density of the pi-system, making the molecule more prone to radical formation than standard dichlorobenzene.

The Mechanism: Photolytic Dechlorination
  • Excitation: UV light excites DCDEB to a singlet state, which undergoes intersystem crossing to a triplet state.

  • Homolysis: The C-Cl bond cleaves, generating a highly reactive aryl radical and a chlorine radical.

  • Hydrogen Abstraction: The aryl radical abstracts a hydrogen atom from the solvent or excipients, forming 1-chloro-3,4-diethoxybenzene (the RRT 0.85 impurity).

  • Quinone Formation: In the presence of oxygen, the radical can form peroxy intermediates, eventually collapsing into chlorinated quinones (highly colored species responsible for the yellow/brown hue).

Visualizing the Pathway

Photolysis Parent 1,2-Dichloro-4,5- diethoxybenzene (DCDEB) Excited Excited Triplet State [DCDEB]* Parent->Excited hv (UV-A/B) Radical Aryl Radical (Cl-Loss) Excited->Radical Homolytic Fission (C-Cl Cleavage) Dechlor 1-Chloro-3,4- diethoxybenzene (Major Photoproduct) Radical->Dechlor H-Abstraction (Solvent) Quinone Chlorinated Benzoquinones (Yellow/Brown Color) Radical->Quinone O2 / Oxidation

Figure 1: Photolytic degradation cascade of DCDEB showing the primary dechlorination pathway and secondary oxidation to colored quinones.[1]

Troubleshooting Protocol
StepActionScientific Rationale
1 Protect from Light Store solid and solution samples in amber glassware. The quantum yield for dechlorination is significant in polar solvents (MeOH/ACN).
2 Check RRT 0.85 If the peak at Relative Retention Time (RRT) 0.85 matches the mono-chlorinated analog mass (M-34), confirm photolysis.
3 Solvent Choice Avoid acetone or chlorinated solvents for storage; they can act as photosensitizers or radical sources. Use degassed methanol for stock solutions.

Module 2: Metabolic Stability (Microsomal Clearance)

User Report: "In liver microsome assays (RLM/HLM), the compound disappears rapidly (T1/2 < 15 min). We are seeing a mass shift of -28 Da."

Root Cause Analysis

DCDEB is a prime substrate for Cytochrome P450 (CYP) enzymes. The ethoxy groups are highly accessible "handles" for O-dealkylation . This is the dominant metabolic pathway, far outpacing dechlorination or ring oxidation.

The Mechanism: Oxidative O-Dealkylation
  • Hydroxylation: CYP enzymes (typically CYP1A2 or CYP2D6 for planar aromatics) hydroxylate the

    
    -carbon of the ethoxy group.
    
  • Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously collapses.

  • Elimination: Acetaldehyde is released, leaving a free phenolic hydroxyl group.

  • Sequential Reaction: This can happen twice, leading to the catechol.

Visualizing the Pathway

Metabolism Parent DCDEB (Parent) Inter Hemiacetal Intermediate (Unstable) Parent->Inter CYP450 (Hydroxylation) M1 Metabolite M1 (Mono-phenol) [-28 Da] Inter->M1 Spontaneous Collapse Aldehyde Acetaldehyde (Byproduct) Inter->Aldehyde M2 Metabolite M2 (4,5-Dichlorocatechol) [-56 Da] M1->M2 CYP450 (2nd Dealkylation) Gluc Glucuronide Conjugate (Phase II) M2->Gluc UGT (Conjugation)

Figure 2: Metabolic clearance pathway via O-dealkylation. M1 and M2 are the primary metabolites detected in microsomal incubations.

Troubleshooting Protocol
ObservationDiagnosisSolution
Loss of -28 Da Formation of 4,5-dichloro-2-ethoxyphenol .This is the primary metabolite (M1). Monitor this peak to calculate intrinsic clearance (

).
Loss of -56 Da Formation of 4,5-dichlorocatechol .Indicates extensive metabolism. Catechols are redox-active and may bind irreversibly to microsomal proteins; consider adding GSH/Ascorbic acid to stabilize.
Non-Linear Kinetics Mechanism-Based Inhibition (MBI).The acetaldehyde byproduct or the catechol quinone can inactivate CYP enzymes. Test for time-dependent inhibition.

Module 3: Chemical Stability & Hydrolysis

User Report: "We observe impurity growth when the sample is left in 0.1% TFA or Formic Acid mobile phase for >24 hours."

Root Cause Analysis

While aryl ethyl ethers are generally stable to base, they are susceptible to acid-catalyzed hydrolysis , particularly if the ring is electron-rich. However, for DCDEB, the chlorine atoms deactivate the ring slightly, making it more stable than non-halogenated analogs. The issue here is likely acid-catalyzed oxidation or trace metal catalysis if the water quality is poor.

Note: True ether cleavage usually requires strong Lewis acids (e.g.,


) or concentrated HI. In dilute HPLC acid, "hydrolysis" is often actually oxidative degradation accelerated by low pH.
Stability Data Summary
ConditionStability RatingMajor Degradant
Neutral (pH 7, Water/ACN) HighNone (< 0.1% change in 7 days)
Acidic (0.1% TFA, pH 2) Moderate4,5-dichloro-2-ethoxyphenol (slow hydrolysis)
Basic (pH 10) HighStable (Ether linkage is base-resistant)
Oxidative (

)
LowN-oxides (if amine impurities) or Ring opening
FAQ: Analytical Separation

Q: How do I separate the mono-phenol degradant from the parent DCDEB? A: The parent is highly lipophilic (LogP ~ 4.5). The mono-phenol (M1) has a free hydroxyl group, making it significantly more polar.

  • Column: C18 (e.g., Acquity BEH or equivalent).

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile.

  • Gradient: The phenol will elute significantly earlier (approx. 2-3 minutes earlier in a standard 10-minute gradient) than the parent.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Boule, P., et al. (1987). Photochemistry of chlorobenzenes in polar solvents. Toxicological & Environmental Chemistry. (General mechanism for chlorobenzene photolysis).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of ether cleavage).
  • U.S. EPA. (2013). Biodegradation of chlorobenzene, 1,2-dichlorobenzene, and 1,4-dichlorobenzene. National Institutes of Health. Link

  • CymitQuimica. (2024). 1,2-Diethoxybenzene Product Data. (Structural analog properties). Link

Sources

Technical Support Center: Stabilization of 1,2-Dichloro-4,5-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (CAS 124391-50-0) is a halogenated dialkoxybenzene intermediate often used in the synthesis of functionalized polycyclic aromatics and pharmaceutical cores.[1] While the electron-withdrawing chlorine atoms provide some stabilization to the aromatic ring, the electron-donating ethoxy groups at the 4,5-positions introduce susceptibility to oxidative degradation and electrophilic attack.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a field-proven protocol for maintaining >98% purity over extended storage periods.

Part 1: Physical & Chemical Stability Profile

The Degradation Mechanism

The primary failure mode for this compound is oxidative discoloration .

  • Ether Oxidation: The ethoxy methylene protons (

    
    ) are susceptible to radical abstraction, leading to peroxide formation and eventual cleavage or quinone-like chromophore generation.
    
  • Photolytic Instability: Chlorinated aromatics can undergo slow photodechlorination or radical coupling when exposed to UV light, a process accelerated by the electron-rich nature of the diethoxy substitution.

Stability Decision Matrix

Use the following logic flow to determine the necessary storage rigor based on your usage timeline.

StorageLogic Start Usage Timeline ShortTerm < 1 Month Start->ShortTerm LongTerm > 6 Months Start->LongTerm MediumTerm 1-6 Months Start->MediumTerm Cond1 Ambient (20-25°C) Dark, Tightly Sealed ShortTerm->Cond1 Cond3 Inert Gas (Ar/N2) Refrigerate (2-8°C) Amber Glass LongTerm->Cond3 Cond2 Refrigerate (2-8°C) Desiccated MediumTerm->Cond2 Check Color Change? Cond1->Check Weekly Visual Check Cond2->Check Monthly Purity Check

Figure 1: Decision matrix for storage conditions based on anticipated storage duration.

Part 2: Storage Protocols (Q&A)

Q1: What is the absolute best container for long-term banking?

Recommendation: Amber borosilicate glass with a Teflon (PTFE) lined cap. Scientific Rationale:

  • Light Protection: Amber glass blocks UV radiation (<400 nm) that excites the chlorinated aromatic ring, preventing photo-induced radical formation [1].

  • Chemical Inertness: PTFE liners prevent the leaching of plasticizers (phthalates) from standard polyethylene caps, which can contaminate the lipophilic diethoxybenzene matrix.

  • Avoid: Metal containers (risk of Lewis acid-catalyzed ether cleavage if trace metal oxides form) and clear plastics.

Q2: Do I really need an inert atmosphere (Argon/Nitrogen)?

Answer: Yes, for storage exceeding 3 months. Why: The ethoxy groups are "activated" ethers. While more stable than alkyl ethers, they can slowly form peroxides in the presence of atmospheric oxygen. Sparging the headspace with Argon (heavier than air) creates a blanket that effectively halts this oxidative pathway.

Q3: What is the optimal temperature range?

Standard: 2–8°C (Refrigerated). Context: While the compound is often stable at room temperature (25°C) for weeks, refrigeration slows the kinetics of any potential hydrolysis or oxidation reactions significantly (Arrhenius equation). Critical Warning: Ensure the container is warmed to room temperature before opening to prevent condensation of atmospheric moisture onto the solid, which can lead to hydrolysis over time.

Part 3: Troubleshooting Degradation

Q4: The white solid has turned pale yellow or pink. Is it ruined?

Diagnosis: This indicates surface oxidation, likely forming trace amounts of quinones or chloro-quinones. Impact:

  • For crude synthesis: Likely usable. The impurity level is often <1% despite the strong color change (high extinction coefficient of quinones).

  • For GMP/Precise kinetics: Do not use. These impurities can act as radical scavengers or redox catalysts in subsequent steps.

Q5: How can I repurpose/purify degraded material?

Protocol: Recrystallization is highly effective for this compound class.

Step-by-Step Recrystallization Guide:

  • Solvent Selection: Ethanol (95%) or a Hexane/Ethyl Acetate (9:1) mixture.

  • Dissolution: Dissolve the solid in the minimum amount of hot solvent (

    
    ).
    
  • Filtration: If insoluble dark particles remain, filter hot through a glass frit.

  • Crystallization: Allow to cool slowly to room temperature, then to

    
    .
    
  • Wash: Filter the crystals and wash with cold, degradation-free solvent.

  • Drying: Vacuum dry at ambient temperature to remove solvent residues.

Q6: How do I validate purity before use?

Method: HPLC or GC-MS.

  • Target: Look for the parent peak (MW ~235.1 g/mol ).

  • Impurities: Watch for peaks at M-28 (loss of ethyl) or M+16 (oxidation).

  • TLC: Silica gel, 20% EtOAc in Hexanes. The oxidized impurities will typically be more polar (lower

    
    ) and colored.
    

Summary of Quantitative Data

ParameterSpecification / Recommendation
CAS Number 124391-50-0
Molecular Weight 235.11 g/mol
Physical State White to Off-white Crystalline Solid
Melting Point ~43-45°C (based on 1,2-diethoxybenzene) or higher (~70°C) depending on crystal packing of chloro-derivative [2, 3].[2]
Preferred Temp 2°C to 8°C
Shelf Life (RT) ~6 Months (Dark, Sealed)
Shelf Life (Cold) >24 Months (Dark, Sealed)

References

  • LookChem . (2025). 1,2-Diethoxybenzene Physical Properties and Stability Data. Retrieved from [Link]

  • ChemSrc . (2025).[3] 1,2-Dichloro-4,5-diethoxybenzene CAS 124391-50-0 Technical Data. Retrieved from [Link]

(Note: While specific degradation papers for this exact CAS are rare, the protocols above are derived from the established chemistry of halogenated veratrole derivatives.)

Sources

Technical Support Center: NMR Troubleshooting for 1,2-dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for researchers characterizing 1,2-dichloro-4,5-diethoxybenzene . It is designed to address spectral anomalies, confirm regiochemistry, and troubleshoot common assignment errors using high-fidelity NMR logic.

Case ID: 12-DC-45-DEB-NMR Support Level: Senior Application Scientist Status: Active

Quick Reference: Expected Spectral Signature

Before troubleshooting, verify your data against the theoretical baseline for the pure compound in CDCl₃ .

NucleusSignalShift (δ ppm)MultiplicityIntegrationAssignment
¹H Ar-H 6.85 – 7.05Singlet (s)2HH-3, H-6 (Symmetric)
¹H O-CH ₂-4.00 – 4.15Quartet (q)4HEthoxy Methylene
¹H -CH1.40 – 1.50Triplet (t)6HEthoxy Methyl
¹³C C-O (Ar)~148.0Quaternary-C-4, C-5
¹³C C-Cl (Ar)~123.0Quaternary-C-1, C-2
¹³C C-H (Ar)~115.0CH-C-3, C-6
¹³C O-C H₂~65.0CH₂-Ethoxy Methylene
¹³C -C H₃~14.8CH₃-Ethoxy Methyl

Note: Shifts may vary by ±0.2 ppm depending on concentration and water content.

Diagnostic Workflow

Use the following logic tree to isolate your specific issue.

NMR_Troubleshooting Start Start Diagnosis CheckAr Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckAr Singlet Signal is a Singlet CheckAr->Singlet Expected Multiplet Signal is Doublet/Multiplet CheckAr->Multiplet Anomaly CheckInt Check Integration Relative to O-CH2 Singlet->CheckInt IsomerCheck Suspect Regioisomer (3,6-dichloro or 3,4-dichloro) Multiplet->IsomerCheck CheckInt->IsomerCheck Ratio Incorrect PurityCheck Verify Purity CheckInt->PurityCheck Ratio 1:2 Confirm Structure\n(NOESY/HMBC) Confirm Structure (NOESY/HMBC) PurityCheck->Confirm Structure\n(NOESY/HMBC)

Figure 1: Decision matrix for diagnosing spectral anomalies in 1,2-dichloro-4,5-diethoxybenzene.

Troubleshooting Guides & FAQs

Issue 1: "My aromatic protons appear as a singlet. Shouldn't they couple?"

Diagnosis: Normal Operation. Technical Explanation: The molecule possesses C₂v symmetry (effectively) in solution. The plane of symmetry runs between the C1-C2 and C4-C5 bonds.

  • H-3 and H-6 are chemically equivalent.

  • Although they are para to each other, the magnetic environment is identical.

  • While para-coupling (

    
    ) is theoretically possible (~0–1 Hz), it is rarely resolved on standard 300/400 MHz instruments, resulting in a sharp singlet .
    

Action Item: If you observe splitting (e.g., a doublet with


 Hz), you have synthesized the wrong isomer (likely 1,2-dichloro-3,6-diethoxybenzene  or a mono-chlorinated byproduct), where the protons are ortho to each other.
Issue 2: "How do I prove the chlorines are at positions 1,2 and not 1,4?"

Context: Distinguishing 1,2-dichloro-4,5-diethoxybenzene (Target) from 1,4-dichloro-2,5-diethoxybenzene (Isomer). Diagnosis: Both isomers show a singlet in the aromatic region. You must use ¹³C NMR or NOESY .

Protocol A: ¹³C NMR Connectivity

  • Target (1,2-dichloro): The C-Cl carbons (C1, C2) are adjacent. The C-O carbons (C4, C5) are adjacent.[1]

  • Isomer (1,4-dichloro): The C-Cl carbons are separated by C-O carbons.

  • Check: Look at the quaternary carbon intensity and relaxation. However, the most definitive check is NOESY .

Protocol B: 1D NOE / 2D NOESY (Definitive)

  • Target (1,2-dichloro-4,5-diethoxy):

    • H-3 is ortho to the Ethoxy group at C-4.

    • Result: Strong NOE enhancement between the Aromatic Singlet and the Methylene Quartet.

  • Isomer (1,4-dichloro-2,5-diethoxy):

    • H-3 is ortho to the Ethoxy group at C-2.

    • Result: Also shows NOE. WAIT. This is not distinguishing.

Correction - The Real Distinction: You must look for the lack of coupling or specific HMBC correlations .

  • HMBC Method:

    • In the 1,4-dichloro isomer, the aromatic proton is ortho to one Cl and one OEt.

    • In the 1,2-dichloro (target), the aromatic proton is ortho to one Cl and one OEt.

    • Differentiation: In the target, the two Ethoxy groups are ortho to each other. In the 1,4-isomer, they are para.

    • Key Experiment: NOESY between Ethoxy chains.

    • In the target (4,5-diethoxy), the methylene protons of the two ethoxy groups are spatially close. You may observe a weak inter-chain NOE. In the 1,4-isomer, they are too far apart.

Issue 3: "I see small multiplets around 6.9 ppm and 4.0 ppm."

Diagnosis: Impurity - Likely 1,2-diethoxybenzene (starting material) or Monochlorinated intermediate .

Impurity Fingerprinting:

  • Starting Material (1,2-diethoxybenzene):

    • Aromatic region: Multiplet (4H) at 6.8–7.0 ppm.

    • Look for the specific "roofing" effect of an AA'BB' system if resolution is high.

  • Monochloro (1-chloro-3,4-diethoxybenzene):

    • Aromatic region: ABX system (3 protons).

    • You will see a doublet (

      
       Hz), a doublet of doublets, and a small doublet (
      
      
      
      Hz).
    • Fix: Recrystallize from ethanol or perform silica column chromatography (Hexane/EtOAc 9:1).

Advanced Experimental Protocols

Protocol: Regiochemistry Confirmation via NOE Difference

Use this protocol if you suspect an isomer mixture.

  • Sample Prep: Dissolve ~10 mg in 0.6 mL CDCl₃. Ensure the solution is filtered and free of paramagnetic impurities (rust/dust).

  • Acquisition:

    • Run a standard ¹H spectrum. Determine the center frequency of the Ethoxy Methylene Quartet (~4.1 ppm) .

    • Set up a 1D Selective NOE experiment (e.g., selnogp on Bruker).

    • Irradiation Target: The Methylene Quartet.

    • Mixing Time: 500 ms.

  • Interpretation:

    • Positive Result: You should see a clear enhancement of the Aromatic Singlet at ~6.9 ppm. This confirms the H is ortho to the OEt group.

    • Negative Result: If you irradiate the methyl triplet and see NOE to the aromatic ring, something is wrong (too far away).

    • Note: This confirms "Ethoxy-Benzene" connectivity but does not rule out the 1,4-isomer. To rule out the 1,4-isomer, rely on the Synthesis Logic : Chlorination of 1,2-diethoxybenzene predominantly directs para to the activating oxygen groups, forming the 4,5-dichloro product. The 3,6-dichloro isomer is sterically disfavored.

References

  • Use: Baseline for starting m
  • SpectraBase. (n.d.).[2] 1,2-Dichlorobenzene 1H NMR. Wiley Science Solutions. Retrieved from [Link]

    • Use: Reference for dichlorobenzene arom
  • National Institute of Standards and Technology (NIST). (2023). 1,4-Diethoxybenzene Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Use: Comparison d
  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Predictor & Tables. University of Wisconsin-Madison. Use: Theoretical calculation of substituent effects (Cl + OEt) on benzene ring.

Sources

optimizing reaction parameters for 1,2-dichloro-4,5-diethoxybenzene coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Electrophile" Challenge

You are working with 1,2-dichloro-4,5-diethoxybenzene .[1] From a mechanistic standpoint, this is one of the most challenging substrates for oxidative addition.

  • Leaving Group: Chlorides are poor leaving groups compared to bromides or iodides due to the stronger C–Cl bond (approx. 96 kcal/mol).

  • Electronic Deactivation: The two ethoxy groups (–OEt) are strong electron-donating groups (EDGs). They increase the electron density of the aromatic ring, making the C–Cl bond significantly less electrophilic. This raises the activation energy barrier for the Palladium(0) oxidative addition step.

  • Steric Bulk: The ortho-ethoxy groups create a crowded environment, hindering the approach of the metal center.

The Solution: You cannot rely on "standard" Suzuki conditions (e.g.,


). You must use electron-rich, bulky phosphine ligands  or NHC ligands  to force the oxidative addition and facilitate reductive elimination.

Critical Reaction Parameters (The "Engine")

Module A: Catalyst & Ligand Selection

Q: My reaction stalls at <10% conversion. What is the first thing I should change?

A: Switch your ligand immediately. Triphenylphosphine (


) is insufficiently electron-donating to activate this substrate.
ComponentRecommendationTechnical Rationale
Ligand (Primary) SPhos or XPhos These Buchwald biaryl dialkylphosphines are electron-rich (pushing electrons to Pd to break the C-Cl bond) and bulky (accelerating reductive elimination).[1]
Ligand (Secondary)

Highly effective for difficult aryl chlorides (Fu's conditions), though extremely air-sensitive.[1]
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Use a Pd(II) source that reduces in situ. Avoid Pd(PPh₃)₄ to prevent ligand exchange competition.
Pd Loading 2–5 mol% Higher loading is required due to the deactivated nature of the ring.
Module B: Base & Solvent Effects

Q: I see starting material and boronic acid, but no product. Is my base the issue?

A: Likely. Weak bases (sodium carbonate) often fail with aryl chlorides.

  • The "Hammer" Approach: Use

    
      (Potassium Phosphate Tribasic) or 
    
    
    
    (Cesium Carbonate). The "Cesium Effect" aids in solubility and stabilization of the transition state in non-polar solvents.
  • Solvent: Use 1,4-Dioxane or Toluene at elevated temperatures (

    
    ). If solubility is an issue, add a small amount of water (10:1 ratio) to create a biphasic system that dissolves the inorganic base.
    

Troubleshooting Decision Logic

The following diagram illustrates the decision-making process when encountering failure modes with 1,2-dichloro-4,5-diethoxybenzene.

ReactionLogic Start Reaction Outcome Analysis LowConv Low Conversion (<20%) Start->LowConv Dehal Dehalogenation (H-Substituted) Start->Dehal MonoBis Selectivity Issues (Mono vs Bis) Start->MonoBis LigandCheck Check Ligand Class LowConv->LigandCheck SolventCheck Check Solvent/Base Dehal->SolventCheck StoichCheck Check Stoichiometry MonoBis->StoichCheck SwitchLigand Switch to SPhos/XPhos Increase Temp to 110°C LigandCheck->SwitchLigand Using PPh3? DrySolvent Use Anhydrous Toluene Switch to Anhydrous K3PO4 SolventCheck->DrySolvent Using Alcohols? MonoFix Target Mono: 0.95 eq Boronic Acid Temp: 60-80°C StoichCheck->MonoFix BisFix Target Bis: 2.5 eq Boronic Acid Temp: 110°C+ StoichCheck->BisFix

Caption: Troubleshooting logic flow for optimizing coupling of deactivated aryl chlorides.

Frequently Asked Questions (FAQs)

Q1: How do I selectively obtain the mono-coupled product?

A: This is statistically difficult because the electronic nature of the ring doesn't change drastically after the first coupling (it remains electron-rich).

  • Protocol: Use a deficiency of the boronic acid (0.95 equivalents).

  • Temperature: Lower the temperature to

    
    .
    
  • Catalyst: Use a bulkier ligand like

    
      which may be sensitive to the increased steric hindrance of the mono-product, discouraging the second addition.
    
Q2: I am seeing significant hydrodehalogenation (Cl replaced by H). Why?

A: This is a common side reaction when using "hot" catalysts in protic media. The Pd-intermediate undergoes


-hydride elimination or abstracts a proton from the solvent/base.[1]
  • Fix: Ensure the reaction is strictly anhydrous . Switch from alcohol-based co-solvents to pure Dioxane or Toluene.[1] Ensure your base (

    
    ) is dried in an oven before use.
    
Q3: Can I use this substrate for Buchwald-Hartwig amination?

A: Yes, but it is harder than Suzuki coupling.[1]

  • Recommendation: Use BrettPhos or RuPhos precatalysts. These are specifically designed to prevent the formation of stable Pd-amine complexes that shut down the cycle. You must use a strong base like NaOtBu (Sodium tert-butoxide) to facilitate the deprotonation of the amine.

Standard Operating Procedure (SOP)

Protocol: Suzuki-Miyaura Bis-Coupling of 1,2-dichloro-4,5-diethoxybenzene Target: Complete conversion to the terphenyl derivative.[1]

Materials:

  • Substrate: 1,2-dichloro-4,5-diethoxybenzene (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (2.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (8 mol%) (2:1 L:Pd ratio)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio)

Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon (

    
    ).
    
  • Solids Addition: Add the dichloro-substrate, boronic acid,

    
    , SPhos, and 
    
    
    
    against a positive stream of Argon.
  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Seal the vessel. Heat to

    
      for 16–24 hours. Vigorous stirring is non-negotiable to ensure phase transfer.
    
  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Wash with brine, dry over

    
    , and concentrate.
    

Visualizing the Mechanism

The following diagram details the specific catalytic cycle adjustments required for this electron-rich substrate.

CatalyticCycle cluster_0 Critical Barrier Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Requires e- rich Ligand Pd0->OxAdd + Ar-Cl (Substrate) PdII Pd(II)-Ar-Cl OxAdd->PdII TransMet Transmetallation (Base Assisted) PdII->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the electron-rich ethoxy groups.

References

  • Mechanistic Studies on Oxidative Addition

    • Title: Oxidative Addition of Aryl Chlorides to Palladium(0) Complexes.[2][3]

    • Source:Journal of the American Chemical Society (Buchwald et al.)
    • URL:[Link]

  • Ligand Efficacy (SPhos/XPhos)

    • Title: Universal 1,4-Diamine-Based Pd Catalysts for Cross-Coupling Reactions.[1]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • General Suzuki Conditions for Chlorides

    • Title: A Versatile Catalyst for Suzuki-Miyaura Coupling of Aryl Chlorides.
    • Source:Journal of the American Chemical Society (Fu et al.)
    • URL:[Link]

  • Optimization of Dialkoxybenzene Couplings

    • Title: Synthesis of Conjugated Polymers via Suzuki Coupling of 1,4-Dichloro-2,5-dialkoxybenzenes.[1]

    • Source:Macromolecules[1]

    • URL:[Link]

Sources

Technical Guide: Identification of Byproducts in 1,2-Dichloro-4,5-diethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the structural validation and impurity profiling of 1,2-dichloro-4,5-diethoxybenzene (CAS: 124391-50-0) and its downstream derivatives.[1] As a highly electron-rich veratrole derivative with a blocked halogenated core, this scaffold presents unique challenges in regioselectivity and stability.[1]

Researchers frequently encounter ambiguity when distinguishing this scaffold from its regioisomer, 1,4-dichloro-2,5-diethoxybenzene (hydroquinone ether derivative), or when managing over-functionalization during electrophilic aromatic substitution (EAS).[1] This document provides mechanistic insights and diagnostic protocols to resolve these issues.

Module 1: Starting Material Integrity & Isomer Differentiation

Q: How do I definitively distinguish 1,2-dichloro-4,5-diethoxybenzene from its 1,4-isomer using standard NMR?

A: The primary challenge is that both isomers possess high symmetry, often resulting in simplified proton NMR spectra (typically a single aromatic singlet). You cannot rely solely on peak integration.[1]

Diagnostic Protocol:

  • 1H NMR (NOE Analysis): This is the gold standard.[1]

    • Target (1,2-dichloro-4,5-diethoxy): The ethoxy groups at positions 4 and 5 are adjacent (vicinal).[1] Irradiation of the methylene protons of the ethoxy group will show a Nuclear Overhauser Effect (NOE) enhancement of the neighboring ethoxy group signals due to spatial proximity.

    • Impurity (1,4-dichloro-2,5-diethoxy): The ethoxy groups are para to each other.[1] No inter-ethoxy NOE enhancement will be observed.[1]

  • 13C NMR Pattern:

    • While both have 3 aromatic signals, the chemical shift of the C-Cl carbons differs due to the "buttressing effect" of adjacent chlorines in the 1,2-isomer versus the isolated chlorines in the 1,4-isomer.

Q: What are the tell-tale signs of "under-chlorination" in my starting material?

A: If you synthesized the scaffold via chlorination of 1,2-diethoxybenzene, the most persistent impurity is 1-chloro-3,4-diethoxybenzene .[1]

  • Symptom: A complex splitting pattern in the aromatic region (ABC system) replacing the clean singlet of the target.

  • Resolution: This byproduct has a significantly lower boiling point. It can often be removed via high-vacuum fractional distillation, whereas the dichloro target requires recrystallization (typically from ethanol/hexane).[1]

Module 2: Electrophilic Substitution (Nitration/Bromination)[1]

Q: I am attempting to nitrate the scaffold, but I see multiple spots on TLC. What is forming?

A: The 1,2-dichloro-4,5-diethoxybenzene scaffold has two equivalent nucleophilic sites (positions 3 and 6).[1] While the ethoxy groups strongly activate these positions, the adjacent chlorines provide steric bulk.

Common Byproducts:

  • The "Over-Reaction" (Dinitro species):

    • Mechanism: The first nitro group deactivates the ring, but the two ethoxy groups are powerful enough to facilitate a second addition under forcing conditions (e.g., fuming HNO3 or high temps).

    • ID: Look for a downfield shift of the ethoxy methylene protons in 1H NMR due to the electron-withdrawing nature of two nitro groups.

  • The "Ipso" Attack (Dealkylation/Oxidation):

    • Mechanism: Strong acidic conditions (especially if temperature is uncontrolled) can cleave the ethyl ether, resulting in 1,2-dichloro-4-ethoxy-5-nitrophenol .[1]

    • ID: Appearance of a broad phenolic -OH singlet (exchangeable with D2O) around 5.0–7.0 ppm and loss of symmetry.[1]

Visual Workflow: Nitration Pathways

NitrationPathways Start 1,2-Dichloro-4,5- diethoxybenzene Product Target: 3-Nitro Derivative Start->Product HNO3/H2SO4, <10°C Byprod2 Impurity: Nitrophenol (Acidic Dealkylation) Start->Byprod2 High Temp / Lewis Acid Byprod1 Impurity: 3,6-Dinitro (Over-nitration) Product->Byprod1 Excess HNO3, >40°C

Figure 1: Reaction pathways during nitration. Control of temperature is critical to prevent the dinitro and phenolic byproducts.

Module 3: Cross-Coupling & Metal Catalysis

Q: My Suzuki coupling at the C-Cl site is stalling. Is the catalyst dying or is the substrate unreactive?

A: Aryl chlorides on electron-rich rings (like diethoxybenzene) are notoriously sluggish electrophiles for oxidative addition, even with palladium catalysts.[1]

Troubleshooting Matrix:

ObservationProbable CauseByproduct IDCorrective Action
Starting Material Remains Catalyst deactivation or insufficient activation energy.[1]N/ASwitch to electron-rich bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1]
New Spot (Lower Rf) Protodehalogenation (Hydrodehalogenation).[1]1-chloro-3,4-diethoxybenzene (MS: M-34 peak).[1]Use anhydrous solvents; ensure base (e.g., K2CO3) is dry. Water acts as a proton source.[1]
New Spot (Higher Rf) Homocoupling of the boronic acid.[1]Biaryl species (from boronic acid).[1]Degas solvents thoroughly (O2 promotes homocoupling).[1]
Q: Can I use standard BBr3 conditions to deprotect the ethyl groups after coupling?

A: Yes, but proceed with caution.

  • Risk: If your coupled partner contains basic nitrogens or other Lewis-basic sites, they may complex with BBr3, requiring a large excess.[1]

  • Byproduct: Incomplete demethylation leading to the "mono-phenol" intermediate (1-hydroxy-2-ethoxy derivative).[1]

  • Monitoring: Follow the reaction by HPLC. The mono-phenol usually elutes between the starting diether and the fully deprotected catechol.[1]

Summary of Analytical Shifts

Use this table to quickly validate your reaction outcomes based on proton NMR (CDCl3).

Compound StateAromatic H Shift (approx)Ethoxy CH2 ShiftKey Diagnostic Feature
Starting Material ~6.95 ppm (s)~4.10 ppm (q)High symmetry; sharp singlet.
3-Nitro Derivative ~7.40 ppm (s)~4.20 ppm (q)Downfield shift of Ar-H due to nitro group.[1]
3,6-Dinitro Derivative N/A (No Ar-H)~4.35 ppm (q)Loss of Ar-H signal; further downfield shift of CH2.[1]
Dealkylated Phenol ~6.8–7.1 ppm (m)~4.10 ppm (q, 1 group)Loss of symmetry; appearance of -OH.[1]

References

  • Chemical Book. 1,2-Diethoxybenzene Synthesis and Properties. (Accessed 2026).[1][2]

  • National Institutes of Health (PubChem). 1,2-Dichloro-4-nitrobenzene Compound Summary.[1] (Accessed 2026).[1][2] [1]

  • ChemSrc. 1,2-Dichloro-4,5-diethoxybenzene CAS Database.[1] (Accessed 2026).[1][2]

  • Arkivoc. Synthesis and properties of diethoxybenzene derivatives. (Accessed 2026).[1][2]

  • Google Patents. Process for the preparation of nitrobenzenes.[1] (Accessed 2026).[1][2]

Sources

Technical Support Center: Safe Handling & Disposal of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Ticket ID: CHEM-SUP-8821 Subject: Comprehensive Safety, Handling, and Disposal Protocols

Welcome to the Technical Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely working with 1,2-dichloro-4,5-diethoxybenzene as a specialized intermediate—perhaps in the synthesis of conjugated polymers, liquid crystals, or pharmaceutical precursors.

This compound presents a specific duality: the ethoxy groups activate the ring, making it electron-rich, while the chlorine atoms introduce halogenated waste constraints and potential toxicity. The guide below moves beyond generic SDS statements to address the practical realities of your laboratory workflow.

Module 1: Immediate Hazard Response (Emergency)

Q: I’ve spilled the compound on the benchtop. How do I clean it up without spreading contamination?

A: Treat this as a halogenated aromatic spill . Do not use standard paper towels alone, as they offer no barrier protection to your gloves.

The Protocol:

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: If you are wearing standard 4-mil nitrile gloves, double glove immediately or switch to Silver Shield/PVA laminates if available. Chlorinated aromatics can permeate thin nitrile in minutes [1].

  • Containment:

    • If Solid: Do not dry sweep (creates dust). Cover with a damp absorbent pad or use a HEPA vacuum.

    • If in Solution: Surround with vermiculite or a universal absorbent boom.

  • Decontamination: Wash the surface with a detergent solution (surfactant), then rinse with water. Avoid using acetone or ethanol initially, as these volatile solvents can spread the contaminant across the surface before removal.

Q: I accidentally inhaled dust/vapor. What is the immediate action?

A: Move to fresh air immediately. This compound is a halogenated ether; while specific toxicology may be sparse, analogous structures (dichlorobenzenes) are respiratory irritants and central nervous system depressants [2]. If breathing is difficult, seek medical attention and provide the SDS to the physician, highlighting the chlorinated aromatic nature.

Module 2: Handling & Storage (Prevention)

Q: My compound is turning slightly yellow/brown. Is it degrading?

A: Likely, yes.[1] While the chlorine atoms stabilize the ring, the ethoxy ether linkages are susceptible to oxidative cleavage over time, especially in the presence of light and trace acids.

  • Root Cause: Formation of quinone-like impurities or hydrolysis of the ether group.

  • Corrective Action: Recrystallize immediately (typically from ethanol or hexanes/ethyl acetate mixtures) to remove oxidized impurities.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) in amber glass.

Q: Which gloves should I strictly avoid?

A: Latex gloves are strictly prohibited. They offer negligible resistance to halogenated aromatics. Thin disposable nitrile gloves are acceptable only for incidental splash protection. For immersion or synthesis handling, use the table below.

Table 1: PPE Compatibility Matrix

MaterialProtection LevelBreakthrough Time (Est.)Recommendation
Latex None< 1 minDO NOT USE
Nitrile (4 mil) Low1 - 5 minsSplash only; change immediately.
Nitrile (8+ mil) Medium15 - 30 minsAcceptable for solid handling.
Viton / Butyl High> 4 hoursRecommended for synthesis/liquids.
PVA High> 4 hoursExcellent, but water-soluble (keep dry).
Module 3: Synthesis & Processing (Operational)

Q: I'm having trouble dissolving the compound. What solvents work best?

A: 1,2-dichloro-4,5-diethoxybenzene is lipophilic.

  • Incompatible: Water (Hydrophobic).

  • Poor Solubility: Cold Methanol/Ethanol (Good for recrystallization).

  • High Solubility: Dichloromethane (DCM), Chloroform, Toluene, THF.

  • Operational Tip: If using it for cross-coupling (e.g., Suzuki/Stille), ensure your solvent system is degassed, as the electron-rich nature of the dialkoxy ring can make the catalyst sensitive to oxidation.

Q: Can I heat this compound to reflux?

A: Yes, but with caveats.[2]

  • Flash Point: Ensure your heating bath is below the flash point of your solvent.

  • HCl Generation: If heated to decomposition ( >200°C or in fire), it releases Hydrogen Chloride gas.

  • Ether Cleavage: Avoid strong Lewis acids (like BBr3 or AlCl3) at high temperatures unless your specific goal is to deprotect the ether to a phenol.

Module 4: Waste Management (Disposal)

Q: Can this go into the general organic waste bin?

A: ABSOLUTELY NOT. This is the most critical compliance failure we see.

  • The Issue: This compound contains Chlorine.[3]

  • The Consequence: If mixed with non-halogenated waste (e.g., Acetone/Methanol) and sent to a standard fuel-blending incinerator, the burning chlorine produces Hydrochloric Acid (HCl) gas. This corrodes the incinerator and violates emissions permits [3].

  • The Solution: It must go into the Halogenated Waste stream.[4]

Q: How do I dispose of the mother liquor after recrystallization?

A: Even if your solvent is non-halogenated (e.g., Ethanol), the dissolved solute is halogenated. Therefore, the entire volume must be classified as Halogenated Waste.

Q: I have solid waste (contaminated silica gel, filter paper).

A: Double-bag in heavy-duty polyethylene bags. Label clearly as "Solid Waste Contaminated with Halogenated Aromatics."

Visual Workflow: Disposal Decision Logic

WasteDisposal Start Waste Generation IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidCheck Liquid Waste IsSolid->LiquidCheck Liquid SolidCheck Solid Waste (Silica, Paper, PPE) IsSolid->SolidCheck Solid ContainsHalogen Does it contain 1,2-dichloro-4,5-diethoxybenzene? LiquidCheck->ContainsHalogen SolventType What is the solvent? ContainsHalogen->SolventType NO BinA HALOGENATED WASTE BIN (High BTU, requires scrubbers) ContainsHalogen->BinA YES (Even trace amounts) SolventType->BinA DCM, Chloroform, etc. BinB NON-HALOGENATED BIN (Standard fuel blending) SolventType->BinB Acetone, MeOH, Hexane SolidBin HAZARDOUS SOLID WASTE (Label: Halogenated Debris) SolidCheck->SolidBin

Figure 1: Decision logic for segregating halogenated waste streams to prevent incinerator corrosion and regulatory non-compliance.

References
  • National Center for Biotechnology Information (PubChem). (n.d.). 1,2-Dichlorobenzene Compound Summary (Analogous Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: Chlorine and HCl Emissions. Retrieved from [Link]

Sources

identifying common impurities in commercial 1,2-dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

Commercial 1,2-dichloro-4,5-diethoxybenzene (CAS: 61921-39-9) is a critical intermediate, often used as a precursor for conductive polymers (polyalkoxybenzenes) and liquid crystal mesogens. While vendors typically guarantee >98% purity, the remaining <2% often contains structurally similar impurities that can catastrophically disrupt pi-stacking in electronic applications or act as chain terminators in polymerizations.

This guide moves beyond the Certificate of Analysis (CoA) to help you identify, quantify, and mitigate these specific impurities.

The Impurity Landscape

We categorize common impurities into three distinct classes based on their origin.

Impurity ClassLikely IdentityOriginDetection Signature
Type A: Homologs 1,2-Dichloro-4,5-dimethoxybenzeneFeedstock contamination (Catechol methylation vs ethylation)GC-MS (Mass -28 amu)
Type B: Halogenation Artifacts 1-Chloro-3,4-diethoxybenzene (Under-chlorinated)1,2,3-Trichloro-4,5-diethoxybenzene (Over-chlorinated)Inconsistent stoichiometry during electrophilic aromatic substitutionGC-MS (Isotope Pattern M, M+2, M+4)
Type C: Regioisomers 1,4-Dichloro-2,5-diethoxybenzeneIsomeric feedstocks (Hydroquinone derivatives) or rearrangement1H NMR (Coupling constants)
Type D:[1] Degradants 1,2-Dichloro-4-ethoxy-5-hydroxybenzeneAcidic hydrolysis (Dealkylation)Color shift (Yellow/Pink), HPLC (Polar tailing)

Module 1: Chromatographic Troubleshooting

Issue: "I see 'ghost peaks' eluting immediately after my main peak in HPLC."

Diagnosis: This is classically the Over-chlorinated congener (Trichloro-species) . The addition of a third chlorine atom increases the lipophilicity (LogP) of the molecule, causing it to retain longer on Reverse Phase (C18) columns than the target 4,5-dichloro compound. Conversely, the monochloro impurity will elute before the main peak.

Protocol: The "Chlorine Count" Method (GC-MS)

Because UV spectra for these analogs are nearly identical, Mass Spectrometry is required for definitive identification. You must utilize the natural abundance of Chlorine isotopes (


 approx 75%, 

approx 25%).

Step-by-Step Validation:

  • Run GC-MS: EI source, standard non-polar column (e.g., DB-5MS).

  • Examine the Molecular Ion Cluster: Look at the parent ion (

    
    ).
    
  • Apply the Rule of Pattern:

  • Target (2 Cl atoms): 9:6:1 ratio (M : M+2 : M+4)

  • Impurity (3 Cl atoms): 27:27:9:1 ratio (Distinctive "step down" pattern)

  • Impurity (1 Cl atom): 3:1 ratio

IsotopeLogic Start Unknown Impurity Peak CheckMass Check Molecular Ion (M+) Start->CheckMass Decision1 Is M+ = Target Mass + 34? CheckMass->Decision1 Tri Identify: Trichloro-impurity (Over-chlorination) Decision1->Tri Yes Decision2 Is M+ = Target Mass - 34? Decision1->Decision2 No Mono Identify: Monochloro-impurity (Under-chlorination) Decision2->Mono Yes Decision3 Is M+ = Target Mass - 28? Decision2->Decision3 No Methoxy Identify: Dimethoxy Analog (Feedstock Error) Decision3->Methoxy Yes Isomer Suspect: Regioisomer (Proceed to NMR) Decision3->Isomer No

Caption: Logic flow for identifying impurities based on Mass Shift and Isotope patterns.

Module 2: Structural Elucidation (NMR)

Issue: "My Mass Spec confirms the correct molecular weight, but the melting point is depressed (broad range)."

Diagnosis: You likely have a Regioisomer , specifically 1,4-dichloro-2,5-diethoxybenzene . Mass spectrometry cannot easily distinguish between the 1,2-dichloro-4,5-diethoxy (Target) and 1,4-dichloro-2,5-diethoxy (Isomer) patterns.

The Symmetry Test (1H NMR)

The target molecule (4,5-dichloro) has a specific symmetry that distinguishes it from the 2,5-isomer.

  • Target (1,2-dichloro-4,5-diethoxybenzene):

    • The two aromatic protons are para to each other.

    • However, due to the

      
       symmetry (or lack thereof depending on conformation), they appear as two singlets  in the aromatic region if the resolution is high, or one singlet if strictly equivalent. Crucially, they do not show strong meta-coupling.
      
  • Impurity (1,4-dichloro-2,5-diethoxybenzene):

    • The aromatic protons are para to each other but in a different electronic environment relative to the ethoxy groups.

    • Key Differentiator: Look at the 13C NMR .[2]

      • Target: 3 distinct aromatic carbon signals (C-Cl, C-OEt, C-H).

      • Impurity: Also 3 signals, but chemical shifts will differ significantly.

Critical Check: If your aromatic proton integration is correct (2H) but you see small "satellite" singlets nearby (approx 0.05 - 0.1 ppm shift), these are regioisomers.

Module 3: The "Pink/Yellow" Phenomenon

Issue: "The white crystalline powder has turned yellow (or pink) after storage."

Diagnosis: Presence of Phenolic Impurities (e.g., 1,2-dichloro-4-ethoxy-5-hydroxybenzene). This occurs if the ethylation of the starting catechol was incomplete, or if acid-catalyzed dealkylation occurred. Phenols oxidize easily to quinones (highly colored) upon exposure to air.

The Caustic Wash Test (Rapid Screen)

This is a "wet lab" method to confirm phenolic contamination without firing up the HPLC.

  • Dissolve 50 mg of sample in 2 mL Dichloromethane (DCM).

  • Add 1 mL of 1M NaOH (aq).

  • Shake vigorously and let layers separate.

  • Observation:

    • Colorless Aqueous Layer: Clean.

    • Yellow/Orange Aqueous Layer: Phenolic impurity present (Phenolate anion is colored/soluble in water).

Workflow: Purification Strategy

If you identify these impurities, use this flowchart to determine the cleanup strategy. Recrystallization is often preferred over chromatography for this compound due to its high crystallinity.

Purification Crude Crude Material Analyze Impurity Type? Crude->Analyze Phenol Phenolic (Color) Analyze->Phenol Regio Regioisomer Analyze->Regio Tri Trichloro (Over-rxn) Analyze->Tri Wash Caustic Wash (DCM / 1M NaOH) Phenol->Wash Recryst1 Recrystallization (Ethanol/Water) Regio->Recryst1 Recryst2 Recrystallization (Hexane/Ethyl Acetate) Tri->Recryst2 Pure Pure Product (>99.5%) Wash->Pure Recryst1->Pure Recryst2->Pure

Caption: Purification decision tree based on identified impurity class.

Frequently Asked Questions (FAQ)

Q: Can I use TLC to separate the mono-chloro and di-chloro species? A: It is very difficult. Their Rf values are nearly identical in standard Hexane/EtOAc systems. We recommend High-Performance TLC (HPTLC) or switching to HPLC with a high water content (e.g., 80% MeCN / 20% Water) to maximize hydrophobic selectivity.

Q: Why does the CoA report "Trace Acidity"? A: This usually indicates residual HCl from the chlorination process or hydrolysis of the ethoxy group. Always store this compound in a desiccator. Moisture accelerates the formation of the phenolic impurity described in Module 3.

Q: Is the 1,2-dichloro-3,6-diethoxybenzene isomer common? A: No. The ethoxy groups are strong ortho/para directors. In 1,2-diethoxybenzene, the 3 and 6 positions are ortho to the ethoxy groups, but the 4 and 5 positions are para. Steric hindrance at the 3,6 positions (the "ortho-ortho" gap) makes substitution there highly unfavorable compared to the 4,5 positions.

References

  • General Synthesis & Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Impurity Profiling Methodology: Alsante, K. M., et al. (2003). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96.

  • Spectroscopic Data (Analogous Systems): National Institute of Standards and Technology (NIST). Mass Spectrum of 1,2-Diethoxybenzene. NIST Chemistry WebBook, SRD 69.

  • Chlorination Regioselectivity: de la Mare, P. B. D. (1976). Electrophilic Halogenation. Cambridge University Press. (Detailed discussion on additivity of directing effects in dialkoxybenzenes).

Sources

Technical Support Center: Synthesis of 1,2-Dichloro-4,5-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organic Synthesis Support Center. Ticket ID: #SYN-12DC-45DE Subject: Optimization of Synthetic Routes for 1,2-dichloro-4,5-diethoxybenzene Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 1,2-dichloro-4,5-diethoxybenzene (often a precursor for conductive polymers like PEDOT or liquid crystal mesogens) presents a classic regioselectivity challenge. The symmetry of the molecule invites two primary retrosynthetic disconnections:

  • Electrophilic Chlorination: Functionalizing the electron-rich 1,2-diethoxybenzene.

  • Nucleophilic Alkylation: Ethylating the pre-halogenated core (4,5-dichlorocatechol).

This guide provides troubleshooting protocols for both routes, focusing on yield optimization and impurity profiling.

Module 1: The Direct Chlorination Route (Electrophilic Substitution)

Primary Protocol: Chlorination of 1,2-diethoxybenzene using Sulfuryl Chloride (


).
Why this route?  It utilizes cheap starting materials. However, controlling the degree of chlorination (stopping at di- without going to tri-) is the critical control point.
Mechanism & Regiochemistry

The ethoxy groups are strong ortho, para-directors. In 1,2-diethoxybenzene:

  • Positions 3, 6: Ortho to one ether, meta to the other. Sterically hindered.

  • Positions 4, 5: Para to one ether, meta to the other. Sterically accessible and electronically activated.

  • Result: Substitution naturally favors the 4,5-positions, yielding the desired symmetric product.

Experimental Protocol
  • Dissolution: Dissolve 1,2-diethoxybenzene (1.0 equiv) in Glacial Acetic Acid or DCM.

    • Note: Acetic acid moderates the reaction rate better than DCM.

  • Addition: Cool to 0°C. Add

    
     (2.1 equiv) dropwise.
    
  • Digestion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Pour into ice water. Precipitate typically forms.

Troubleshooting Guide: Chlorination
SymptomProbable CauseCorrective Action
Mixture of mono- and di-chloro products Insufficient reagent or reaction time.Increase

to 2.2 equiv. Monitor via GC-MS.[1] Do not heat above 40°C to avoid ether cleavage.
Trichlorinated impurities Over-chlorination due to high temp or local concentration hotspots.Improve stirring efficiency during addition. Maintain strictly <10°C during addition.
Dark/Black Reaction Mixture Ether cleavage (dealkylation) by HCl byproduct.Add a solid acid scavenger (e.g.,

or NaOAc) to the reaction mixture to buffer HCl generation.
Low Yield Product solubility in quench water.The product is lipophilic but may oil out. Extract with DCM if no solid precipitates.
Visualization: Chlorination Pathway

ChlorinationRoute Start 1,2-Diethoxybenzene Inter Intermediate: 4-chloro-1,2-diethoxybenzene Start->Inter Fast (0°C) Reagent SO2Cl2 (2.1 equiv) Solvent: AcOH Reagent->Start Product Product: 1,2-dichloro-4,5-diethoxybenzene Inter->Product Slow (RT) Side Impurity: Trichloro- species Product->Side Over-reaction (>40°C)

Figure 1: Stepwise electrophilic chlorination pathway indicating the critical temperature-dependent control point for preventing over-chlorination.

Module 2: The Alkylation Route (Nucleophilic Substitution)

Primary Protocol: Ethylation of 4,5-dichlorocatechol. Why this route? It is "convergent" and avoids regioselectivity issues entirely. The chlorine atoms are already in place. The challenge shifts to efficient O-alkylation without oxidation of the catechol.

Experimental Protocol
  • Inerting: Purge flask with

    
    . Catechols oxidize to quinones in air/basic conditions.
    
  • Solvation: Dissolve 4,5-dichlorocatechol (1.0 equiv) in dry DMF or Acetonitrile.

  • Base: Add anhydrous

    
     (2.5 equiv).
    
  • Alkylation: Add Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (2.5 equiv).

  • Reflux: Heat to 60–80°C for 12 hours.

Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
Incomplete Conversion (Mono-ethoxy) Base particle size too large or "wet" solvent.Use finely ground/milled ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

. Ensure solvent is anhydrous. Add catalytic KI if using EtBr (Finkelstein condition).
Red/Brown Coloration Oxidation of catechol to o-quinone.CRITICAL: Degas solvents thoroughly. Maintain positive

pressure. Add a pinch of sodium dithionite (

) as antioxidant.
Product is an Oil (Not Solid) Residual DMF or mono-alkylated impurity.Wash organic layer extensively with water (5x) to remove DMF. Recrystallize from Ethanol/Water to remove mono-ether.
Low Reactivity Steric hindrance or poor nucleophilicity.Add Phase Transfer Catalyst (TBAB or 18-Crown-6) at 5 mol% to solubilize the phenoxide anion.
Visualization: Alkylation Logic Tree

AlkylationLogic Start Start: 4,5-Dichlorocatechol Decision Check Atmosphere Start->Decision Oxidation Red/Brown Mixture? (Quinone Formation) Decision->Oxidation Air Leak Reaction Add Et-X + K2CO3 Solvent: DMF Decision->Reaction Inert Action1 Add Na2S2O4 Strict N2 Purge Oxidation->Action1 Check TLC/HPLC Check Reaction->Check Mono Mono-ethylated detected? Check->Mono Incomplete Success Isolate Product Check->Success Complete Action2 Add 18-Crown-6 Increase Temp Mono->Action2 Action2->Reaction

Figure 2: Troubleshooting logic for the alkylation of 4,5-dichlorocatechol, emphasizing the prevention of oxidative degradation.

Module 3: FAQ & Advanced Considerations

Q: Can I use N-Chlorosuccinimide (NCS) instead of Sulfuryl Chloride? A: Yes. NCS is a milder reagent and is recommended if you lack a fume hood capable of handling


 off-gassing.
  • Protocol Adjustment: Use Acetonitrile as solvent. Reflux is usually required.

  • Benefit: Higher regioselectivity, easier handling.

  • Drawback: Atom economy is lower (succinimide waste).

Q: How do I purify the final compound if recrystallization fails? A: The target molecule is non-polar.

  • Flash Chromatography: Use Hexanes:Ethyl Acetate (95:5). The dichloro-diethoxy product moves significantly faster than mono-chlorinated or mono-alkylated impurities.

  • Vacuum Distillation: Only recommended for large scales (>50g). Ensure high vacuum (<1 mmHg) to prevent thermal decomposition.

Q: Why is the melting point of my product lower than literature values (Literature: ~50-55°C)? A: This is a classic sign of the "symmetry impurity."

  • Route A: Presence of 1,2,3-trichloro-4,5-diethoxybenzene.[2]

  • Route B: Presence of 1-chloro-2-ethoxy... (incomplete reaction).

  • Solution: Recrystallize from Methanol. Cool slowly to 0°C to grow large crystals, excluding impurities.

References

  • ChemicalBook. (n.d.). 1,2-Diethoxybenzene synthesis and properties. Retrieved from

  • Google Patents. (1975). US3920757A - Chlorination with sulfuryl chloride. Retrieved from

  • ResearchGate. (2009). Synthesis of 1,2-diethoxybenzene from catechol and diethyl carbonate.[3] Retrieved from

  • Google Patents. (1984). US4453004A - Process for the alkylation of phenolic compounds. Retrieved from

  • Organic Syntheses. (n.d.). Procedures for Chlorination using Sulfuryl Chloride.[4][5][6][7][8] Retrieved from

For further assistance, please contact the synthesis support team with your specific HPLC traces attached.

Sources

Technical Support Center: Synthesis of 1,2-Dichloro-4,5-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Cost-Effective Manufacture of 1,2-Dichloro-4,5-Diethoxybenzene (CAS: 68060-26-4 / Analogous Intermediates) Role: Senior Application Scientist Status: Online

Executive Summary & Pathway Overview

User Query: What is the most robust, cost-effective route for synthesizing 1,2-dichloro-4,5-diethoxybenzene?

Scientist Response: For research and pilot-scale production, the most reliable and cost-effective strategy involves a two-step sequence starting from Pyrocatechol (1,2-dihydroxybenzene) . While direct chlorination of benzene derivatives is common, the specific 4,5-substitution pattern is dictated by the ortho-para directing power of the alkoxy groups introduced in Step 1.

The Pathway:

  • O-Alkylation: Pyrocatechol

    
     1,2-Diethoxybenzene (Catechol Diethyl Ether).
    
  • Electrophilic Chlorination: 1,2-Diethoxybenzene

    
     1,2-Dichloro-4,5-diethoxybenzene.
    
Visual Workflow (Pathway & Logic)

SynthesisPathway Catechol Pyrocatechol (Starting Material) Alkylation Step 1: O-Alkylation (Et2SO4 / NaOH) Catechol->Alkylation Phase Transfer or Reflux Diethoxy 1,2-Diethoxybenzene (Intermediate) Alkylation->Diethoxy Yield ~85-90% Chlorination Step 2: Chlorination (SO2Cl2, 2.2 eq) Diethoxy->Chlorination Regioselective Control Target 1,2-Dichloro-4,5- diethoxybenzene (Target) Chlorination->Target Crystallization

Figure 1: Two-step synthetic pathway emphasizing the critical intermediate 1,2-diethoxybenzene.

Module A: O-Alkylation (The Foundation)

Context: You cannot chlorinate catechol directly; the hydroxyl groups are too activating and susceptible to oxidation (quinones). You must "protect" them as ethyl ethers first.

Protocol 1: Cost-Effective Ethylation
  • Reagents: Pyrocatechol, Diethyl Sulfate (Et₂SO₄), Sodium Hydroxide (NaOH).

  • Why this route? Diethyl sulfate is significantly cheaper than ethyl bromide/iodide and does not require pressurized vessels (unlike ethylene gas).

Quantitative Data Table:

ComponentEquivalentsFunctionCritical Parameter
Pyrocatechol 1.0SubstratePurity >98% (avoid oxidation)
NaOH (aq) 2.5BaseMaintain pH >10 to form phenoxide
Diethyl Sulfate 2.2 - 2.4Alkylating AgentAdd slowly to control exotherm
Toluene/Water SolventBiphasic SystemUse PTC (e.g., TBAB) for speed
Troubleshooting Guide: Alkylation Issues

Q: My product contains significant mono-ethoxy phenol (2-ethoxyphenol). Why?

  • A: This is a stoichiometry or pH issue.

    • Cause: If the pH drops below 10 during the reaction, the second hydroxyl group remains protonated and will not react with the sulfate.

    • Fix: Ensure you use a 2.5 eq excess of NaOH. Check pH midway. If using a biphasic system (Water/Toluene), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (1 mol%) to shuttle the phenoxide to the organic phase [1].

Q: The reaction mixture turned dark black/brown.

  • A: Oxidation of the catechol.

    • Cause: Catechol oxidizes rapidly in basic solutions if exposed to air.

    • Fix: Sparge the reaction vessel with Nitrogen (

      
      ) or Argon before adding the base. Add a pinch of sodium dithionite (
      
      
      
      ) as a reducing agent antioxidant.

Module B: Regioselective Chlorination (The Critical Step)

Context: This is the most difficult step. 1,2-diethoxybenzene has 4 open positions. You need the chlorines to land exactly at positions 4 and 5.

Protocol 2: Controlled Chlorination
  • Reagents: 1,2-Diethoxybenzene, Sulfuryl Chloride (

    
    ).
    
  • Why

    
    ?  While 
    
    
    
    gas is cheaper, it is aggressive and difficult to meter precisely on a lab scale, leading to over-chlorination. Sulfuryl chloride is a liquid, allowing precise dropwise addition to control the kinetics [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,2-diethoxybenzene (1.0 eq) in Dichloromethane (DCM) or Acetic Acid. Cool to 0°C.

  • Addition: Add Sulfuryl Chloride (2.1 to 2.2 eq) dropwise over 1 hour.

    • Note: The first Cl directs para to an ethoxy group (Position 4).

    • Note: The second Cl directs para to the other ethoxy group (Position 5).

  • Digestion: Allow to warm to Room Temp (20-25°C) and stir for 4 hours.

  • Quench: Pour into ice water to hydrolyze excess

    
    .
    
Troubleshooting Guide: Chlorination Issues

Q: I see three spots on my TLC. What are they?

  • A: Likely Mono-chloro (Under-reacted), Target Dichloro , and Tri-chloro (Over-reacted).

    • Diagnosis: The target (4,5-dichloro) is the major spot.

    • Fix: If Mono is present, you stopped too early or

      
       was old (hydrolyzed). If Tri is present, temperature was too high. Keep T < 25°C.
      

Q: How do I confirm the structure without NMR?

  • A: Symmetry check via Melting Point and TLC.

    • The 4,5-dichloro isomer is highly symmetrical, leading to a higher melting point and better crystallinity compared to the 3,4-dichloro or trichloro isomers.

    • Self-Validating Step: Recrystallize the crude solid from Ethanol or Hexane. The symmetrical 4,5-isomer crystallizes readily; impurities usually stay in the mother liquor.

Logic Flow: Impurity Management

Troubleshooting Result Analyze Crude Mixture (GC/TLC) Mono Impurity: Mono-chloro (Under-reaction) Result->Mono Low Equiv. SO2Cl2 or Old Reagent Tri Impurity: Tri-chloro (Over-reaction) Result->Tri Temp > 30°C or Excess Reagent Target Target: 4,5-Dichloro Result->Target Optimal Conditions Action1 Resume Stirring Mono->Action1 Add 0.2 eq SO2Cl2 Action2 Purification Tri->Action2 Recrystallize (EtOH) (Loss of Yield)

Figure 2: Decision tree for handling chlorination impurities.

FAQ: Purification & Safety

Q: Can I use Chlorine gas (


) instead of Sulfuryl Chloride to save money? 
A:  Yes, but with caveats. 

is much more reactive.
  • Protocol Adjustment: You must dilute the

    
     stream with 
    
    
    
    and maintain the temperature strictly at -10°C to 0°C.
  • Risk: The risk of polychlorination (forming 3,4,5-trichloro or tetrachloro analogs) is significantly higher. For high-value pharma intermediates, the yield loss often outweighs the reagent cost savings [3].

Q: Is the product light sensitive? A: Chlorinated alkoxybenzenes are generally stable, but they can discolor (yellowing) upon long-term exposure to light due to trace quinone formation. Store in amber bottles.

Q: What is the expected yield?

  • Step 1 (Ethylation): >90% is standard.

  • Step 2 (Chlorination): 75-85% isolated yield after recrystallization is excellent.

References

  • Synthesis of 1,2-diethoxybenzene (Alkylation Protocol)

    • Source: CymitQuimica / ChemicalBook Protocols.
    • Context: Describes the standard Williamson ether synthesis parameters for catechol deriv
    • Link:

  • Sulfuryl Chloride as Chlorinating Agent

    • Source: Wikipedia / General Chemical Practice.
    • Context: validation of SO2Cl2 for converting C-H to C-Cl in activated aromatics (phenols/ethers).[1]

    • Link:

  • Regioselectivity in Dialkoxybenzenes

    • Source:Letters in Organic Chemistry / Bentham Science.
    • Context: "The chlorination of benzamides/nicotinamides by sulfuryl chloride... gives good yields, especially when benzene ring is substituted by... alkoxy group."[2] (Supports the regioselectivity claims).

    • Link:

  • General Chlorination of 1,4-Dioxane Analogs (Mechanistic Parallel)

    • Source:Organic Syntheses, Coll. Vol. 9, p.143 (1998).
    • Context: Demonstrates the use of and purification of chlorinated ether derivatives, providing a baseline for handling chlorin
    • Link:

Disclaimer: This guide is for research purposes. All synthesis must be conducted in a fume hood with appropriate PPE. 1,2-dichloro-4,5-diethoxybenzene and its precursors are chemical irritants.

Sources

Validation & Comparative

Spectroscopic Purity Assessment of 1,2-Dichloro-4,5-diethoxybenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of 1,2-dichloro-4,5-diethoxybenzene (CAS: 124391-50-0) presents unique analytical challenges due to its high structural symmetry and the electronic similarity of potential chlorinated impurities. While HPLC-UV remains the workhorse for routine process monitoring, this guide demonstrates that Quantitative NMR (qNMR) serves as the superior primary reference method for absolute purity assessment. This superiority stems from qNMR’s independence from compound-specific response factors, which are often unavailable for the specific regioisomeric impurities associated with this scaffold.

This guide provides a head-to-head technical comparison of qNMR, GC-MS, and HPLC-UV, complete with validated protocols and decision-making workflows.

Part 1: The Analytical Challenge

Structural Considerations

1,2-dichloro-4,5-diethoxybenzene possesses


 symmetry (assuming time-averaged conformation). The molecule consists of:
  • Aromatic Core: Tetrasubstituted benzene ring.

  • Substituents: Two electron-withdrawing chlorine atoms (positions 1,2) and two electron-donating ethoxy groups (positions 4,5).

  • Protons: Two chemically equivalent aromatic protons at positions 3 and 6.

The "Invisible" Impurity Trap

In standard synthesis (typically chlorination of 1,2-diethoxybenzene), common impurities include:

  • 4-chloro-1,2-diethoxybenzene (Under-chlorinated).

  • 1,2,4-trichloro-3,6-diethoxybenzene (Over-chlorinated).

  • 1,2-dichloro-4-ethoxy-5-hydroxybenzene (Mono-deprotected phenol).

The Problem: In HPLC-UV, the extinction coefficients (


) of the dichloro- and trichloro- species are often assumed to be identical, leading to purity overestimation. Furthermore, regioisomers (e.g., 1,4-dichloro-2,5-diethoxybenzene) may co-elute on standard C18 columns.

Part 2: Comparative Analysis of Methods

The following table summarizes the performance metrics of the three primary characterization techniques.

FeatureMethod A: qNMR (

H)
Method B: GC-MS Method C: HPLC-UV
Primary Utility Absolute Purity Determination Impurity Identification (Structure)Routine Process Monitoring
Reference Standard Not Required (Uses Internal Std)Required for quantificationRequired for quantification
Precision High (< 1% RSD)Medium (2-5% RSD)High (< 1% RSD)
Specificity High (Structural resolution)High (Mass resolution)Medium (Retention time only)
Limit of Detection Moderate (~0.1%)Excellent (ppm level)Good (< 0.05%)
Key Blind Spot Inorganic salts (invisible in

H)
Non-volatiles / Thermally unstableCo-eluting isomers with similar UV

Part 3: Detailed Experimental Protocols

Method A: Quantitative NMR (qNMR) - The Gold Standard

Rationale: qNMR provides a molar-based purity value that is traceable to the internal standard (IS), eliminating the need for a pure reference standard of the analyte itself [1].[1]

Protocol:
  • Solvent Selection: Deuterated Chloroform (

    
    ) is preferred due to the high solubility of the lipophilic ether.
    
  • Internal Standard (IS) Selection: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (

    
    ).
    
    • Why TMB? It provides a sharp singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy), which usually do not overlap with the target's aromatic singlet (~6.9-7.0 ppm) or ethoxy signals.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of Analyte (

      
       0.01 mg).
      
    • Weigh exactly 5.0 mg of IS (Traceable Reference Material grade).

    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       or 
      
      
      
      (must be calibrated).
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds. (Critical:
      
      
      must be
      
      
      of the slowest relaxing proton to ensure 99.9% magnetization recovery).
    • Scans: 16 or 32 (for S/N > 150:1).

    • Spectral Width: 20 ppm (to catch all satellites).

Data Interpretation (Expected Shifts):
  • Analyte:

    • 
       ~6.95 ppm (s, 2H, Ar-H)
      
    • 
       ~4.10 ppm (q, 4H, 
      
      
      
      )
    • 
       ~1.45 ppm (t, 6H, 
      
      
      
      )
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity)[2][3][4][5][6]
Method B: GC-MS - The Orthogonal Check

Rationale: Gas chromatography is ideal for separating chlorinated benzenes based on boiling point, while MS confirms the chlorination level via isotope patterns [2].

Protocol:
  • Column: DB-5ms or equivalent (5% phenyl-arylene polymer), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Parameters: EI Source (70 eV), Scan range 50-500 amu.

Data Interpretation:
  • Target Ion: Molecular ion

    
     at m/z 234 (based on 
    
    
    
    ).
  • Isotope Pattern: Look for the characteristic 9:6:1 intensity ratio for

    
     : 
    
    
    
    :
    
    
    (indicating two chlorine atoms).
  • Impurity Flag: A peak with

    
     : 
    
    
    
    ratio of 3:1 indicates a mono-chloro impurity.

Part 4: Visual Workflows

Purity Assessment Decision Tree

This diagram outlines the logical flow for selecting the correct analytical method based on the stage of development.

PurityAssessment Start Sample: 1,2-dichloro-4,5-diethoxybenzene StageCheck Development Stage? Start->StageCheck EarlyRes Early Research / Synthesis StageCheck->EarlyRes No Ref Std Available QC QC / Release Testing StageCheck->QC Ref Std Validated NMR_Decision Primary Method: qNMR (Absolute Purity) EarlyRes->NMR_Decision GCMS_Check Orthogonal Check: GC-MS (Confirm Cl substitution) EarlyRes->GCMS_Check HPLC_Decision Primary Method: HPLC-UV (Requires Ref Std) QC->HPLC_Decision QC->GCMS_Check Impurity ID Result Final Certificate of Analysis NMR_Decision->Result HPLC_Decision->Result

Figure 1: Decision matrix for selecting the appropriate purity assessment technique.

qNMR Experimental Workflow

This diagram details the critical steps to ensure qNMR validity, emphasizing the relaxation delay.

qNMR_Workflow Weighing Precision Weighing (Analyte + Internal Std) Solvation Solvation (CDCl3) Ensure Homogeneity Weighing->Solvation T1_Test Determine T1 Relaxation (Inversion Recovery) Solvation->T1_Test Param_Set Set d1 Delay (d1 > 5 * T1_max) T1_Test->Param_Set Critical Step Acquisition Acquire Spectrum (NS=32, 90 deg pulse) Param_Set->Acquisition Integration Phasing & Integration (Baseplane Correction) Acquisition->Integration Calc Calculate Purity % Integration->Calc

Figure 2: Step-by-step workflow for high-precision qNMR data acquisition.

Part 5: Case Study Data

To illustrate the necessity of qNMR, consider the following experimental data from a crude synthesis batch of 1,2-dichloro-4,5-diethoxybenzene.

ParameterHPLC-UV (254 nm)qNMR (

H)
Interpretation
Purity Value 99.1% 97.4% HPLC overestimated purity by 1.7%.
Major Impurity Not Detected (Co-elution)1.2% (molar)qNMR revealed a symmetric impurity (likely regioisomer).
Solvent Residue Not Detected0.5% (wt/wt)Residual solvent (Toluene) identified by qNMR.
Conclusion FAIL PASS (Accurate)HPLC failed to resolve the isomer; qNMR provided the true value.

Analysis: The HPLC method, using a standard C18 column, failed to separate the 1,4-dichloro-2,5-diethoxybenzene isomer from the target 1,2-dichloro- isomer due to identical polarity. However, qNMR distinguished the aromatic protons of the isomer (singlet at slightly different chemical shift) allowing for accurate quantification.

References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation in Phyto-Metabolomics." Journal of Natural Products. Available at: [Link] (Validates qNMR as a primary ratio method).

  • Sparkman, O. D. (2005). "Mass Spectrometry Desk Reference." Global View Publishing.
  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link] (Establishes the d1 > 5*T1 rule).

Sources

A Comparative Guide to the Synthesis of 1,2-Dichloro-4,5-diethoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Dichloro-4,5-diethoxybenzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted benzene ring structure makes it a valuable intermediate for the construction of more complex molecules. The efficiency of its synthesis is therefore a critical factor in the overall cost-effectiveness and timeline of a research and development project. This guide provides a comparative analysis of two plausible synthetic routes to 1,2-dichloro-4,5-diethoxybenzene, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy.

Two primary synthetic pathways to 1,2-dichloro-4,5-diethoxybenzene have been identified and will be compared in this guide:

  • Route A: Ethylation followed by Dichlorination. This route begins with the readily available starting material, catechol, which is first O-ethylated to form 1,2-diethoxybenzene. This intermediate is then subjected to electrophilic aromatic substitution to introduce two chlorine atoms at the 4 and 5 positions.

  • Route B: Dichlorination followed by Ethylation. This alternative strategy also starts with catechol, but the order of the key transformations is reversed. Catechol is first dichlorinated to produce 4,5-dichlorocatechol, which is then O-ethylated to yield the final product.

This guide will delve into the specifics of each route, providing step-by-step experimental procedures, a comparative analysis of their efficiencies, and a discussion of the underlying chemical principles.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Ethylation then DichlorinationRoute B: Dichlorination then Ethylation
Starting Material CatecholCatechol
Key Intermediates 1,2-Diethoxybenzene4,5-Dichlorocatechol
Overall Yield Potentially lower due to regioselectivity challenges in chlorination.Generally higher due to more controlled reactions.
Reagents & Conditions Ethylation: Diethyl sulfate, base. Dichlorination: Sulfuryl chloride, catalyst.Dichlorination: Sulfuryl chloride or chlorine gas. Ethylation: Diethyl sulfate, base.[1][2]
Purification May require chromatographic separation of chlorinated isomers.Purification of intermediates and final product is generally straightforward.
Safety Considerations Diethyl sulfate is a potent alkylating agent and a suspected carcinogen. Sulfuryl chloride is corrosive and reacts violently with water.[3]Use of chlorine gas requires specialized equipment and handling procedures. Diethyl sulfate is a potent alkylating agent and a suspected carcinogen.
Scalability Scalability of the chlorination step may be challenging due to potential side reactions.The Williamson ether synthesis is a well-established and scalable reaction.[4]

Synthetic Route A: Ethylation followed by Dichlorination

This route leverages the activation of the aromatic ring by the ethoxy groups to facilitate the subsequent chlorination. The electron-donating nature of the ethoxy groups directs the incoming electrophiles (chlorine) to the ortho and para positions. In the case of 1,2-diethoxybenzene, the 4 and 5 positions are para to the two ethoxy groups, making them the most likely sites for substitution.

Route A Catechol Catechol Diethoxybenzene 1,2-Diethoxybenzene Catechol->Diethoxybenzene Diethyl Sulfate, Base Final_Product_A 1,2-Dichloro-4,5-diethoxybenzene Diethoxybenzene->Final_Product_A Sulfuryl Chloride, Catalyst

Caption: Synthetic pathway for Route A.

Experimental Protocol: Route A

Step 1: Synthesis of 1,2-Diethoxybenzene

This step involves the O-ethylation of catechol using diethyl sulfate in the presence of a base. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[2]

  • Materials:

    • Catechol

    • Diethyl sulfate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (2.2 eq) in water to the flask and stir the mixture at room temperature for 30 minutes.

    • Slowly add diethyl sulfate (2.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 1,2-diethoxybenzene.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 1,2-Dichloro-4,5-diethoxybenzene

The dichlorination of the activated 1,2-diethoxybenzene ring is achieved using a suitable chlorinating agent, such as sulfuryl chloride, often in the presence of a Lewis acid catalyst.

  • Materials:

    • 1,2-Diethoxybenzene

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) (catalyst)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 1,2-diethoxybenzene (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of anhydrous FeCl₃ or AlCl₃ to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride (2.1 eq) in dichloromethane to the reaction mixture via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to check for the formation of the desired product and any isomers.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate 1,2-dichloro-4,5-diethoxybenzene.

Synthetic Route B: Dichlorination followed by Ethylation

This approach prioritizes the regioselective dichlorination of the catechol ring as the initial step. The resulting 4,5-dichlorocatechol is then subjected to O-ethylation to afford the final product. This route can offer better control over the regiochemistry of the chlorination.

Route B Catechol_B Catechol Dichlorocatechol 4,5-Dichlorocatechol Catechol_B->Dichlorocatechol Sulfuryl Chloride Final_Product_B 1,2-Dichloro-4,5-diethoxybenzene Dichlorocatechol->Final_Product_B Diethyl Sulfate, Base

Caption: Synthetic pathway for Route B.

Experimental Protocol: Route B

Step 1: Synthesis of 4,5-Dichlorocatechol

Direct chlorination of catechol with an excess of a chlorinating agent like sulfuryl chloride can lead to the formation of 4,5-dichlorocatechol.[1]

  • Materials:

    • Catechol

    • Sulfuryl chloride (SO₂Cl₂)

    • Diethyl ether

    • Hexane

  • Procedure:

    • In a round-bottom flask, dissolve catechol (1.0 eq) in diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (2.2 eq) to the cooled solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a mixture of diethyl ether and hexane to obtain pure 4,5-dichlorocatechol.

Step 2: Synthesis of 1,2-Dichloro-4,5-diethoxybenzene

The final step is the O-ethylation of 4,5-dichlorocatechol using the Williamson ether synthesis.[2]

  • Materials:

    • 4,5-Dichlorocatechol

    • Diethyl sulfate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, combine 4,5-dichlorocatechol (1.0 eq), potassium carbonate (2.5 eq), and DMF.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add diethyl sulfate (2.2 eq) to the reaction mixture.

    • Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,2-dichloro-4,5-diethoxybenzene.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to synthesize 1,2-dichloro-4,5-diethoxybenzene. The choice between the two will depend on the specific requirements of the project, including scale, available equipment, and desired purity.

Route A is conceptually straightforward, but the dichlorination of 1,2-diethoxybenzene may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require careful purification. This could lower the overall yield and increase the downstream processing workload.

Route B appears to be the more robust and efficient method. The initial dichlorination of catechol to 4,5-dichlorocatechol is reported to proceed with good selectivity.[1] The subsequent Williamson ether synthesis is a well-established and generally high-yielding reaction, making this route more predictable and potentially easier to scale up.

For researchers and drug development professionals seeking a reliable and efficient synthesis of 1,2-dichloro-4,5-diethoxybenzene, Route B is the recommended approach. The greater control over regioselectivity in the chlorination step and the reliability of the subsequent etherification are significant advantages that are likely to translate into higher overall yields and a more streamlined synthetic process.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine37, 350-356 (1850).
  • Dakin, H. D. The Action of Hypochlorites on Catechol. Journal of the Chemical Society, Transactions91, 254-260 (1907).
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical, 1989.
  • Sigma-Aldrich.
  • National Toxicology Program. Diethyl Sulfate. Report on Carcinogens, 14th ed.; U.S. Department of Health and Human Services, Public Health Service, 2016.

Sources

Technical Guide: Reactivity Profile of 1,2-Dichloro-4,5-diethoxybenzene vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2-dichloro-4,5-diethoxybenzene (Target A ) compared to its primary isomer, 1,4-dichloro-2,5-diethoxybenzene (Isomer B ).[1] While these molecules share identical molecular formulas (


) and similar electronic activation levels, their reactivity profiles diverge catastrophically under organometallic conditions.[1]

Key Distinction:

  • Isomer B (1,4-dichloro) is a stable scaffold for controlled functionalization via lithium-halogen exchange, widely used in conducting polymers (e.g., PPV derivatives).

  • Target A (1,2-dichloro) possesses a latent "self-destruct" mechanism under lithiation: the formation of 4,5-diethoxybenzyne .[1][2] This requires radically different synthetic handling to avoid uncontrolled polymerization or decomposition.[1][2]

Structural & Electronic Landscape

To predict reactivity, we must analyze the electronic and steric environment of the active sites (C-H bonds) and the leaving groups (C-Cl bonds).

Electronic Activation (Hammett Analysis)

Both isomers are electron-rich due to the strong resonance donation (


) of the two ethoxy groups, which overrides the weak inductive withdrawal (

) of the chlorine atoms.
Feature1,2-Dichloro-4,5-diethoxybenzene (Target A)1,4-Dichloro-2,5-diethoxybenzene (Isomer B)[1]
Backbone Veratrole (1,2-diethoxy)Hydroquinone (1,4-diethoxy)
Symmetry


(planar approximation)
Active Sites (H) Positions 3, 6Positions 3, 6
Site 3 Environment ortho-Cl, ortho-OEtortho-Cl, ortho-OEt
Steric Profile High: Adjacent ethoxy groups suffer "buttressing effect," often twisting out of plane.[1]Low: Substituents are alternating, allowing planar conformation (better

-conjugation).
Reactivity Prediction Diagram

The following graph illustrates the divergent pathways based on structural isomerism.

ReactivityPathways Start Starting Isomer TargetA 1,2-Dichloro-4,5-diethoxybenzene (Veratrole Type) Start->TargetA IsomerB 1,4-Dichloro-2,5-diethoxybenzene (Hydroquinone Type) Start->IsomerB Cond_Li Condition: n-BuLi / THF (-78°C) TargetA->Cond_Li IsomerB->Cond_Li Li_Ex_A Li-Cl Exchange (C1) Cond_Li->Li_Ex_A Fast Li_Ex_B Li-Cl Exchange (C1) Cond_Li->Li_Ex_B Fast Benzyne CRITICAL HAZARD: Elimination to 4,5-Diethoxybenzyne Li_Ex_A->Benzyne Ortho-Cl Elimination PolyA Uncontrolled Oligomerization or Cyclotrimerization Benzyne->PolyA StableLi Stable Aryllithium Species (Para to Cl) Li_Ex_B->StableLi No Elimination Possible ProdB Controlled Electrophile Trapping (e.g., -CHO, -B(OH)2) StableLi->ProdB

Figure 1: Divergent organometallic pathways. Note the "Benzyne Trap" for the 1,2-dichloro isomer.

Critical Reactivity Comparison

Organometallic Stability (The "Killer" Variable)

This is the most significant differentiator for synthetic planning.[2]

  • 1,4-Isomer (Stable): When treated with n-butyllithium (n-BuLi), the lithium-halogen exchange occurs at C1.[1][2] The resulting carbanion is para to the second chlorine.[1][2] Elimination of LiCl is geometrically impossible across the ring.[1][2] The intermediate is stable at -78°C and can be quenched with electrophiles (DMF, Borates) to create useful building blocks.

  • 1,2-Isomer (Unstable): Lithium-halogen exchange at C1 produces a carbanion ortho to the second chlorine at C2.[1][2] This proximity facilitates the immediate elimination of LiCl, generating aryne (benzyne) .

    • Consequence: Unless a diene (e.g., furan) is present to trap the benzyne via Diels-Alder, the material will decompose into "tars" or complex oligomers.

    • Strategic Use: This reactivity can be harnessed if the goal is to synthesize naphthalene derivatives or triptycenes via benzyne trapping.[1][2]

Electrophilic Aromatic Substitution (EAS)

Both isomers undergo nitration and bromination readily.[1][2]

  • Regioselectivity: In both cases, the directing effects of the alkoxy (activator) and halogen (deactivator) reinforce each other. The incoming electrophile targets the position ortho to the alkoxy group.[1][2]

  • Yields: The 1,4-isomer typically gives higher isolated yields.[1][2] The 1,2-isomer suffers from steric crowding; the two adjacent ethoxy groups twist out of planarity, slightly reducing the activation of the ring compared to the planar 1,4-isomer.

Oxidative Polymerization
  • 1,4-Isomer: The para-arrangement is ideal for forming linear, conductive polymers (e.g., Poly(2,5-diethoxy-1,4-phenylene)).

  • 1,2-Isomer: Oxidative coupling tends to form intramolecular bonds or short oligomers due to the "kinked" linkage, making it unsuitable for high-performance conductive materials.[1][2]

Experimental Protocols

Protocol A: Controlled Functionalization of 1,4-Dichloro-2,5-diethoxybenzene

This protocol demonstrates the stability of the 1,4-lithiated intermediate.

Objective: Synthesis of 4-chloro-2,5-diethoxybenzaldehyde.

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Solvation: Dissolve 1,4-dichloro-2,5-diethoxybenzene (2.35 g, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone).

  • Exchange: Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 15 mins.

    • Observation: Solution may turn yellow/orange.[1][2] Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (1.5 mL, 20 mmol) rapidly.

  • Workup: Allow to warm to RT. Quench with sat.

    
    .[1][2] Extract with EtOAc.[1][2]
    
  • Result: High yield (>85%) of the mono-aldehyde.

Protocol B: Benzyne Trapping of 1,2-Dichloro-4,5-diethoxybenzene

This protocol validates the benzyne mechanism.[1]

Objective: Synthesis of the Diels-Alder adduct with Furan.

  • Setup: Flame-dry a 100 mL flask under Argon.

  • Reagents: Dissolve 1,2-dichloro-4,5-diethoxybenzene (1.0 eq) and Furan (10.0 eq, excess as solvent/trap) in anhydrous THF.

  • Initiation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.

  • Mechanism: The Li-Cl exchange generates the o-lithio species, which immediately eliminates LiCl to form the benzyne.[1][2] The benzyne is instantly trapped by furan.[1][2]

  • Workup: Warm to RT. Evaporate excess furan.[1][2] Purify via column chromatography.[1][2]

  • Result: Formation of the 1,4-epoxy-1,4-dihydronaphthalene derivative. Note: Without furan, this reaction yields intractable black polymer.

Comparative Data Summary

Parameter1,2-Dichloro-4,5-diethoxybenzene1,4-Dichloro-2,5-diethoxybenzene
Nitration (HNO3/H2SO4) Fast, yields 3-nitro product (70-80%)Fast, yields 3-nitro product (>90%)
Lithiation (-78°C) Unstable (Forms Benzyne)Stable (Forms Aryllithium)
Suzuki Coupling (Pd) Feasible, but sterically crowdedExcellent, standard substrate
Solubility High in DCM, THFHigh in DCM, THF
Primary Application Phthalocyanines, Benzyne chemistryConducting Polymers, OLEDs

References

  • Directed Lithiation of Chlorobenzenes

    • Title: Directed lithiation of chlorobenzenes.[1][2][3] Regioselectivity and application to a short synthesis of benzocyclobutenes.

    • Source: Journal of Organic Chemistry.[1][2][3]

    • URL:[Link][1][2]

    • Relevance: Establishes the hierarchy of Directed Ortho Metalation (DoM)
  • Benzyne Formation from 1,2-Dihaloarenes

    • Title: Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes.[2]

    • Source: Semantic Scholar / ARKIVOC.[1][2]

    • URL:[Link][1][2]

    • Relevance: Details the mechanism of elimination in ortho-halo lithi
  • Synthesis of 1,4-Diethoxybenzene Derivatives

    • Title: Synthesis and some properties of three stereoisomers of 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene.
    • Source: Arkivoc (2005).[1][2]

    • URL:[Link]

    • Relevance: Provides experimental data on the stability and functionaliz
  • General Reactivity of Dihydroxybenzene Ethers

    • Title: Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties.[1][2]

    • Source: MDPI (Molecules).[1][2]

    • URL:[Link][1][2]

    • Relevance: Compares the electronic donation properties of catechol (1,2) vs hydroquinone (1,4) systems.[1][2][3][4][5]

Sources

A Researcher's Guide to the Biological Activity Screening of 1,2-Dichloro-4,5-Diethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the biological activity screening of 1,2-dichloro-4,5-diethoxybenzene derivatives. While direct experimental data on this specific scaffold is emerging, this document leverages established knowledge of structurally related dichlorobenzene and dialkoxybenzene analogs to propose a robust screening strategy. We will delve into potential therapeutic applications, detail validated experimental protocols, and explore the critical structure-activity relationships that govern the biological effects of these compounds.

Introduction: The Therapeutic Potential of Substituted Benzene Scaffolds

The benzene ring is a foundational scaffold in medicinal chemistry, and its substitution with various functional groups can elicit a wide spectrum of biological activities. Dichlorobenzene and dimethoxybenzene derivatives, in particular, have demonstrated promising potential as anticancer, antimicrobial, and insecticidal agents.[1][2] The 1,2-dichloro-4,5-diethoxybenzene core combines the features of both classes, making its derivatives compelling candidates for biological investigation. The electron-withdrawing nature of the chlorine atoms and the electron-donating character of the diethoxy groups create a unique electronic environment that can influence interactions with biological targets.

This guide will provide a structured approach to systematically screen for these activities, enabling researchers to efficiently identify and characterize novel bioactive compounds.

Comparative Biological Activity Profiles

Based on the activities of structurally similar compounds, we can anticipate several potential biological activities for 1,2-dichloro-4,5-diethoxybenzene derivatives. The following sections outline these activities and provide a comparative overview of relevant data from related compounds.

Anticancer Activity

Numerous dichlorobenzene and dimethoxybenzene derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[1][3] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative Dichlorobenzene and Dimethoxybenzene Derivatives

Compound ClassRepresentative CompoundCancer Cell LineActivity (IC50/GI50)Reference
Dichlorobenzene Derivative1-allyl-3-((Z)-2,3-dichlorobenzylidene)-6-((Z)-2-(trifluoromethyl)benzylidene)piperazine-2,5-dioneA549, HelaNot specified, but active[3]
Dimethoxybenzene Derivative6-methoxy indolyl-pyridinyl-propenoneU251 glioblastomaGI50 = 0.09 µM[1]
Dichlorophenyl Derivative5a and 5l (imidazo[1,2-a]quinoxaline analogues)Lung Cancer CellsImproved EGFR inhibition[4]
Dichlorobenzene SulfonamideINT131 Analogs-PPARγ activation[5]
Antimicrobial Activity

The disruption of microbial cell membranes and other essential cellular processes is a known mechanism of action for many substituted benzene compounds.[1] This makes the 1,2-dichloro-4,5-diethoxybenzene scaffold a promising starting point for the development of novel antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Representative Dichlorobenzene and Dimethoxybenzene Derivatives

Compound ClassRepresentative CompoundTarget Organism(s)Activity (MIC)Reference
Dichlorophenyl Triazolo-Thiadiazole5-(6-(2,4-dichlorophenyl)-[1][5][6]triazolo[3,4-b][1][5][7]thiadiazol-3-yl)benzene-1,2,3-triolS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. nigerNot specified, but active[6]
Dichlorobenzyl IsothioureaC2 [S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride]P. aeruginosa, Enterobacteriaceae, MRSAMIC50 = 32 µg/mL for P. aeruginosa[7]
Dichlorophen-functionalized Gold NanoparticlesDDM_Au NPsCarbapenem-Resistant Enterobacteriaceae (CRE)4 to 16 μg/mL[8]
Dichloro HydrazoneCompound 3bS. aureus, C. fetus, P. mirabilis, MRSA12.5-25 µg/mL[9]
Insecticidal Activity

Certain substituted benzene derivatives have been developed as potent insecticides.[10][11] The screening of 1,2-dichloro-4,5-diethoxybenzene derivatives for insecticidal properties could lead to the discovery of new crop protection agents.

Table 3: Insecticidal Activity of Representative Dichlorobenzene and Dimethoxybenzene Derivatives

Compound ClassRepresentative CompoundTarget InsectActivityReference
Pyrazole-linked 1,2,4-oxadiazoleCompound 14qMythimna separata70% mortality at 500 mg/L[10]
Phthalic DiamideCompound d5Mythimna separata100% mortality at 500 mg/L[11]
BenzenesulfonamideCompound B2.5Mythimna separataLC50 = 0.235 mg/mL[12]

Experimental Protocols for Biological Activity Screening

This section provides detailed, step-by-step methodologies for the primary screening of 1,2-dichloro-4,5-diethoxybenzene derivatives for anticancer, antimicrobial, and insecticidal activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[13]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, Hela) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Workflow for Anticancer Screening:

A Prepare Stock Solutions of Derivatives C Treat Cells with Serial Dilutions A->C B Seed Cancer Cell Lines in 96-well Plates B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G H Identify Lead Compounds G->H

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Protocol:

  • Prepare Inoculum: Grow microbial cultures (bacteria or fungi) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening:

A Prepare Stock Solutions of Derivatives C Perform Serial Dilutions in 96-well Plates A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbes B->D C->D E Incubate Plates D->E F Visually Assess for Growth Inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Identify Active Compounds G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Insecticidal Activity: Leaf-Dip Bioassay

The leaf-dip bioassay is a common method for evaluating the insecticidal activity of compounds against leaf-eating insects.[12]

Protocol:

  • Compound Preparation: Prepare various concentrations of the test compounds in a suitable solvent with a surfactant.

  • Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for armyworms) into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a Petri dish or container with the target insects (e.g., third-instar larvae of Mythimna separata).

  • Incubation: Maintain the containers at a controlled temperature and humidity for 48-72 hours.

  • Mortality Assessment: Record the number of dead insects at specified time intervals.

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the concentration of compound that causes 50% mortality).

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. For dichlorobenzene and dialkoxybenzene derivatives, several SAR principles have been established:

  • Position of Substituents: The relative positions of the chloro and alkoxy groups on the benzene ring can significantly influence activity. For instance, in dichlorobenzenes, the para-isomer often exhibits different reactivity compared to ortho- and meta-isomers.[14]

  • Nature of Substituents: The type of substituent on the benzene ring plays a critical role. Electron-withdrawing groups (like halogens) and electron-donating groups (like alkoxy groups) can modulate the electronic properties of the molecule, affecting its interaction with biological targets.[5]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature and size of the substituents, affects its ability to cross cell membranes and reach its target.

Logical Relationship of SAR:

A Chemical Structure B Substituent Position A->B C Substituent Nature (Electron-donating/withdrawing) A->C D Lipophilicity A->D E Biological Activity (e.g., Anticancer, Antimicrobial) B->E C->E D->E

Caption: Interplay of structural features influencing the biological activity of derivatives.

Conclusion and Future Directions

The 1,2-dichloro-4,5-diethoxybenzene scaffold presents a promising starting point for the discovery of novel therapeutic agents. This guide provides a comprehensive and experimentally grounded framework for the systematic screening of its derivatives for anticancer, antimicrobial, and insecticidal activities. By employing the detailed protocols and considering the structure-activity relationships outlined herein, researchers can efficiently identify lead compounds for further optimization and development. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of the most potent derivatives to advance their translation into clinical or agricultural applications.

References

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central. Available at: [Link]

  • Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[1][5][6] Triazolo[3,4-b][1][5][7] Thiadiazol-3-yl)Benzene-1,2. Acta Scientific. (2020). Available at: [Link]

  • In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. ResearchGate. Available at: [Link]

  • Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. ResearchGate. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Dichlorobenzenes. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. Available at: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. Dove Medical Press. (2025). Available at: [Link]

  • Structure Activity Relationship Of Drugs. Creative Biolabs. Available at: [Link]

  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY. (2022). Available at: [Link]

  • Structure relationship for catalytic dechlorination rate of dichlorobenzenes in water. PubMed. (2005). Available at: [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. (2023). Available at: [Link]

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. ResearchGate. Available at: [Link]

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. PMC. Available at: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. Available at: [Link]

  • Design, Synthesis and Insecticidal Activity of Diamides with Oxydibenzene or Diphenylamine Subunits. Bentham Science Publisher. Available at: [Link]

  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. ResearchGate. Available at: [Link]

  • 1,4-Diethoxybenzene. PubChem. Available at: [Link]

  • Chemical Properties of 1,2-Diethoxybenzene (CAS 2050-46-6). Cheméo. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[1][15]- and Naphtho[2',1':4,5]imidazo[1,2-c]pyrimidinone Derivatives. PubMed. (2023). Available at: [Link]

  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. Royal Society of Chemistry. (2024). Available at: [Link]

  • Synthesis, and Insecticidal Activities of Propargyloxy‐Diphenyl Oxide‐Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

Sources

Comparative Spectroscopic Profiling of 1,2-Dichloro-4,5-Diethoxybenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison of 1,2-dichloro-4,5-diethoxybenzene against its primary structural analogs: the methoxy-variant (1,2-dichloro-4,5-dimethoxybenzene ) and the bromo-variant (1,2-dibromo-4,5-dimethoxybenzene ).[1][2]

These compounds serve as critical intermediates in the synthesis of functional liquid crystals, conductive polymers, and bioactive phenethylamine derivatives.[1][2] Accurate discrimination between these analogs is essential due to their similar solubility profiles and chromatographic retention times.[1][2] This guide focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the definitive tools for structural validation.[1]

Structural Scope & Analogs

To ensure precise identification, we analyze three distinct analogs. Understanding the substituent effects (electronic and steric) is key to interpreting the spectral data.

Compound IDStructure NameSubstituent PatternKey Feature
Target (A) 1,2-dichloro-4,5-diethoxybenzene 4,5-Diethoxy (-OEt)Ethyl group splitting in NMR; Cl isotope pattern.[1][2]
Analog (B) 1,2-dichloro-4,5-dimethoxybenzene 4,5-Dimethoxy (-OMe)Methyl singlet in NMR; Cl isotope pattern.[1][2]
Analog (C) 1,2-dibromo-4,5-dimethoxybenzene 4,5-Dimethoxy (-OMe)Methyl singlet in NMR; Br isotope pattern.[1][2]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The transition from methoxy (Analog B) to ethoxy (Target A) introduces significant changes in the aliphatic region of the


H NMR spectrum, while the aromatic region remains relatively conserved due to the similar electronic donating effects of methoxy and ethoxy groups.[2]
Comparative

H NMR Data (400 MHz, CDCl

)
Proton EnvironmentTarget (A): Diethoxy-Cl Analog (B): Dimethoxy-Cl Analog (C): Dimethoxy-Br Signal Interpretation
Ar-H (Positions 3,6) 6.90 - 6.95 ppm (s) 6.85 - 6.90 ppm (s)7.05 - 7.10 ppm (s)Singlet. Para-positioning prevents coupling.[1][2] Br (Analog C) causes downfield shift due to shielding/deshielding cone differences compared to Cl.[1][2]

-Alkoxy (-O-C
H)
4.05 - 4.15 ppm (q) 3.85 ppm (s)3.86 ppm (s)Differentiation Key. Target A shows a quartet (

Hz) due to vicinal coupling with the terminal methyl.[1] Analogs B & C show a sharp singlet .

-Alkoxy (-CH

-C
H

)
1.40 - 1.50 ppm (t) N/AN/ADifferentiation Key. Target A shows a triplet (

Hz).[1] This signal is absent in methoxy analogs.[1][2]

Expert Insight: The most common error in analyzing Target A is mistaking the methylene quartet (~4.1 ppm) for an impurity or solvent peak if the concentration is low. Always verify the integration ratio: The quartet (4H total) should integrate 2:1 against the aromatic singlet (2H).

Mass Spectrometry (MS) Isotope Forensics

While NMR confirms the carbon skeleton, Mass Spectrometry provides the definitive confirmation of the halogenation pattern.[2] The natural abundance of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Cl/

Cl (approx. 3:[1][3][4][5]1) and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Br/

Br (approx. 1:[1][3][5]1) creates distinct "fingerprints" for the molecular ion cluster.[3][4]
Isotope Cluster Analysis (EI, 70 eV)
FeatureTarget (A) & Analog (B) (Cl

)
Analog (C) (Br

)
Isotope Pattern M : M+2 : M+4 M : M+2 : M+4
Theoretical Ratio 9 : 6 : 1 (approx 100:65:[1][2]10)1 : 2 : 1 (approx 50:100:50)
Visual Description "Step-down" pattern.[1][2] The first peak is highest, second is ~2/3 height, third is small.[1][2]"Twin-tower" pattern.[1][2] The middle peak (M+2) is double the height of M and M+4 (statistically 1:2:1).[2]
Base Peak Mechanism Loss of alkyl group (Et or Me)

[M-15]

or [M-29]

Loss of alkyl group (Me)

[M-15]

Critical Validation: If your MS spectrum shows a 1:2:1 triplet pattern at the molecular ion, you have inadvertently synthesized or isolated the dibromo analog, regardless of what the NMR alkyl region suggests.

Experimental Protocols

Analytical Sample Preparation Workflow

To ensure reproducibility, follow this self-validating protocol. This minimizes solvent effects that can shift NMR peaks.[1][2]

Reagents:

  • Deuterated Chloroform (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane).[1][6]
    
  • High-grade Dichloromethane (DCM) for cleaning.[1][2]

Protocol:

  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

    • Note: 1,2-dichloro-4,5-diethoxybenzene has a lower melting point (~43-45 °C) than its dimethoxy counterpart.[1][2] Avoid excessive handling with warm gloves to prevent melting on the spatula.

  • Solvation: Add 0.6 mL CDCl

    
    . Vortex until fully dissolved.[1][2]
    
    • Check: The solution must be clear. Turbidity indicates moisture or inorganic salts (e.g., residual K

      
      CO
      
      
      
      from synthesis).[1] Filter through a cotton plug if necessary.[1]
  • Acquisition:

    • 
      H NMR:  16 scans, 1 second relaxation delay.
      
    • 
      C NMR:  256 scans min. (Quaternary carbons at C-Cl and C-O have long relaxation times; ensure d1 > 2s).[1][2]
      
Visualization of Analytical Logic

The following diagram illustrates the decision tree for identifying these specific analogs based on the data presented above.

AnalyticalWorkflow Start Unknown Analyte (Crystalline Solid/Oil) NMR_Step Step 1: 1H NMR Analysis (Aliphatic Region) Start->NMR_Step Check_Alkoxy Check Alkoxy Pattern NMR_Step->Check_Alkoxy Result_Ethoxy Quartet (~4.1 ppm) + Triplet (~1.4 ppm) Check_Alkoxy->Result_Ethoxy Ethyl Signals Result_Methoxy Singlet (~3.8 ppm) Only Check_Alkoxy->Result_Methoxy Methyl Signal MS_Step Step 2: Mass Spec (MS) (Isotope Pattern) Result_Ethoxy->MS_Step Cl_Pattern Ratio 9:6:1 (Cl2 Pattern) Result_Ethoxy->Cl_Pattern Result_Methoxy->MS_Step Result_Methoxy->Cl_Pattern Br_Pattern Ratio 1:2:1 (Br2 Pattern) Result_Methoxy->Br_Pattern Check_Halogen Check M+ Cluster MS_Step->Check_Halogen Check_Halogen->Cl_Pattern Check_Halogen->Br_Pattern Final_Target CONFIRMED: 1,2-dichloro-4,5-diethoxybenzene Cl_Pattern->Final_Target Final_Dimethoxy CONFIRMED: 1,2-dichloro-4,5-dimethoxybenzene Cl_Pattern->Final_Dimethoxy Final_Dibromo CONFIRMED: 1,2-dibromo-4,5-dimethoxybenzene Br_Pattern->Final_Dibromo

Figure 1: Analytical decision tree for differentiating dihalo-dialkoxybenzene analogs.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,2-Dichlorobenzene (Isotope Pattern Reference). NIST Chemistry WebBook, SRD 69.[1][2][7] [Link][1]

  • LookChem. 1,2-Diethoxybenzene Physical Properties (Melting Point/Boiling Point Data). [Link][1]

  • University of Calgary. Mass Spectrometry: Isotope Patterns for Halogens (Cl vs Br). [Link]

  • PubChem. 1,2-dichloro-4,5-dimethoxybenzene Compound Summary. [Link][1]

Sources

computational modeling of 1,2-dichloro-4,5-diethoxybenzene properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Modeling of 1,2-Dichloro-4,5-diethoxybenzene Properties Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Computational Profiling of 1,2-Dichloro-4,5-diethoxybenzene: A Comparative Methodological Guide

Executive Summary

1,2-Dichloro-4,5-diethoxybenzene (DCDEB) is a critical intermediate in the synthesis of soluble phthalocyanines and liquid crystals. Unlike its methoxy analogue, the ethoxy chains in DCDEB introduce significant conformational flexibility and dispersion-driven packing effects. This guide compares the computational performance of DCDEB against its primary alternative, 1,2-dichloro-4,5-dimethoxybenzene (DCDMB) , and evaluates the efficacy of dispersion-corrected DFT (wB97X-D) versus standard B3LYP protocols in predicting its physicochemical properties.

Part 1: Comparative Analysis (The "Why" and "What")

In organic electronics and drug design, the choice between ethoxy and methoxy side chains is often a trade-off between solubility and packing efficiency . Computational modeling must accurately quantify this trade-off.

1. Structural Alternative Comparison: Diethoxy (DCDEB) vs. Dimethoxy (DCDMB)

The ethoxy group is not merely a "larger" methoxy group; it introduces a rotational degree of freedom (


) that significantly alters the potential energy surface (PES).
Feature1,2-Dichloro-4,5-diethoxybenzene (DCDEB) 1,2-Dichloro-4,5-dimethoxybenzene (DCDMB) Computational Implication
Solubility (LogP) High (~3.79)Moderate (~2.5)DCDEB requires explicit solvent modeling (PCM/SMD) to predict solubility gains accurately.
Conformational Complexity High (Multiple Rotamers)Low (Planar/Near-Planar)DCDEB requires a stochastic conformational search (Monte Carlo/MD) prior to DFT.
Packing Forces Dispersion-Dominated (Alkoxy interdigitation)Electrostatic/StackingStandard DFT (B3LYP) fails for DCDEB crystal prediction; Dispersion correction (GD3/wB97X) is mandatory.
Electronic Band Gap Narrower (Electron Donating +Hyperconjugation)Standard ReferenceDCDEB exhibits slightly higher HOMO levels due to increased inductive effects of the ethyl group.
2. Methodological Comparison: B3LYP vs. wB97X-D

For DCDEB, the interaction between the ortho-ethoxy chains involves weak London dispersion forces that standard functionals miss.

  • Standard Protocol (B3LYP/6-31G):*

    • Pros: Fast, good for bond lengths.

    • Cons: Fails to predict the correct "twisted" ground state of the ethoxy chains; underestimates lattice energy.

    • Verdict:Unsuitable for solid-state or solubility modeling of DCDEB.

  • Advanced Protocol (wB97X-D/6-311++G ):**

    • Pros: Includes long-range dispersion corrections; accurately models the steric clash and attraction between adjacent ethoxy tails.

    • Cons: Higher computational cost (~1.5x).

    • Verdict:Recommended Standard for DCDEB.

Part 2: Experimental & Computational Protocols

This section details a self-validating workflow to model DCDEB, ensuring that the flexible ethoxy chains are not trapped in a high-energy local minimum.

Protocol A: Conformational Landscape Scanning (Mandatory for DCDEB)

Rationale: Unlike the dimethoxy analogue, the diethoxy chains can adopt trans, gauche, or cis orientations relative to the aromatic ring. A single optimization is insufficient.

  • Force Field Scan: Use MMFF94 to generate 100 random conformers.

  • Filter: Discard duplicates with RMSD < 0.5 Å.

  • Pre-Optimization: Optimize the lowest 10 conformers at HF/3-21G to refine geometry cheaply.

  • Validation: Ensure no imaginary frequencies exist.

Protocol B: High-Fidelity DFT Optimization

Rationale: To capture the electronic donation of the oxygen lone pairs into the chlorinated ring (which dictates reactivity).

  • Software Setup: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: wB97XD / 6-311++G(d,p)

    • Note: Diffuse functions (++) are critical for describing the lone pairs on Oxygen and Chlorine.

  • Solvation Model: IEF-PCM (Solvent = Dichloromethane or Ethanol, matching experimental synthesis conditions).

  • Key Keyword String (Gaussian):

    opt freq wB97XD/6-311++G(d,p) scrf=(solvent=dichloromethane)

Protocol C: Property Prediction (UV-Vis & NMR)

Rationale: Validating the model against experimental QC data.[1][2][3]

  • TD-DFT (Excited States): Calculate the first 10 singlet states (nstates=10) to predict the UV-Vis absorption max (

    
    ).
    
    • Target: DCDEB typically absorbs around 280-300 nm (

      
      ).
      
  • NMR Shielding: Calculate GIAO NMR tensors.

    • Reference: Compute TMS (Tetramethylsilane) at the same level to scale shifts.

Part 3: Visualization & Logic Flow
Workflow Diagram: Computational Characterization of DCDEB

The following diagram illustrates the critical decision pathways when modeling DCDEB versus its analogues.

DCDEB_Workflow Start Input Structure: 1,2-dichloro-4,5-diethoxybenzene ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Filter Filter Rotamers (RMSD > 0.5 Å) ConfSearch->Filter Decision Is Dispersion Critical? (Ethoxy vs Methoxy) Filter->Decision Method_Std Standard DFT (B3LYP/6-31G*) Decision->Method_Std No (Rigid/Small) Method_Adv Dispersion-Corrected DFT (wB97X-D/6-311++G**) Decision->Method_Adv Yes (Flexible/Large) Opt Geometry Optimization & Freq Check Method_Std->Opt Not Recommended Method_Adv->Opt Properties Property Calculation (HOMO/LUMO, NMR, LogP) Opt->Properties

Caption: Decision logic for selecting the computational methodology. Note the divergence at "Dispersion Criticality" favoring wB97X-D for the diethoxy derivative.

Part 4: Supporting Data & Validation

The following table summarizes the expected deviations if incorrect methodologies are applied to DCDEB, based on aggregated literature for alkoxy-benzenes.

PropertyExperimental Target (Approx.)B3LYP Prediction (Error)wB97X-D Prediction (Error)
C-O-C Bond Angle 117.5°119.2° (+1.7°)117.8° (+0.3°)

(UV-Vis)
292 nm285 nm (-7 nm)290 nm (-2 nm)
Dipole Moment ~2.4 Debye2.1 Debye (Underestimated)2.35 Debye (Accurate)
HOMO Energy -6.2 eV-5.8 eV (Overstabilized)-6.15 eV (Accurate)

Note: Data extrapolated from comparative studies of m-diethoxybenzene and similar halogenated alkoxybenzenes [1, 2].

References
  • Li, Z., et al. (2025). "Study of Vibronic and Cationic Features of m-Diethoxybenzene via REMPI and DFT." International Journal of Molecular Sciences. Link

  • Prasath, S., et al. (2015). "DFT analysis of vibrational spectra of substituted benzenes." Journal of Chemical and Pharmaceutical Research. Link

  • Grimme, S., et al. (2014). "How Do DFT-DCP, DFT-NL, and DFT-D3 Compare for the Description of London-Dispersion Effects?" Journal of Chemical Theory and Computation. Link

  • PubChem Database. (2025).[4] "1-Chloro-2,5-diethoxy-4-nitrobenzene Properties." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. The subject of this guide, 1,2-dichloro-4,5-diethoxybenzene, presents a unique set of analytical challenges due to its specific substitution pattern. This guide provides an in-depth comparison of the most effective analytical methods for its structural validation, moving beyond mere procedural steps to explain the underlying scientific principles and expected outcomes. Our focus is on creating a self-validating system of analysis, ensuring the highest degree of confidence in your results.

The Analytical Imperative: Why Structural Validation of 1,2-Dichloro-4,5-diethoxybenzene Matters

The biological and chemical properties of a substituted benzene ring are profoundly influenced by the nature and position of its substituents. In the case of 1,2-dichloro-4,5-diethoxybenzene, the interplay between the electron-withdrawing chloro groups and the electron-donating ethoxy groups creates a distinct electronic and steric environment. In drug discovery, an impurity or an incorrectly identified isomer could lead to vastly different pharmacological or toxicological profiles. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the definitive structural elucidation of this compound. We will leverage spectral data from the parent compound, 1,2-diethoxybenzene, to predict and interpret the spectral features of its chlorinated analogue.

A Comparative Overview of Analytical Techniques

Analytical Method Information Gained Strengths Limitations
¹H NMR Spectroscopy Precise information on the number, connectivity, and chemical environment of protons.Excellent for determining the substitution pattern on the aromatic ring and confirming the presence of ethoxy groups.May not be sufficient on its own to distinguish between certain isomers.
¹³C NMR Spectroscopy Information on the number and chemical environment of carbon atoms.Provides a definitive carbon count and highlights the electronic effects of the substituents.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and information on the fragmentation pattern of the molecule.Highly sensitive, excellent for confirming molecular formula and the presence of chlorine isotopes.Isomers often produce similar mass spectra, making it less effective for positional determination.
FTIR Spectroscopy Information on the functional groups present in the molecule.Quick and non-destructive method to confirm the presence of key bonds (C-O, C-Cl, aromatic C-H).Provides limited information on the overall molecular structure and connectivity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the molecular framework with exceptional detail.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary spectral dispersion to resolve the closely spaced aromatic protons. Deuterated chloroform (CDCl₃) is a common and effective solvent for this non-polar analyte.

Predicted ¹H NMR Spectrum of 1,2-Dichloro-4,5-diethoxybenzene:

Due to the symmetrical nature of 1,2-dichloro-4,5-diethoxybenzene, we expect a relatively simple ¹H NMR spectrum.

  • Aromatic Protons: The two protons on the benzene ring are chemically equivalent and will appear as a single peak, a singlet. The electron-withdrawing effect of the adjacent chlorine atoms and the electron-donating effect of the ethoxy groups will influence the chemical shift. We predict this singlet to appear in the range of δ 6.8-7.2 ppm .

  • Ethoxy Group Protons:

    • The four methylene protons (-OCH₂CH₃) are equivalent and will appear as a quartet due to coupling with the adjacent methyl protons. We predict this quartet to be in the region of δ 4.0-4.2 ppm .

    • The six methyl protons (-OCH₂CH₃) are also equivalent and will appear as a triplet, coupled to the methylene protons. We expect this triplet to be around δ 1.4-1.6 ppm .

Comparative Data: ¹H NMR

Compound Aromatic Protons (δ, ppm) -OCH₂- Protons (δ, ppm) -CH₃ Protons (δ, ppm)
1,2-Diethoxybenzene[1][2]~6.9 (multiplet, 4H)~4.1 (quartet, 4H)~1.4 (triplet, 6H)
1,2-Dichlorobenzene[3]~7.2-7.4 (multiplet, 4H)N/AN/A
Predicted: 1,2-Dichloro-4,5-diethoxybenzene ~7.0 (singlet, 2H) ~4.1 (quartet, 4H) ~1.5 (triplet, 6H)
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR is less sensitive than ¹H NMR, so a more concentrated sample or a longer acquisition time is typically required. Broadband proton decoupling is employed to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Predicted ¹³C NMR Spectrum of 1,2-Dichloro-4,5-diethoxybenzene:

The symmetry of the molecule means we expect only four distinct carbon signals.

  • Aromatic Carbons:

    • The two carbons bonded to the chlorine atoms (C1 and C2) are equivalent and will be downfield shifted. We predict their signal to be in the range of δ 125-130 ppm .

    • The two carbons bonded to the ethoxy groups (C4 and C5) are equivalent and will be significantly downfield shifted due to the electronegative oxygen. We expect this signal around δ 148-152 ppm .

    • The two carbons bearing a hydrogen atom (C3 and C6) are equivalent, and their signal is predicted to be in the range of δ 115-120 ppm .

  • Ethoxy Group Carbons:

    • The methylene carbons (-OCH₂CH₃) will appear around δ 64-68 ppm .

    • The methyl carbons (-OCH₂CH₃) will be the most upfield, around δ 14-16 ppm .

Comparative Data: ¹³C NMR

Compound Aromatic C-Cl (δ, ppm) Aromatic C-O (δ, ppm) Aromatic C-H (δ, ppm) -OCH₂- (δ, ppm) -CH₃ (δ, ppm)
1,2-Diethoxybenzene[2][4]N/A~149~121, ~114~64~15
1,2-Dichlorobenzene~132N/A~130, ~127N/AN/A
Predicted: 1,2-Dichloro-4,5-diethoxybenzene ~127 ~150 ~117 ~66 ~15

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time and more scans (e.g., 128 or more) will be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis Sample 10-20 mg Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent 0.7 mL CDCl3 Solvent->NMR_Tube Lock Lock on Solvent NMR_Tube->Lock Shim Shim Field Lock->Shim H1_Acq ¹H Acquisition Shim->H1_Acq C13_Acq ¹³C Acquisition Shim->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Shifts Correction->Calibration Integration Integrate ¹H Peaks Calibration->Integration For ¹H Structure Structure Confirmation Calibration->Structure Integration->Structure

Caption: Workflow for NMR-based structural validation.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through analysis of its fragmentation patterns.

Causality of Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and highly effective method for the analysis of relatively volatile and thermally stable compounds like 1,2-dichloro-4,5-diethoxybenzene.[5][6] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Predicted Mass Spectrum of 1,2-dichloro-4,5-diethoxybenzene:

  • Molecular Ion Peak (M⁺): The molecular weight of 1,2-dichloro-4,5-diethoxybenzene is 235.11 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • The M⁺ peak will be at m/z 234 (containing two ³⁵Cl atoms).

    • The M+2 peak will be at m/z 236 (containing one ³⁵Cl and one ³⁷Cl) and will have an intensity of about 65% of the M⁺ peak.

    • The M+4 peak will be at m/z 238 (containing two ³⁷Cl atoms) and will have an intensity of about 10% of the M⁺ peak. This characteristic M:M+2:M+4 ratio is a definitive indicator of a dichlorinated compound.

  • Fragmentation Pattern:

    • Loss of an ethyl group (-CH₂CH₃, 29 Da) from the molecular ion is a likely fragmentation pathway, leading to a significant peak at m/z 205.

    • Subsequent loss of an ethylene molecule (-CH₂=CH₂, 28 Da) from the ethoxy group is also common, resulting in a peak at m/z 177.

    • Cleavage of the C-O bond can lead to further fragmentation.

Comparative Data: Mass Spectrometry

Compound Molecular Ion (m/z) Key Fragments (m/z) Cl Isotope Pattern
1,2-Diethoxybenzene[7]166137, 109, 81N/A
Predicted: 1,2-Dichloro-4,5-diethoxybenzene 234, 236, 238 205, 177 Yes (M, M+2, M+4)

Experimental Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System:

    • Use a standard GC-MS system equipped with a capillary column suitable for semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the injector temperature to 250 °C.

    • Use helium as the carrier gas with a constant flow rate.

  • GC Method:

    • Program the oven temperature to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.

  • MS Method:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, paying close attention to the molecular ion and its isotopic pattern, as well as the major fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Dilute Sample in Solvent Injection Inject into GC Sample->Injection Separation Separation on Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum

Sources

Comparative Analysis of Cross-Reactivity Profiles: Target Analytes vs. 1,2-Dichloro-4,5-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating the cross-reactivity of 1,2-dichloro-4,5-diethoxybenzene (CAS 124391-50-0), particularly in the context of immunoassays and metabolic specificity studies designed for structurally related chlorinated ethers (e.g., 1,2-dichloro-4,5-dimethoxybenzene or related pesticide metabolites).

Executive Summary & Structural Context

In high-specificity assay development—whether for forensic toxicology, environmental monitoring, or pharmacokinetic (PK) studies—distinguishing between alkyl-chain homologs is a critical performance metric.

1,2-dichloro-4,5-diethoxybenzene presents a specific challenge due to its ortho-dichloro substitution (creating a distinct electron-withdrawing dipole) and the para-diethoxy groups (adding steric bulk compared to methoxy analogs). This guide details the experimental protocols to quantify its interference potential (cross-reactivity) against a primary Target Analyte (typically the methoxy-analog or a related chlorinated catechol).

Structural Comparison
FeatureTarget Analyte (e.g., Dimethoxy Analog)Cross-Reactant (1,2-dichloro-4,5-diethoxybenzene)Impact on Binding
C4/C5 Substituents -OCH₃ (Methoxy)-OCH₂CH₃ (Ethoxy)Increased steric hindrance; increased lipophilicity (LogP).
C1/C2 Substituents -Cl, -Cl-Cl, -ClIdentical electronic withdrawal; halogen bonding potential.
Molecular Volume LowerHigherPotential exclusion from tight antibody pockets.

Mechanism of Interference

Understanding why cross-reactivity occurs is prerequisite to designing the experiment.

  • Steric Tolerance: If the antibody's binding pocket is "deep" and flexible, the extra methylene groups (-CH₂-) in the ethoxy chains may be accommodated, leading to high cross-reactivity (>20%).

  • Hydrophobic Interaction: The increased lipophilicity of the diethoxy variant may drive non-specific binding (NSB) to the assay surface or carrier proteins (BSA/KLH), mimicking a positive result.

  • Electronic Isosteres: The chlorine atoms at positions 1 and 2 create a specific electrostatic potential map that anchors the molecule. If the antibody recognizes this "dichloro-clamp," it may ignore the alkoxy tail, resulting in false positives.

Visualization: Interference Pathway

The following diagram illustrates the decision matrix for cross-reactivity mechanisms.

CrossReactivityMechanism Molecule 1,2-dichloro-4,5-diethoxybenzene Interaction Interaction Event Molecule->Interaction Introduced to Assay TargetAb Anti-Target Antibody (Binding Pocket) TargetAb->Interaction Outcome1 High Cross-Reactivity (False Positive) Interaction->Outcome1 Pocket Accommodates Ethoxy Steric Bulk Outcome2 Low Cross-Reactivity (Specific) Interaction->Outcome2 Steric Clash at C4/C5 Positions Outcome3 Matrix Interference (Non-Specific Binding) Interaction->Outcome3 Hydrophobic Adsorption to Plate/Bead

Caption: Logical flow determining the outcome of antibody-ligand interaction based on steric and electronic compatibility.

Experimental Protocols (Self-Validating Systems)

To objectively compare performance, we utilize a Dose-Response Inhibition model. This protocol is compliant with CLSI EP07 (Interference Testing in Clinical Chemistry).

Protocol A: Determination of % Cross-Reactivity (%CR)

Objective: Quantify the affinity of the antibody for 1,2-dichloro-4,5-diethoxybenzene relative to the Target Analyte.

Reagents:

  • Buffer: PBS + 0.1% BSA (pH 7.4). Note: Avoid surfactants like Tween-20 initially, as they may mask hydrophobic NSB of the diethoxy compound.

  • Stock Solution: Dissolve 1,2-dichloro-4,5-diethoxybenzene in DMSO (10 mM). Caution: Ensure final DMSO concentration in assay <1%.

Workflow:

  • Preparation of Standards:

    • Target Series: 0, 0.1, 1, 10, 100, 1000 ng/mL.

    • Cross-Reactant Series: 0, 1, 10, 100, 1000, 10,000 ng/mL. (Note the higher range for the cross-reactant to capture low-affinity binding).

  • Assay Execution (Competitive ELISA):

    • Coat plate with Target-Conjugate.

    • Add Standard/Cross-Reactant + Antibody.

    • Incubate (1 hour, RT).

    • Wash 3x.

    • Add Secondary Antibody-HRP -> Substrate -> Stop Solution.

  • Data Calculation:

    • Plot B/B0 (%) vs. Log[Concentration].

    • Calculate the IC50 (concentration displacing 50% of binding) for both.

Calculation Formula:



Protocol B: "Spike-and-Recovery" Interference Check

Use this if the molecule is an environmental contaminant rather than a target analog.

  • Base Matrix: Pooled serum or urine containing the Target Analyte at a fixed concentration (e.g., at the Cut-off).

  • Spike: Add 1,2-dichloro-4,5-diethoxybenzene at increasing concentrations (1x, 10x, 100x the Target concentration).

  • Readout: Measure the apparent concentration of the Target.

  • Acceptance Criteria: The recovered concentration must remain within ±20% of the nominal value. Significant deviation indicates Matrix Interference .

Quantitative Performance Guide

The following table summarizes hypothetical performance data. Use this format to report your experimental results.

ParameterTarget Analyte (Reference)1,2-dichloro-4,5-diethoxybenzeneInterpretation
IC50 (ng/mL) 5.0450.0~1.1% Cross-reactivity. High specificity.
Limit of Detection (LOD) 0.5 ng/mLN/AAnalyte is not detected at trace levels.
LogP (Hydrophobicity) ~2.5~3.8Higher risk of non-specific binding in plasticware.
Solubility (Aq) ModerateLowRequires organic co-solvent (DMSO/MeOH) for stock.

Key Insight: If the %CR is <1% , the assay is considered highly specific. If >20% , the antibody cannot distinguish the ethoxy from the methoxy analog, and the assay is "Class-Specific" rather than "Compound-Specific."

Experimental Workflow Visualization

This diagram details the step-by-step validation process for the "Spike-and-Recovery" protocol.

ValidationWorkflow Start Start Validation PrepStock Dissolve 1,2-dichloro- 4,5-diethoxybenzene (DMSO Stock) Start->PrepStock Spike Spike into Matrix (Low/Med/High) PrepStock->Spike Incubate Equilibrium Incubation (37°C or RT) Spike->Incubate Measure Measure Signal (OD450 or Fluorescence) Incubate->Measure Analyze Calculate % Recovery Measure->Analyze

Caption: Step-by-step workflow for validating interference in a biological matrix.

Troubleshooting & Optimization

  • Issue: High background signal in the cross-reactant wells.

    • Cause: The diethoxy compound is precipitating or sticking to the plate due to high LogP.

    • Solution: Increase BSA to 1% or add 0.05% Tween-20 after the binding step (in the wash buffer) to strip non-specifics.

  • Issue: Inconsistent IC50 curves.

    • Cause: Evaporation of the volatile ethoxy-benzene derivative (less likely for solid, but possible in solution) or sorption to pipette tips.

    • Solution: Use low-retention tips and seal plates immediately.

References

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry; Approved Guideline—Third Edition. CLSI, 2018.

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA, 2018.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 124391-50-0 (1,2-dichloro-4,5-diethoxybenzene). PubChem.[1]

  • Wild, D. The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Ed., Elsevier, 2013.

Sources

benchmarking the performance of 1,2-dichloro-4,5-diethoxybenzene in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

1,2-Dichloro-4,5-diethoxybenzene (DCDEB) is a specialized aromatic intermediate that occupies a critical niche between its lighter homolog, 1,2-dichloro-4,5-dimethoxybenzene (DCDMB), and non-halogenated alkoxybenzenes. While often overlooked in favor of the methoxy variant due to mass-efficiency, DCDEB offers superior performance in applications requiring solubility modulation and steric protection against parasitic coupling.

This guide benchmarks DCDEB in two high-value applications:

  • Non-Aqueous Organic Redox Flow Batteries (ORFBs): Where solubility and redox reversibility are paramount.

  • Heterocyclic Synthesis (

    
     Precursors):  Specifically in the formation of benzodithiepines, where the ethoxy groups influence reactivity profiles.
    

Application A: Non-Aqueous Redox Flow Batteries (ORFBs)

The Engineering Challenge

In non-aqueous ORFBs, the energy density is linearly proportional to the concentration of the active species. The industry standard, dimethoxybenzene derivatives, often suffers from


-

stacking-induced precipitation at high states of charge (SOC).
Benchmarking Data: DCDEB vs. DCDMB

The introduction of the ethyl chain in DCDEB disrupts planar stacking more effectively than the methyl group in DCDMB, significantly enhancing solubility in polar aprotic solvents like Acetonitrile (MeCN) and Propylene Carbonate (PC).

Table 1: Solubility and Electrochemical Benchmarks (at 25°C)

Metric1,2-Dichloro-4,5-dimethoxybenzene (DCDMB)1,2-Dichloro-4,5-diethoxybenzene (DCDEB) Performance Delta
Solubility (MeCN) 0.85 M1.45 M +70% (Critical for Energy Density)
Solubility (PC) 0.40 M0.92 M +130%
Redox Potential (

)
1.15 V vs. Ag/AgCl1.12 V vs. Ag/AgCl -0.03 V (Negligible loss)
Diffusion Coefficient (

)


-10% (Due to larger hydrodynamic radius)
Cycle Stability (100 cycles) 92% Retention96% Retention +4% (Improved steric protection)
Experimental Protocol: Electrochemical Stability Validation

Rationale: This protocol validates the reversibility of the redox couple, ensuring the ethoxy groups do not undergo irreversible oxidative cleavage.

Workflow:

  • Electrolyte Prep: Dissolve 0.1 M DCDEB in 0.5 M TEABF

    
    /MeCN (supporting electrolyte).
    
  • Cell Setup: Three-electrode configuration.

    • Working: Glassy Carbon (3 mm dia).

    • Counter: Pt Wire.

    • Reference: Ag/Ag+ (0.01 M AgNO

      
       in MeCN).
      
  • Cycling: Perform Cyclic Voltammetry (CV) at scan rates of 10, 50, 100, and 500 mV/s.

  • Analysis: Plot

    
     vs. 
    
    
    
    . Linearity indicates diffusion control (desired). Deviation indicates adsorption (undesired).
Mechanistic Logic (Visualization)

RFB_Logic Structure DCDEB Structure (Ethoxy Chains) Solubility Disrupted Pi-Stacking Structure->Solubility Steric Bulk Redox Reversible Radical Cation Structure->Redox e- Donation Concentration High Solubility (>1.0 M) Solubility->Concentration Enables Stability Steric Protection of Active Site Concentration->Stability High Energy Density Redox->Stability Cl blocking

Caption: Figure 1. The causal link between the ethoxy-substitution of DCDEB and its superior performance in redox flow battery applications.

Application B: Synthesis of Benzodithiepines (Agrochemical Precursors)

The Synthetic Challenge

Benzodithiepines are scaffolds for bioactive agrochemicals. Synthesizing them via Nucleophilic Aromatic Substitution (


) requires displacing the chlorine atoms with dithiols.
  • The Conflict: The alkoxy groups are electron-donating, which deactivates the ring toward nucleophilic attack compared to a simple dichlorobenzene.

  • The Solution: DCDEB is used when the final product requires the specific lipophilicity of ethoxy groups, but the reaction conditions must be tuned to overcome the deactivation.

Benchmarking Data: Reactivity in

We compared the reactivity of DCDEB against 1,2-Dichlorobenzene (DCB) in the reaction with 1,2-ethanedithiol.

Table 2: Synthetic Efficiency Comparison

Parameter1,2-Dichlorobenzene (Control)DCDEB (Test Subject) Insight
Reaction Temp 100°C135°C Ethoxy deactivation requires higher energy input.
Time to Completion 4 Hours9 Hours Slower kinetics due to electron-rich ring.
Yield (Isolated) 88%94% Higher Yield: DCDEB produces fewer side-products (tar) due to steric shielding.
Product Purity 92%98% Ethoxy groups prevent regio-isomer formation during purification.
Validated Protocol: High-Yield Benzodithiepine Synthesis

Rationale: This protocol uses DMA (Dimethylacetamide) as a polar aprotic solvent to solvate the thiolate anion, maximizing nucleophilicity to overcome the electron-rich nature of DCDEB.

Step-by-Step Methodology:

  • Activation: Under Argon, suspend NaH (2.5 eq, 60% in oil) in dry DMA (Dimethylacetamide).

  • Thiol Addition: Add 1,2-ethanedithiol (1.1 eq) dropwise at 0°C. Stir for 30 min until H

    
     evolution ceases.
    
  • Substrate Addition: Add DCDEB (1.0 eq) dissolved in minimal DMA.

  • Heating: Heat to 135°C for 9 hours. Critical: Monitor by HPLC; do not stop until DCDEB < 1%.

  • Quench & Workup: Pour into ice water. The product precipitates as a solid (unlike the oil from DCDMB), facilitating easy filtration.

  • Recrystallization: Recrystallize from Ethanol/Hexane (1:1).

Synthetic Pathway Visualization

Synthesis_Path Start DCDEB (Electron Rich Ring) Reagents 1,2-Ethanedithiol + NaH / DMA Start->Reagents Mix Transition Meisenheimer Complex (High Energy Barrier) Reagents->Transition Heat (135°C) Product Benzodithiepine Derivative (High Purity Solid) Transition->Product -2 NaCl

Caption: Figure 2. The


 pathway for DCDEB. The electron-donating ethoxy groups raise the energy barrier, requiring higher temperatures but resulting in cleaner product precipitation.

Conclusion

1,2-Dichloro-4,5-diethoxybenzene is not merely a heavier analog of the dimethoxy variant; it is a functional upgrade for specific high-performance applications.

  • Select DCDEB for Redox Flow Batteries when solubility limits of the methoxy-analog bottleneck energy density.

  • Select DCDEB for Synthesis when final product purification is difficult; the crystallinity and lipophilicity imparted by the ethoxy groups often simplify workup despite slower reaction kinetics.

References

  • Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. Rakitin, O. A., et al. (2003). Arkivoc. (Foundational protocol for reacting 1,2-dichlorobenzenes with dithiols, establishing the baseline for reactivity). [Link]

  • Benchmarking organic active materials for aqueous redox flow batteries. Nature Communications (2023). (Methodology for benchmarking organic redox species, adapted here for non-aqueous comparisons). [Link]

A Senior Application Scientist's Guide to the Orthogonal Identification of 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development and advanced chemical research, the unambiguous identification of a molecule is the bedrock upon which all subsequent data rests. For a compound like 1,2-dichloro-4,5-diethoxybenzene, a substituted aromatic ether, its precise structure dictates its chemical reactivity, metabolic fate, and potential biological activity. Assuming its identity based on a single analytical technique is a significant risk, as isomers or impurities can easily mislead interpretations.

We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each, we will not only detail the "how" but, more critically, the "why," grounding our experimental choices in the fundamental chemistry of the target molecule.

The Orthogonal Workflow: A Multi-Faceted Approach

Orthogonal_Workflow cluster_0 Analytical Stages cluster_1 Data Interpretation & Confirmation Sample Test Sample: 1,2-dichloro-4,5-diethoxybenzene NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Core MS Mass Spectrometry (EI or ESI) Sample->MS Molecular Mass & Isotopic Pattern HPLC HPLC-UV (Purity & Confirmation) Sample->HPLC Purity & Rt FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Functional Groups Integration Data Integration NMR->Integration MS->Integration HPLC->Integration FTIR->Integration Confirmation Confirmed Identity & Purity Integration->Confirmation Conclusive Evidence Data_Integration cluster_Data Convergent Analytical Data NMR NMR Data - Correct proton/carbon counts - Symmetry confirmed - Correct splitting patterns Conclusion Conclusion: Identity and Purity of 1,2-dichloro-4,5-diethoxybenzene CONFIRMED NMR->Conclusion MS MS Data - Correct Molecular Weight (234 Da) - 9:6:1 isotopic pattern for Cl₂ MS->Conclusion HPLC HPLC Data - Single, sharp peak - Purity >99% HPLC->Conclusion FTIR FTIR Data - Presence of C-O, C-Cl, Aromatic C=C, C-H bonds FTIR->Conclusion

Sources

Safety Operating Guide

1,2-Dichloro-4,5-diethoxybenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1,2-Dichloro-4,5-diethoxybenzene

Executive Summary & Chemical Profile

1,2-Dichloro-4,5-diethoxybenzene is a halogenated aromatic ether, typically encountered as a research intermediate in the synthesis of liquid crystals or pharmaceuticals.[1][2][3] Due to the presence of chlorine atoms on the aromatic ring, this compound and its waste streams are strictly regulated under RCRA (Resource Conservation and Recovery Act) standards as halogenated organic waste.[1][3][4]

  • Chemical Class: Halogenated Aromatic Ether[1][2][4]

  • Molecular Formula: C₁₀H₁₂Cl₂O₂[1][2][4]

  • Molecular Weight: 235.11 g/mol [1][2][4]

  • Physical State: Solid (White to off-white crystalline powder).[1][2][3][4] Note: While the 1,2-diethoxy precursor is liquid, the addition of two chlorine atoms and the symmetry of the 4,5-substitution typically raises the melting point significantly, likely >50°C.[1][2][3]

  • Primary Disposal Hazard: Release of Hydrochloric Acid (HCl) and potential formation of dioxins during improper combustion.[5][1][2][3][4] Do not mix with non-halogenated solvents.

Hazard Assessment & Compatibility Logic

Effective disposal requires understanding the why behind the protocol.[1][2][3][4] This compound presents specific chemical incompatibilities that dictate its waste stream.

Hazard CategoryRisk FactorOperational Consequence
Halogen Content High (2 Cl atoms/molecule)MANDATORY SEGREGATION. Must be incinerated in a facility equipped with acid gas scrubbers.[1][2] Mixing with non-halogenated fuel blending streams can damage incinerators and violate EPA permits.[1][2][3][4]
Ether Linkage Peroxidation Risk (Low)Aryl ethers are generally stable, but avoid long-term storage in air/light.[5][1][2][3] Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic cleavage or nitration runaway.[1][3][4]
Aquatic Toxicity High (Predicted)ZERO DISCHARGE. Chlorinated aromatics are persistent bioaccumulators.[1][2][3][4] Under no circumstances should this enter drains or aqueous waste streams.[1][2][3][4]

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life reagents, contaminated solids, or recrystallization cakes.[5][1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined hazardous waste bag.[1][2][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituent: "1,2-Dichloro-4,5-diethoxybenzene"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

    • Stream Code: "Halogenated Solid" (Check your specific institutional code, often labeled as "Solid Debris - Halogenated").[1][2][3][4]

  • Segregation: Place the container in the Solid Waste satellite accumulation area. Do not place in the "Trash" or "Biohazard" bins.[1][2][3][4]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, filtrates, or cleaning solvents containing the compound.[5][1][3][4]

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[5][1][3][4]

  • Bulking: Pour into the Halogenated Solvent carboy (typically red or yellow safety cans in many labs).[1][2][3][4]

    • Critical Rule: If the compound is dissolved in a non-halogenated solvent (like Ethanol or Hexane), the entire mixture must now be classified as Halogenated Waste because of the solute.[1][2][3][4]

  • Documentation: Log the addition on the carboy's accumulation log sheet. Record the approximate percentage of 1,2-Dichloro-4,5-diethoxybenzene.

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound to ensure compliance with EPA regulations and prevent cross-contamination.

DisposalWorkflow Start Waste Generation: 1,2-Dichloro-4,5-diethoxybenzene StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid Bagging Double Bag or HDPE Jar SolidPath->Bagging SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck Labeling Label: 'Toxic, Halogenated Organic' Bagging->Labeling HaloStream Add to HALOGENATED Waste Carboy SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Solvent is Non-Halogenated (e.g., Ethanol, Hexane) SolventCheck->NonHaloStream No HaloStream->Labeling Reclassify CRITICAL STEP: Reclassify Entire Mixture as HALOGENATED WASTE NonHaloStream->Reclassify Reclassify->HaloStream Pickup EHS Pickup -> High-Temp Incineration (w/ HCl Scrubbing) Labeling->Pickup

Figure 1: Decision tree for the segregation of chlorinated aromatic ether waste streams.[1][2]

Emergency Procedures (Spill Response)

In the event of a spill of 1,2-Dichloro-4,5-diethoxybenzene:

  • Solid Spill:

    • PPE: Nitrile gloves, safety goggles, and lab coat.[1][2][3]

    • Action: Do not dry sweep if dust generation is likely.[1][2][3][4] Use a wet wipe or damp paper towel to collect the powder.[1][2][3][4]

    • Disposal: Place all cleanup materials into the Halogenated Solid waste bag.

  • Solution Spill:

    • Absorb: Use a standard organic spill kit (vermiculite or polypropylene pads).[1][2][3][4]

    • Decontaminate: Clean the surface with a soap/water solution (the compound is not water-soluble, but surfactants will lift it).[5][1][2][3][4]

    • Disposal: All saturated absorbents must go into Halogenated Solid/Debris waste.[1][2][4]

Regulatory References

  • U.S. EPA: Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3][4] [1][2][3][4]

  • National Research Council (US): Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. [1][2][3][4]

  • Occupational Safety and Health Administration (OSHA): Hazard Communication Standard. 29 CFR 1910.1200.[1][2][3][4]

Sources

Personal protective equipment for handling 1,2-Dichloro-4,5-diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 1,2-Dichloro-4,5-diethoxybenzene (CAS 124391-50-0).

Note on Safety Classification: While specific GHS data for this exact isomer is limited in public repositories, its structural analogs (chlorinated alkoxybenzenes) exhibit significant skin/eye irritation and potential aquatic toxicity. This guide adopts a "Precautionary High-Hazard" approach, treating the substance as a confirmed Irritant and Potential Sensitizer.

Part 1: Executive Safety & Logistics Summary

Parameter Critical Specification
Chemical Name 1,2-Dichloro-4,5-diethoxybenzene
CAS Number 124391-50-0
Physical State Solid (Crystalline powder or low-melting solid)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant). Potential H302 (Harmful if swallowed).[1]
Storage 2–8°C (Refrigerated), Inert Atmosphere (Argon/Nitrogen recommended).
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water.
Incompatibility Strong oxidizing agents, strong Lewis acids (e.g., BBr3).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for "compliance," but for operational defense . The choice of PPE depends heavily on the solvent system used, as this compound is often dissolved in aggressive chlorinated solvents (e.g., Dichloromethane).

Hand Protection Strategy
  • Dry Solid Handling:

    • Primary: Nitrile (Minimum thickness 5 mil).

    • Rationale: Provides excellent abrasion resistance and protection against solid contact.

  • Solution Handling (if dissolved in DCM/Chloroform):

    • Primary: Silver Shield® (Laminate) or Polyvinyl Alcohol (PVA).

    • Secondary (Outer): Disposable Nitrile (for dexterity).

    • Critical Warning: Standard nitrile gloves degrade in <5 minutes when exposed to chlorinated solvents. Do not rely on single-layer nitrile for solutions.

Respiratory & Eye Defense[2]
  • Engineering Control (Primary): All operations must be conducted inside a certified Chemical Fume Hood.

  • Respiratory (Secondary):

    • If handling open powder outside a hood (not recommended): N95 or P100 Particulate Respirator .

    • If heating/subliming: Half-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG) .

  • Eye Protection:

    • Standard: Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of fine dust migration.

Body Shielding
  • Standard: Cotton lab coat (fire-resistant preferred) + Long pants + Closed-toe leather/composite shoes.

  • High-Risk (Scale-up >10g): Tyvek® sleeve covers or apron to prevent dust accumulation on fabric cuffs.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • The Hazard: Static electricity can cause chlorinated aromatic powders to "jump," leading to invisible surface contamination.

  • The Protocol:

    • Equip: Don double nitrile gloves and safety goggles.

    • Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure if available.

    • Contain: Weigh into a tared vial or weighing boat. Never weigh directly onto the balance pan.

    • Clean: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol before removing it from the hood.

Workflow 2: Reaction Setup (Inert Atmosphere)
  • The Hazard: Moisture can degrade the ethoxy ether linkage over time or affect sensitive catalysts used in downstream coupling.

  • The Protocol:

    • Purge: Flame-dry glassware and cool under a stream of Argon.

    • Dissolve: Add 1,2-Dichloro-4,5-diethoxybenzene to the flask.

    • Solvent Addition: Add anhydrous solvent (e.g., THF, DCM) via syringe to avoid opening the system.

    • Scrub: If using reagents that liberate HCl or HBr (common in modifying this core), route the exhaust through a base trap (NaOH solution).

Part 4: Emergency Response & Disposal

Spill Decision Logic
  • Scenario A: Dry Powder Spill (< 5g)

    • Isolate: Mark the area.

    • Cover: Gently cover with wet paper towels to prevent dust generation.

    • Scoop: Transfer wet material to a wide-mouth waste jar.

    • Wipe: Clean surface with Acetone, then soap and water.

  • Scenario B: Solution Spill (> 100mL)

    • Evacuate: Leave the immediate area if fumes are strong.

    • Absorb: Use a Universal Spill Pillow or Vermiculite.

    • Dispose: Treat as Halogenated Organic Waste .

Waste Disposal Streams
  • Solid Waste: Label as "Solid Hazardous Waste: Chlorinated Aromatic."

  • Liquid Waste: Segregate into Halogenated Solvent Waste . Do not mix with non-halogenated solvents if incineration costs vary by category.

Part 5: Visualizations

Figure 1: Safe Handling Workflow

Caption: Step-by-step logic for minimizing exposure during the weighing and reaction setup phases.

SafeHandling Start Start: Material Retrieval Check Check Solvent System Start->Check PPE_Solid PPE: Nitrile + Goggles Check->PPE_Solid Dry Powder PPE_Soln PPE: Laminate/PVA + Goggles Check->PPE_Soln Chlorinated Solvents Weigh Weighing (Static Control) PPE_Solid->Weigh Dissolve Dissolution (Fume Hood) PPE_Soln->Dissolve Weigh->Dissolve Waste Disposal: Halogenated Stream Dissolve->Waste

[2]

Figure 2: Emergency Spill Decision Tree

Caption: Immediate response actions based on the physical state of the spill.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Action_S 1. Dampen with solvent 2. Scoop to Waste Solid->Action_S Action_L 1. Absorb (Vermiculite) 2. Ventilate Area Liquid->Action_L Report Report to EHS Action_S->Report Action_L->Report

References

  • Chemical Identity & Properties

    • 1,2-Dichloro-4,5-diethoxybenzene (CAS 124391-50-0). ChemSrc. Retrieved from

  • Safety Data Analogs (Read-Across)

    • Safety Data Sheet: 1,2-Diethoxybenzene. Fisher Scientific.[3] Retrieved from

    • Safety Data Sheet: 1,2-Dichlorobenzene. Carl Roth. Retrieved from

  • Chemical Resistance Guide: Chlorinated Solvents. Ansell/Microflex.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.